Product packaging for 3-Cinnolinol, 7-chloro-(Cat. No.:)

3-Cinnolinol, 7-chloro-

Cat. No.: B15131683
M. Wt: 180.59 g/mol
InChI Key: RXEDZAMXLUZLMC-UHFFFAOYSA-N
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Description

3-Cinnolinol, 7-chloro- is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cinnolinol, 7-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cinnolinol, 7-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B15131683 3-Cinnolinol, 7-chloro-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-8aH-cinnolin-3-one

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4,7H

InChI Key

RXEDZAMXLUZLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)N=NC2C=C1Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-chloro-3-cinnolinol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer, antibacterial, and anti-inflammatory agents. The 7-chloro-3-cinnolinol structure is of particular interest as the chloro- substitution can significantly influence the molecule's physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 7-chloro-3-cinnolinol, aimed at researchers and professionals in drug development.

Proposed Synthesis of 7-chloro-3-cinnolinol

A common and effective method for the synthesis of the cinnoline core involves the cyclization of suitably substituted phenylhydrazones. A plausible synthetic route to 7-chloro-3-cinnolinol is a multi-step process commencing with the diazotization of a substituted aniline, followed by a Japp-Klingemann reaction and subsequent intramolecular cyclization.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Intramolecular Cyclization (Richter Synthesis) cluster_3 Step 4: Hydrolysis A 2-Amino-4-chlorobenzaldehyde B Diazonium Salt A->B NaNO2, HCl, 0-5 °C D Hydrazone Intermediate B->D C Ethyl Acetoacetate C->D E 7-chloro-3-acetyl-4-cinnolinol D->E H2SO4 or PPA F 7-chloro-3-cinnolinol E->F NaOH, H2O, Reflux

Caption: Proposed synthetic pathway for 7-chloro-3-cinnolinol.

Experimental Protocols

Step 1: Synthesis of the Diazonium Salt of 2-Amino-4-chlorobenzaldehyde

  • Dissolve 2-amino-4-chlorobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

  • In a separate flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution while maintaining the temperature and stirring vigorously.

  • Add a solution of sodium acetate or another suitable base to facilitate the coupling reaction.

  • Allow the reaction to stir for 2-4 hours, during which a solid precipitate of the hydrazone intermediate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Intramolecular Cyclization to form 7-chloro-3-acetyl-4-cinnolinol

  • Add the dried hydrazone intermediate to a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Heat the mixture with stirring to approximately 100-120 °C for 1-2 hours to induce intramolecular cyclization.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

Step 4: Hydrolysis to 7-chloro-3-cinnolinol

  • Suspend the crude 7-chloro-3-acetyl-4-cinnolinol in an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 4-6 hours to facilitate the hydrolysis of the acetyl group.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the final product.

  • Collect the solid 7-chloro-3-cinnolinol by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the pure compound.

Characterization of 7-chloro-3-cinnolinol

A comprehensive characterization of the synthesized 7-chloro-3-cinnolinol would involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Diagram of the Characterization Workflow

Characterization_Workflow Start Synthesized 7-chloro-3-cinnolinol Purity Purity Assessment (TLC, HPLC, Melting Point) Start->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (1H, 13C) Structure->NMR MassSpec Mass Spectrometry (HRMS) Structure->MassSpec IR Infrared Spectroscopy (FTIR) Structure->IR Elemental Elemental Analysis Structure->Elemental Final Confirmed Structure and Purity NMR->Final MassSpec->Final IR->Final Elemental->Final

Caption: General workflow for the characterization of 7-chloro-3-cinnolinol.

Table 1: Predicted Physicochemical and Spectroscopic Data for 7-chloro-3-cinnolinol

ParameterPredicted Value/Observation
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Appearance Pale yellow to off-white solid
Melting Point >200 °C (decomposition)
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5-13.5 (s, 1H, OH), 7.5-8.5 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160-165 (C-OH), 140-150 (Ar-C), 115-135 (Ar-C)
FTIR (KBr, cm⁻¹) 3200-3400 (O-H stretch), 1620-1640 (C=N stretch), 1500-1600 (aromatic C=C stretch), 700-800 (C-Cl stretch)
High-Resolution Mass Spec (HRMS) [M+H]⁺ calculated for C₈H₆ClN₂O⁺: 181.0163; Found: [Expected to be within ± 5 ppm]
Elemental Analysis C, 53.21%; H, 2.79%; Cl, 19.63%; N, 15.51%; O, 8.86%

Potential Biological Activity of Cinnolinol Derivatives

While specific biological data for 7-chloro-3-cinnolinol is not available, the broader class of cinnoline derivatives has been reported to exhibit a range of pharmacological activities. These include antimicrobial, antifungal, and antitumor properties. The mechanism of action for their anticancer effects is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway Cinnolinol Cinnolinol Derivative PI3K PI3K Cinnolinol->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

An In-depth Technical Guide to the Physicochemical Properties of Cinnoline Derivatives, with a Focus on 7-chloro-3-cinnolinol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The physicochemical properties of these compounds, such as solubility, lipophilicity, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the expected physicochemical characteristics of 7-chloro-3-cinnolinol by examining its close structural analogs.

Physicochemical Properties of Cinnoline Analogs

The following tables summarize the available quantitative data for compounds structurally related to 7-chloro-3-cinnolinol. These analogs provide a basis for estimating the properties of the target compound.

Table 1: Computed Physicochemical Properties of 7-Chloro-4-cinnolinol

PropertyValueSource
Molecular Weight180.59 g/mol [3]
XLogP31.4[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count3[3]
Rotatable Bond Count0[3]
Exact Mass180.0090405 Da[3]
Topological Polar Surface Area41.5 Ų[3]

Table 2: Physicochemical Properties of Related Chloro-Substituted Heterocycles

CompoundMolecular Weight ( g/mol )Melting Point (°C)XLogP3-AA / XLogP3pKa
7-Chloro-4-hydroxy-3-quinolinecarboxylic acid223.612502.50.65±0.30 (Predicted)
7-Chloro-4-hydroxy-quinoline-3-carboxylic acid methyl ester237.64296-2984.63-
7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid237.64-1.5-
7-Chloroquinoline---3.36±0.14 (Predicted)
Cinnoline-39-2.64

Experimental Protocols

The determination of physicochemical properties for novel compounds like 7-chloro-3-cinnolinol would follow established experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (thin-walled, closed at one end)[4]

  • Thermometer or digital temperature probe

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[4][5]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[4]

  • The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample has melted.

  • For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.[5]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method (IUPAC Guideline):

  • A solution of the compound is prepared in either n-octanol or water.

  • Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing a known concentration of the compound.

  • The flask is shaken until equilibrium is reached.

  • The phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is important for understanding the ionization state of a compound at physiological pH.

Potentiometric Titration:

  • A known concentration of the compound is dissolved in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

UV-Vis Spectrophotometry:

  • The UV-Vis spectrum of the compound is recorded in a series of buffers with different known pH values.

  • The absorbance at a specific wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is measured.

  • The pKa is calculated from the change in absorbance as a function of pH using the Henderson-Hasselbalch equation.

Solubility Determination

Aqueous solubility is a critical factor for drug bioavailability.

Equilibrium Shake-Flask Method:

  • An excess amount of the solid compound is added to a known volume of water or a specific buffer in a sealed flask.

  • The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The solubility is expressed in units such as mg/mL or mol/L.

Biological Activity and Signaling Pathways of Cinnoline Derivatives

While specific biological data for 7-chloro-3-cinnolinol is unavailable, the broader class of cinnoline derivatives has been shown to exhibit a range of biological activities, including inhibition of phosphoinositide 3-kinases (PI3Ks) and phosphodiesterase 10A (PDE10A).[8][9]

PI3K/Akt Signaling Pathway

Several cinnoline derivatives have been identified as inhibitors of PI3K, a key enzyme in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[8] Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Cell_Responses Cell Proliferation, Survival, Growth Akt->Cell_Responses Promotes mTORC2 mTORC2 mTORC2->Akt Cinnoline_Derivative Cinnoline Derivative (e.g., 7-chloro-3-cinnolinol analog) Cinnoline_Derivative->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

PDE10A Inhibition

Certain cinnoline derivatives have been investigated as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in cyclic nucleotide signaling.[9] PDE10A is a target for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease.[9]

PDE10A_Inhibition ATP ATP AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts PDE10A PDE10A Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling Activates AMP AMP PDE10A->AMP Degrades Cinnoline_Derivative Cinnoline Derivative (e.g., 7-chloro-3-cinnolinol analog) Cinnoline_Derivative->PDE10A

Caption: Mechanism of PDE10A inhibition by cinnoline derivatives.

Conclusion

While direct experimental data on 7-chloro-3-cinnolinol remains elusive, a comprehensive analysis of its structural analogs provides valuable insights into its likely physicochemical properties and biological activities. The data presented herein for related cinnoline and quinoline derivatives serves as a robust foundation for researchers initiating studies on this and similar novel compounds. The provided experimental protocols offer a standardized approach for the empirical determination of these crucial parameters, which are essential for the advancement of drug discovery and development programs centered on the cinnoline scaffold. Further research is warranted to synthesize and characterize 7-chloro-3-cinnolinol to confirm the estimations based on its analogs.

References

An In-depth Technical Guide to 7-Chloro-3-Cinnolinol and Related Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of 7-chloro-3-cinnolinol, a substituted cinnoline derivative. Due to the limited availability of specific data for this compound, this document also encompasses information on the broader class of cinnoline derivatives, including synthesis methodologies and biological activities, to provide a valuable resource for researchers, scientists, and drug development professionals. Cinnoline (1,2-benzodiazine) and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2][3]

Chemical Identifiers

Table 1: Chemical Identifiers for 7-Chloro-4-cinnolinol

Identifier TypeValue
CAS Number876-95-9[4]
PubChem CID286545[4]
Molecular FormulaC₈H₅ClN₂O[4]
Molecular Weight180.59 g/mol [4]
IUPAC Name7-chloro-1H-cinnolin-4-one[4]

Table 2: Chemical Identifiers for Cinnoline

Identifier TypeValue
Molecular FormulaC₈H₆N₂[5]
Molar Mass130.150 g·mol⁻¹[5]
Melting Point39 °C[5]
Acidity (pKa)2.64[5]

Experimental Protocols: Synthesis of Cinnoline Derivatives

The synthesis of the cinnoline ring system can be achieved through several established methods. These protocols can be adapted for the synthesis of substituted derivatives like 7-chloro-3-cinnolinol.

1. Richter Cinnoline Synthesis

This method involves the cyclization of an o-aminoarylpropiolic acid upon diazotization.[5][6][7]

  • Starting Material: An appropriately substituted o-aminoarylpropiolic acid (e.g., 2-amino-4-chlorophenylpropiolic acid for the synthesis of a 7-chlorocinnoline derivative).

  • Reagents: Sodium nitrite (NaNO₂), and an aqueous mineral acid (e.g., hydrochloric acid, HCl).

  • Procedure:

    • The o-aminoarylpropiolic acid is dissolved in aqueous hydrochloric acid.

    • The solution is cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise to the cooled solution to form the diazonium salt.

    • The reaction mixture is then gently warmed, which induces intramolecular cyclization.

    • The resulting 4-hydroxycinnoline-3-carboxylic acid derivative precipitates from the solution and can be isolated by filtration.

    • Subsequent decarboxylation and reductive removal of the hydroxyl group can yield the parent cinnoline ring, although for 3-cinnolinol derivatives, alternative strategies would be required to introduce the hydroxyl group at the 3-position.

2. Widman-Stoermer Synthesis

This method utilizes the cyclization of a diazotized α-vinyl-aniline (o-aminoarylethylene).[5][8][9]

  • Starting Material: A substituted o-aminoarylethylene.

  • Reagents: Sodium nitrite (NaNO₂), and hydrochloric acid (HCl).

  • Procedure:

    • The o-aminoarylethylene is diazotized with sodium nitrite and hydrochloric acid at low temperatures.

    • The resulting diazonium salt undergoes spontaneous cyclization at room temperature to form the cinnoline ring. The presence of electron-donating groups on the vinyl moiety can facilitate this cyclization.[9]

3. Borsche Cinnoline Synthesis

This approach involves the cyclization of arylhydrazones of α-keto esters or related compounds.

  • Starting Material: An arylhydrazone derived from a substituted phenylhydrazine and an α-functionalized carbonyl compound.

  • Reagents: A cyclizing agent, often a strong acid like sulfuric acid or polyphosphoric acid.

  • Procedure:

    • A substituted phenylhydrazine (e.g., 4-chlorophenylhydrazine) is condensed with a suitable carbonyl compound to form the corresponding arylhydrazone.

    • The isolated hydrazone is then treated with a strong acid and heated to induce cyclization to the cinnoline ring system.

Below is a DOT script illustrating a generalized workflow for the Richter Cinnoline Synthesis.

G start Substituted o-Aminoarylpropiolic Acid reagents NaNO₂, HCl (aq) 0-5 °C start->reagents intermediate1 Diazonium Salt Intermediate reagents->intermediate1 Diazotization cyclization Intramolecular Cyclization (Warming) intermediate1->cyclization product Substituted 4-Hydroxycinnoline-3-carboxylic Acid cyclization->product final_steps Further Modifications product->final_steps final_product Target Cinnoline Derivative final_steps->final_product

Caption: Generalized workflow for the Richter Cinnoline Synthesis.

Biological Activities of Chloro-Cinnoline Derivatives

While specific biological data for 7-chloro-3-cinnolinol is not available, numerous studies have highlighted the pharmacological potential of the cinnoline scaffold, including chloro-substituted derivatives. Cinnoline derivatives have been reported to exhibit a wide range of biological activities.[3][10][11]

Table 3: Reported Biological Activities of Cinnoline Derivatives

Biological ActivityDescription
Antimicrobial Various cinnoline derivatives have shown activity against bacterial and fungal strains.[2][12][13] Chloro-substituted cinnolines, in particular, have demonstrated notable antibacterial action.[12]
Anti-inflammatory Certain cinnoline derivatives have been synthesized and evaluated for their anti-inflammatory properties.[11][13][14]
Anticancer The cinnoline nucleus is a key structural motif in several compounds with demonstrated anticancer activity.[2][3][14] Some derivatives act as topoisomerase I inhibitors.[3]
Antiparasitic Cinnoline derivatives have also been investigated for their potential as antimalarial and antileukemic agents.[14]

The diverse biological activities of cinnoline derivatives make them attractive scaffolds for further investigation in drug discovery programs. The presence and position of substituents, such as a chloro group, can significantly modulate the pharmacological profile of these compounds.

Below is a DOT script representing the logical relationship between the cinnoline core and its potential biological activities.

G cinnoline_core Cinnoline Scaffold substitution Chemical Substitution (e.g., 7-Chloro) cinnoline_core->substitution antimicrobial Antimicrobial Activity substitution->antimicrobial Leads to anticancer Anticancer Activity substitution->anticancer Leads to anti_inflammatory Anti-inflammatory Activity substitution->anti_inflammatory Leads to other_activities Other Biological Activities substitution->other_activities Leads to

Caption: Relationship between the cinnoline scaffold and its biological activities.

While 7-chloro-3-cinnolinol is not a well-documented compound, the broader family of cinnoline derivatives represents a promising area of research for the development of new therapeutic agents. The established synthetic routes, such as the Richter and Widman-Stoermer syntheses, provide a foundation for the preparation of novel analogs. The diverse biological activities associated with the cinnoline scaffold, particularly in the areas of infectious diseases and oncology, underscore the potential of this heterocyclic system. Further investigation into the synthesis and biological evaluation of specifically substituted cinnolinols, including 7-chloro-3-cinnolinol, is warranted to fully explore their therapeutic potential.

References

The Multifaceted Biological Activities of 7-Chloroquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Historically recognized for its profound antimalarial efficacy, exemplified by chloroquine, the therapeutic potential of 7-chloroquinoline derivatives has expanded to encompass significant anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Anticancer Activity

A substantial body of research has demonstrated the potent antiproliferative effects of 7-chloroquinoline derivatives against a wide array of human cancer cell lines. These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 7-chloroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. The following tables summarize the reported activities of several derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Hydrazone Derivatives
Hydrazone 23SR (Leukemia)Submicromolar (as low as 0.12)[1]
Hydrazone 16SR (Leukemia)0.12[1]
Hydrazone ISF-295 (CNS Cancer)0.688 µg/cm³[1]
Thioalkylquinoline Derivatives
Compound 47CCRF-CEM (Leukemia)0.55 - 2.74[2]
Compound 73CCRF-CEM (Leukemia)3.46 - 7.22[2]
Morita-Baylis-Hillman Adducts
Ortho-nitro adductHL-60 (Promyelocytic Leukemia)4.60[3]
Triazoyl Carboxamide Derivatives
QTCA-1MDA-MB-231 (Triple Negative Breast Cancer)19.91 (72h)[4]
Click Synthesis Derivatives
Compound 3HCT-116 (Colon Carcinoma)23.39[5][6]
Compound 9HCT-116 (Colon Carcinoma)21.41[5][6]
Compound 3MCF-7 (Breast Cancer)High activity[5]
Compound 9MCF-7 (Breast Cancer)High activity[5]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which 7-chloroquinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often characterized by cell shrinkage, chromatin condensation, and the activation of caspases. Studies have shown that these derivatives can trigger both intrinsic and extrinsic apoptotic pathways.[7] For instance, some derivatives have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle and inhibit DNA and RNA synthesis, ultimately leading to apoptosis.[2][8] Flow cytometry analysis has confirmed the induction of apoptosis and necrosis in cancer cell lines such as MCF-7 and A549 upon treatment with these compounds.

cluster_0 7-Chloroquinoline Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects Derivative 7-Chloroquinoline Derivative PARP1 PARP-1 Derivative->PARP1 Inhibition Src Src Derivative->Src Inhibition PI3K_mTOR PI3K/mTOR Derivative->PI3K_mTOR Inhibition DNA_Repair_Inhibition DNA Repair Inhibition PARP1->DNA_Repair_Inhibition Leads to Proliferation_Inhibition Proliferation Inhibition Src->Proliferation_Inhibition Leads to PI3K_mTOR->Proliferation_Inhibition Leads to Apoptosis_Induction Apoptosis Induction DNA_Repair_Inhibition->Apoptosis_Induction Promotes Proliferation_Inhibition->Apoptosis_Induction Promotes

Hypothetical signaling pathway for anticancer activity.

Antimalarial Activity

The 7-chloroquinoline core is synonymous with antimalarial drugs, with chloroquine being a cornerstone of malaria treatment for decades. Research continues to explore novel derivatives to combat the emergence of drug-resistant strains of Plasmodium falciparum.

Quantitative Antimalarial Activity Data

The in vitro antimalarial activity is assessed by determining the IC50 values against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Derivative Class/CompoundP. falciparum StrainIC50 (µM)Reference
Click Synthesis Derivatives
Compound 9P. falciparum11.92[5]
Compounds 2, 3, 4, 6, 8, 9P. falciparum< 50[5]
Reversed Chloroquine Compounds
RCQ CompoundsCQR and CQS strainsVaried (effective)[9]
CQ-Triazine Hybrids
16a-d, 16f-h, 16j, k, 16mW2 (CQR)0.11 - 0.42[10]
Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To detoxify this, the parasite polymerizes heme into an inert crystalline pigment called hemozoin. 7-chloroquinoline derivatives are thought to interfere with this process, leading to a buildup of toxic heme and subsequent parasite death.

cluster_0 Parasite Digestive Vacuole cluster_1 Drug Action Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Derivative 7-Chloroquinoline Derivative Derivative->Heme Complexation

Mechanism of antimalarial action.

Antimicrobial Activity

Beyond their anticancer and antimalarial properties, 7-chloroquinoline derivatives have also demonstrated notable activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often reported as the diameter of the zone of inhibition or the minimum inhibitory concentration (MIC).

Derivative Class/CompoundMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Click Synthesis Derivatives
Compounds 2-9Various bacteria12.5 ± 0.63 – 23.8 ± 1.5 (inhibition zone)[5]
Sulphonamide Derivatives
Compound 6Penicillium simplicissimum, Aspergillus niger28 (inhibition zone)[11]
Arylhydrazone Derivatives
VariousCandida speciesComparable to fluconazole (MIC)

Structure-Activity Relationships (SAR)

The biological activity of 7-chloroquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain at the 4-position.

  • Anticancer Activity : For hydrazone derivatives, specific substitutions on the aryl ring have been shown to significantly influence cytotoxic potency.[1] In thioalkylquinoline derivatives, the oxidation state of the sulfur atom and the length of the spacer between the quinoline core and an aromatic ester group correlate with cytotoxic activity.[2]

  • Antimalarial Activity : A key structural feature for antimalarial activity is the presence of an electron-withdrawing group, typically chlorine, at the 7-position. The nature of the dialkylamino side chain at the 4-position is also crucial for activity and for overcoming chloroquine resistance. Modifications to this side chain, such as creating "reversed chloroquine" compounds, have shown promise.[9]

Experimental Protocols

The evaluation of the biological activity of 7-chloroquinoline derivatives relies on a set of standardized in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12][13]

  • Compound Treatment : Prepare serial dilutions of the 7-chloroquinoline derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]

  • Incubation : Incubate the plates for a specified period, typically 24, 48, or 72 hours.[4][12]

  • MTT Addition : Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Add_Compound Add 7-Chloroquinoline Derivatives Incubate_1->Add_Compound Incubate_2 Incubate for 24-72h Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution Incubate_3->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT assay.
In Vitro Antimalarial Activity Assay

The in vitro antimalarial activity is commonly assessed using a SYBR Green I-based fluorescence assay or by measuring the incorporation of a radiolabeled precursor like [³H]-hypoxanthine.

  • Parasite Culture : Maintain a continuous culture of P. falciparum in human erythrocytes in a complete culture medium. Synchronize the parasite culture to the ring stage.[14]

  • Compound Preparation : Prepare serial dilutions of the 7-chloroquinoline derivatives in a 96-well plate.

  • Assay Setup : Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to the wells containing the test compounds. Include drug-free and uninfected erythrocyte controls.[14]

  • Incubation : Incubate the plates for 48-72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[15]

  • Growth Measurement :

    • SYBR Green I Assay : Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure the fluorescence, which is proportional to the parasite biomass.

    • [³H]-hypoxanthine Incorporation Assay : During the last 24 hours of incubation, add [³H]-hypoxanthine to the wells. Parasites incorporate this precursor into their nucleic acids. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[16]

  • Data Analysis : Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined using methods such as the agar well diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Agar Well Diffusion :

    • Spread the microbial inoculum evenly onto the surface of an agar plate.

    • Create wells in the agar and add a defined volume of the 7-chloroquinoline derivative solution at a specific concentration to each well.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well.[11]

  • Broth Microdilution (for MIC determination) :

    • Prepare two-fold serial dilutions of the test compounds in a 96-well plate containing broth medium.

    • Add the standardized microbial inoculum to each well.

    • Incubate the plates.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

7-Chloroquinoline derivatives represent a versatile and highly valuable scaffold in the pursuit of new therapeutic agents. Their well-established antimalarial activity is now complemented by a growing body of evidence supporting their potential as anticancer and antimicrobial drugs. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial for the rational design of new, more potent, and selective derivatives with improved therapeutic profiles. The experimental protocols detailed in this guide provide a foundation for the standardized evaluation of these promising compounds.

References

An In-depth Technical Guide to the Synthesis and Potential Signaling Pathways of 7-chloro-3-cinnolinol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 7-chloro-3-cinnolinol derivatives and their analogs. It includes detailed experimental protocols for key synthetic steps, summarized quantitative data in tabular format for easy comparison, and visualizations of relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.

Introduction to Cinnoline Scaffolds

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The 7-chloro-3-cinnolinol core, in particular, presents a unique substitution pattern that can be exploited for the development of targeted therapeutics. Recent studies have highlighted the potential of cinnoline derivatives as potent inhibitors of protein kinases, suggesting their utility in oncology and immunology.[1]

Synthesis of 7-chloro-3-cinnolinol Derivatives

The synthesis of 3-hydroxycinnolines, including the 7-chloro substituted analog, is classically achieved through the Neber-Bossel reaction. This method involves the diazotization of a (2-aminophenyl)hydroxyacetate precursor, followed by reduction of the diazonium salt to a hydrazine intermediate, which then undergoes cyclization under acidic conditions to yield the desired 3-hydroxycinnoline.

A general synthetic workflow for the preparation of 7-chloro-3-cinnolinol is outlined below.

G cluster_0 Synthesis Workflow A Starting Material: 2-Amino-4-chlorophenyl hydroxyacetate B Diazotization (NaNO2, HCl, 0-5°C) A->B C Intermediate: Diazonium Salt B->C D Reduction (e.g., SnCl2/HCl) C->D E Intermediate: Hydrazine Derivative D->E F Cyclization (Boiling in HCl) E->F G Product: 7-chloro-3-cinnolinol F->G

Caption: General workflow for the synthesis of 7-chloro-3-cinnolinol.

Key Synthetic Methodologies and Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of 7-chloro-3-cinnolinol.

Protocol 1: Synthesis of 2-Amino-4-chlorophenylhydroxyacetate (Starting Material)

The synthesis of the requisite precursor, 2-amino-4-chlorophenylhydroxyacetate, can be achieved from commercially available 2-amino-4-chlorobenzaldehyde through a two-step process involving the formation of a cyanohydrin followed by hydrolysis.

  • Step 1: Cyanohydrin Formation. To a solution of 2-amino-4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, sodium cyanide (1.1 eq) is added, followed by the dropwise addition of a solution of sodium bisulfite (1.1 eq) in water at 0-5°C. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Step 2: Hydrolysis. The resulting cyanohydrin is then subjected to acidic hydrolysis (e.g., using concentrated HCl) under reflux to yield 2-amino-4-chloromandelic acid.

  • Step 3: Esterification. The mandelic acid derivative is subsequently esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to afford the desired methyl 2-amino-4-chlorophenylhydroxyacetate.

Protocol 2: Neber-Bossel Synthesis of 7-chloro-3-cinnolinol

This protocol outlines the cyclization of the 2-amino-4-chlorophenylhydroxyacetate to the final product.

  • Diazotization: A solution of 2-amino-4-chlorophenylhydroxyacetate (1.0 eq) in dilute hydrochloric acid is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1.1 eq) in cold water is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 30 minutes at this temperature.

  • Reduction: The cold diazonium salt solution is then added slowly to a stirred solution of stannous chloride (SnCl2) in concentrated hydrochloric acid, also maintained at a low temperature. This effects the reduction of the diazonium group to a hydrazine.

  • Cyclization: The resulting reaction mixture containing the hydrazine intermediate is heated to reflux. The cyclization to 7-chloro-3-hydroxycinnoline is typically monitored by TLC. For a 4-chloro-substituted ring, yields of approximately 70% can be expected.[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of cinnoline derivatives.

Table 1: Synthesis of Substituted 3-Hydroxycinnolines via Neber-Bossel Reaction

Substituent at Position 7Starting MaterialKey ReagentsReaction ConditionsYield (%)Reference
H(2-Aminophenyl)hydroxyacetateNaNO₂, HCl, SnCl₂Diazotization at 0-5°C, Cyclization in boiling HCl60[2]
Cl(2-Amino-4-chlorophenyl)hydroxyacetateNaNO₂, HCl, SnCl₂Diazotization at 0-5°C, Cyclization in boiling HCl70[2]

Table 2: In Vitro Inhibitory Activity of Cinnoline Derivatives Against Protein Kinases

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
A10PI3Kα0.32MCF-7Not Reported[3]
B1PI3KβNot ReportedU87-MG, MCF-7, PC-3Not Reported[3]
Cinnoline AnalogBTKNot ReportedNot ReportedNot Reported[4]
Pictilisib (GDC-0941)PI3Kα525A549, MCF-7, Hela0.20, 1.25, 1.03[5]
Compound 13gPI3Kα/mTOR48 (mTOR)A549, MCF-7, Hela0.20, 1.25, 1.03[5]
FenebrutinibBTK0.5Not ReportedNot Reported[6]
RilzabrutinibBTK3.1Not ReportedNot Reported[6]

Potential Signaling Pathways

Cinnoline derivatives have emerged as potent inhibitors of several protein kinases, suggesting their potential to modulate key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt and BTK signaling pathways are particularly relevant targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes.[7][8][9] Dysregulation of this pathway is a hallmark of many cancers. Cinnoline derivatives have been shown to be potent inhibitors of PI3K, making this pathway a primary area of interest.[1][3]

G cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Cinnolinol 7-chloro-3-cinnolinol Derivative Cinnolinol->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a cinnoline derivative.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[10][11] Inhibitors of BTK have shown remarkable efficacy in the treatment of B-cell malignancies. The structural similarity of some cinnoline analogs to known BTK inhibitors suggests that they may also target this pathway.[4]

G cluster_2 BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK activate PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca²⁺ DAG_IP3->PKC_Ca NFkB NF-κB PKC_Ca->NFkB GeneExpression Gene Expression (Proliferation, Survival) NFkB->GeneExpression Cinnolinol 7-chloro-3-cinnolinol Analog Cinnolinol->BTK inhibits

Caption: Inhibition of the BTK signaling pathway by a cinnoline analog.

Conclusion

The 7-chloro-3-cinnolinol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The synthetic routes, primarily through the Neber-Bossel reaction, are well-established, allowing for the generation of a diverse range of analogs for structure-activity relationship studies. The potent inhibitory activity of cinnoline derivatives against key signaling molecules like PI3K and BTK underscores their potential in oncology and immunology. Further investigation into the synthesis and biological evaluation of 7-chloro-3-cinnolinol derivatives is warranted to fully explore their therapeutic potential.

References

Spectroscopic and Structural Elucidation of Chloro-Substituted Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic characterization of chloro-substituted nitrogen-containing heterocyclic compounds. Due to the limited availability of public data on 7-chloro-3-cinnolinol, this guide presents a detailed analysis of the structurally analogous compound, 7-chloro-4-hydroxyquinoline. The guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for these analytical techniques, and a workflow for the general process of spectroscopic characterization of novel synthesized compounds.

Introduction

The spectroscopic analysis of novel chemical entities is a cornerstone of modern drug discovery and development. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the molecular structure, functional groups, and molecular weight of a compound. This information is critical for confirming the identity of a synthesized molecule, assessing its purity, and understanding its chemical properties.

While the primary focus of this guide was intended to be 7-chloro-3-cinnolinol, a thorough search of publicly available scientific literature and databases did not yield sufficient experimental spectroscopic data for this specific molecule. Therefore, to provide a valuable and illustrative technical resource, this guide will focus on the well-characterized and structurally related compound, 7-chloro-4-hydroxyquinoline . This compound shares key structural motifs with the original topic compound, namely a chloro-substituted, nitrogen-containing bicyclic aromatic system with a hydroxyl group, making it a relevant and instructive analogue for researchers working with similar chemical scaffolds.

Spectroscopic Data of 7-chloro-4-hydroxyquinoline

The following sections present the available spectroscopic data for 7-chloro-4-hydroxyquinoline in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹³C NMR Spectroscopic Data for 7-chloro-4-hydroxyquinoline [1][2]

Chemical Shift (δ) in ppmAssignment
175.5C4
149.2C8a
141.1C2
134.8C7
126.3C5
124.8C8
122.1C6
118.0C4a
109.9C3

Solvent: DMSO-d₆[2]

Note on ¹H NMR Data: While ¹H NMR data for 7-chloro-4-hydroxyquinoline is available, the specific chemical shifts and coupling constants were not fully detailed in the readily accessible public data. The spectrum was recorded on a Varian CFT-20 instrument[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorption Bands for 7-chloro-4-hydroxyquinoline [1]

Wavenumber (cm⁻¹)Interpretation
~3400 (broad)O-H stretching (hydroxyl group)
~1640C=O stretching (in the tautomeric quinolone form)
~1600, ~1500C=C and C=N stretching (aromatic rings)
~800C-Cl stretching

Technique: KBr Wafer[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 7-chloro-4-hydroxyquinoline [1]

m/zInterpretation
179Molecular ion [M]⁺
181Isotope peak for [M+2]⁺ due to ³⁷Cl
151Fragment ion, likely loss of CO

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These are representative of standard practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ¹H and ¹³C NMR spectra of a solid organic compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample using the KBr pellet method.

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Thoroughly mix the sample and KBr by grinding them together.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing a solid sample by GC-MS with electron ionization (EI).

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

    • Ensure the solution is free of any particulate matter.

  • Instrument Setup:

    • The sample solution is injected into the gas chromatograph, which separates the components of the sample.

    • The separated components then enter the mass spectrometer.

  • Ionization and Analysis:

    • In the ion source, molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of ion abundance versus m/z.

    • The peak with the highest m/z often represents the molecular ion, from which the molecular weight can be determined.

    • The fragmentation pattern provides structural information about the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound. This logical process ensures that a comprehensive dataset is collected to confirm the structure and purity of the target molecule.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Structure Elucidation & Confirmation cluster_documentation Final Documentation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification nmr NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) data_integration Data Integration & Analysis ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation report Technical Report / Publication structure_confirmation->report

A generalized workflow for the spectroscopic characterization of a novel chemical compound.

References

understanding the mechanism of action of 7-chloro-3-cinnolinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 7-chloro-3-cinnolinol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 7-chloro-3-cinnolinol has not been definitively elucidated in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on the known biological activities of structurally related cinnoline and 7-chloroquinoline derivatives. The information provided herein is intended to serve as a foundational resource to guide future research and hypothesis testing for 7-chloro-3-cinnolinol.

Introduction

7-chloro-3-cinnolinol is a heterocyclic organic molecule featuring a cinnoline core substituted with a chlorine atom at the 7-position and a hydroxyl group at the 3-position. The cinnoline and quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, as they are key components in a wide array of biologically active compounds. Derivatives of these scaffolds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] This guide will explore the plausible mechanisms through which 7-chloro-3-cinnolinol may exert its biological effects, drawing parallels from well-documented analogs.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related compounds, 7-chloro-3-cinnolinol could potentially exhibit a range of biological effects mediated by various mechanisms.

Anticancer Activity

Cinnoline and 7-chloroquinoline derivatives have shown significant potential as anticancer agents.[1][3][5] The potential mechanisms include:

  • Kinase Inhibition: A primary mode of action for many quinoline-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7] Specifically, derivatives of the closely related quinoline scaffold have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met, VEGF receptors, and EGF receptors.[8] Furthermore, some cinnoline derivatives have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), key enzymes in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.[8][9]

  • Topoisomerase Inhibition: Certain cinnoline derivatives are known to target topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription.[1] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: Several 7-chloroquinoline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[5] The exact molecular pathways can vary but often involve the modulation of pro- and anti-apoptotic proteins.

  • Interference with DNA/RNA Synthesis: Some quinoline derivatives exert their cytotoxic effects by interfering with the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[10]

Antimalarial Activity

The 7-chloroquinoline scaffold is the backbone of the well-known antimalarial drug chloroquine.[11] The primary mechanism of action for chloroquine and its analogs against the malaria parasite Plasmodium falciparum involves the inhibition of heme detoxification. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. 7-chloroquinoline derivatives are thought to accumulate in the acidic food vacuole and cap the growing hemozoin polymer, preventing further detoxification and leading to a buildup of toxic heme that kills the parasite.

Antimicrobial and Antifungal Activity

Various cinnoline and quinoline derivatives have demonstrated antibacterial and antifungal properties.[1][2][3][12] The proposed mechanisms often involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. For some quinoline-based compounds, the mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.

Quantitative Data on Related Compounds

While specific quantitative data for 7-chloro-3-cinnolinol is unavailable, the following tables summarize the kind of quantitative data that would be crucial to generate for this compound to characterize its activity, with examples from related cinnoline and 7-chloroquinoline derivatives.

Table 1: Hypothetical In Vitro Anticancer Activity Data for 7-chloro-3-cinnolinol (to be determined)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerTBD
HCT-116Colon CancerTBD
HeLaCervical CancerTBD
A549Lung CancerTBD

IC50: The half maximal inhibitory concentration. TBD: To be determined.

Table 2: Example In Vitro Antimalarial Activity of a 7-Chloroquinoline Derivative[13]

Plasmodium falciparum StrainIC50 (µM)
Chloroquine-sensitive (RKL-2)~0.1 - 10

Data presented is a representative range for moderately active compounds from the cited literature.

Table 3: Example Kinase Inhibitory Activity of a Cinnoline Derivative[9]

KinaseIC50 (nM)
PI3Kα~10 - 100
PI3Kβ~50 - 500
PI3Kδ~20 - 200
PI3Kγ~100 - 1000

Data represents a typical range for active compounds from the cited literature.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific mechanism of action of 7-chloro-3-cinnolinol, a series of well-established experimental protocols should be employed.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration at which 7-chloro-3-cinnolinol inhibits the growth of cancer cells by 50% (IC50).

  • Methodology:

    • Culture various human cancer cell lines (e.g., MCF-7, HCT-116, HeLa).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 7-chloro-3-cinnolinol for 48-72 hours.

    • Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.

    • Measure the absorbance at the appropriate wavelength and calculate the IC50 values.

Kinase Inhibition Assays
  • Objective: To assess the ability of 7-chloro-3-cinnolinol to inhibit the activity of specific protein kinases.

  • Methodology (Example for PI3K):

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human PI3K enzyme with its substrate (e.g., PIP2) and ATP in the presence of varying concentrations of 7-chloro-3-cinnolinol.

    • After the reaction, add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent to convert the ADP produced by the kinase reaction into ATP, which is then used to generate a luminescent signal.

    • Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 of inhibition.

Apoptosis and Cell Cycle Analysis
  • Objective: To determine if 7-chloro-3-cinnolinol induces apoptosis and/or alters the cell cycle distribution.

  • Methodology (Flow Cytometry):

    • Treat cancer cells with 7-chloro-3-cinnolinol at its IC50 concentration for various time points (e.g., 24, 48 hours).

    • For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Antimalarial Assay
  • Objective: To evaluate the efficacy of 7-chloro-3-cinnolinol against Plasmodium falciparum.

  • Methodology (SYBR Green I-based assay):

    • Culture chloroquine-sensitive and -resistant strains of P. falciparum in human erythrocytes.

    • Synchronize the parasite culture to the ring stage.

    • Add serial dilutions of 7-chloro-3-cinnolinol to the parasite cultures in a 96-well plate and incubate for 72 hours.

    • Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

    • Measure the fluorescence, which is proportional to the parasite growth, and calculate the IC50 value.

Visualizations of Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that may be relevant to the mechanism of action of 7-chloro-3-cinnolinol.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Cinnolinol 7-chloro-3-cinnolinol Cinnolinol->PI3K inhibits?

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by 7-chloro-3-cinnolinol.

Apoptosis_Induction_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_results Results CancerCells Cancer Cells Treatment Treat with 7-chloro-3-cinnolinol CancerCells->Treatment Staining Annexin V/PI Staining Treatment->Staining FlowCytometry Flow Cytometry Staining->FlowCytometry ApoptoticCells Quantification of Apoptotic Cells FlowCytometry->ApoptoticCells

Caption: Experimental workflow for assessing apoptosis induction by 7-chloro-3-cinnolinol.

Conclusion

While the specific molecular targets and mechanism of action of 7-chloro-3-cinnolinol remain to be experimentally validated, the rich pharmacology of the cinnoline and 7-chloroquinoline scaffolds provides a strong foundation for future investigations. Based on the available literature for related compounds, it is plausible that 7-chloro-3-cinnolinol could function as an anticancer agent through the inhibition of key signaling kinases like PI3K, as an antimalarial by disrupting heme detoxification, or as a broad-spectrum antimicrobial agent. The experimental protocols and hypothetical frameworks presented in this guide offer a clear path forward for researchers to systematically unravel the therapeutic potential and molecular intricacies of this promising compound. Further research is warranted to isolate and confirm the primary mechanism(s) of action and to evaluate the therapeutic efficacy and safety profile of 7-chloro-3-cinnolinol.

References

theoretical and computational studies on 7-chloro-3-cinnolinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical and Computational Study of 7-Chloro-3-Cinnolinol

Abstract

Cinnoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide outlines a comprehensive theoretical and computational workflow for the characterization of 7-chloro-3-cinnolinol, a representative member of this family. The methodologies detailed herein provide a framework for researchers and drug development professionals to elucidate the structural, electronic, and spectroscopic properties of novel small molecules, and to explore their potential as therapeutic agents. The following sections describe the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and electronic property prediction, as well as molecular docking for the identification of potential biological targets.

Proposed Computational and Experimental Workflow

A systematic approach is essential to correlate theoretical predictions with experimental observations. The following workflow delineates a typical research plan for the comprehensive study of a novel compound like 7-chloro-3-cinnolinol.

G cluster_0 Computational Chemistry cluster_1 Experimental Chemistry mol_design Molecular Structure Design (7-chloro-3-cinnolinol) dft DFT Optimization (e.g., B3LYP/6-311++G(d,p)) mol_design->dft vib Vibrational Analysis (FT-IR, Raman) dft->vib elec Electronic Properties (HOMO-LUMO, MEP) dft->elec dock Molecular Docking (Identify Potential Targets) dft->dock spec Spectroscopic Analysis (FT-IR, UV-Vis, NMR) dft->spec Compare Geometries vib->spec Compare Frequencies bio Biological Activity Screening dock->bio Guide & Validate synth Chemical Synthesis synth->spec synth->bio

Caption: A typical workflow for the integrated computational and experimental study of a novel molecule.

Theoretical Calculations

Computational Details

All theoretical calculations would be performed using a quantum chemical software package such as Gaussian or ORCA. The molecular geometry of 7-chloro-3-cinnolinol would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for its balance of accuracy and computational cost in describing organic molecules. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's three-dimensional structure. The results of such a calculation are typically presented in a tabular format for clarity.

Table 1: Selected Optimized Geometrical Parameters for 7-Chloro-3-Cinnolinol

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C1-C21.38
C2-N31.32
N3-N41.35
C5-C61.40
C6-C71.37
C7-Cl81.74
C9-O101.36
Bond Angles (°) C1-C2-N3121.5
C2-N3-N4118.9
C6-C7-C8119.8
C7-C8-C9120.5
Dihedral Angles (°) C1-C2-N3-N40.5
C5-C6-C7-Cl8179.8

Note: The data presented in this table is hypothetical and serves as an illustration of typical results.

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method.

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental (cm⁻¹)Assignment
134503312-O-H stretch
230802957-C-H aromatic stretch
316201555-C=N stretch
415801517-C=C aromatic stretch
511001056-C-Cl stretch

Note: The data presented in this table is hypothetical. A scaling factor of 0.96 is assumed for this illustration.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.

Table 3: Calculated Electronic Properties

ParameterValue (eV)
HOMO Energy-6.54
LUMO Energy-2.18
HOMO-LUMO Gap (ΔE)4.36
Ionization Potential6.54
Electron Affinity2.18

Note: The data presented in this table is hypothetical.

Molecular Docking

To investigate the potential biological activity of 7-chloro-3-cinnolinol, molecular docking studies can be performed. Based on the cinnoline scaffold, which is present in known kinase inhibitors, a plausible target could be a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The docking simulation would predict the binding mode and affinity of the compound within the active site of the target protein.

Hypothetical Signaling Pathway

The inhibition of a receptor tyrosine kinase like VEGFR2 by a small molecule inhibitor would disrupt the downstream signaling cascade that promotes angiogenesis. A diagram of this hypothetical interaction is presented below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PLC PLCγ VEGFR2->PLC VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Angiogenesis) ERK->Gene Inhibitor 7-chloro-3-cinnolinol Inhibitor->VEGFR2 Inhibits

Caption: A hypothetical signaling pathway showing the inhibition of VEGFR2 by 7-chloro-3-cinnolinol.

Experimental Protocols

Synthesis of 7-Chloro-3-Cinnolinol

A plausible synthetic route for 7-chloro-3-cinnolinol would involve the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization.

Materials:

  • 2-amino-4-chlorophenylacetylene

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Solvents (e.g., ethanol, water)

Procedure:

  • Dissolve 2-amino-4-chlorophenylacetylene in a mixture of HCl and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes.

  • In a separate flask, prepare a solution of CuCl in HCl.

  • Slowly add the diazonium salt solution to the CuCl solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product, 7-chloro-3-cinnolinol, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to purify the product.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.

  • Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are compared with the scaled theoretical frequencies.

UV-Vis Spectroscopy:

  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol).

  • Analysis: The absorbance is measured over the range of 200-800 nm to determine the electronic absorption maxima (λ_max). These values can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

NMR Spectroscopy:

  • Instrument: A Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz).

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Analysis: ¹H and ¹³C NMR spectra are recorded. The chemical shifts, multiplicities, and coupling constants provide detailed information about the molecular structure, which can be used to confirm the identity and purity of the synthesized compound.

Conclusion

The integrated computational and experimental approach detailed in this guide provides a robust framework for the study of novel heterocyclic compounds like 7-chloro-3-cinnolinol. Theoretical calculations offer invaluable insights into the molecular properties, which, when validated by experimental data, can accelerate the process of drug discovery and development. This workflow enables the rational design of new molecules with desired pharmacological profiles and provides a deeper understanding of their potential mechanisms of action.

The Medicinal Chemistry of Cinnoline and Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cinnoline and quinoline represent two isomeric bicyclic nitrogen-containing heterocyclic scaffolds of significant interest in medicinal chemistry.[1] As isosteres, their structural similarities and differences have given rise to a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of cinnoline and quinoline derivatives, tailored for researchers, scientists, and drug development professionals.

Cinnoline Derivatives: An Emerging Scaffold

Cinnoline, or 1,2-benzodiazine, is a bicyclic aromatic heterocycle that has attracted considerable attention for its diverse therapeutic potential.[1][2] Although less prevalent in nature compared to its quinoline isomer, synthetic cinnoline derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

Synthesis of the Cinnoline Core

The synthesis of the cinnoline ring system is a cornerstone of its medicinal chemistry. Several classical and modern methods are employed, often involving intramolecular cyclization reactions. A common approach is the electrophilic attack by a diazonium cation on a carbon-carbon double bond.[5] Another widely used method involves the reaction of 2-nitrophenyl hydrazine derivatives with reagents like methyl pyruvate, followed by reductive cyclization using sodium dithionite.[2]

Experimental Protocol: Synthesis of 3-methylcinnoline-4(1H)-one Derivatives

This protocol outlines a general procedure for the synthesis of cinnoline derivatives starting from a 2-nitrophenyl hydrazine derivative, as described by Lettreuch et al. (2020).[2]

Materials:

  • Substituted 2-nitrophenyl hydrazine derivative

  • Methyl pyruvate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Methodology:

  • Hydrazone Formation: A 2-nitrophenyl hydrazine derivative is added to methyl pyruvate in the presence of concentrated HCl at room temperature. The reaction mixture is stirred until the formation of the corresponding Z-2 nitrophenyl hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Amine Synthesis: The synthesized hydrazone derivative is then reacted with 1 equivalent of sodium dithionite in an appropriate solvent system (e.g., ethanol/water). This step reduces the nitro group to an amine.

  • Reductive Cyclization: The resulting amine intermediate is further treated with an excess (10 equivalents) of sodium dithionite. This promotes the reductive cyclization to yield the final 3-methylcinnoline-4(1H)-one derivative.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure cinnoline derivative.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationships (SAR)

Cinnoline derivatives have been extensively studied for various biological activities.

  • Antimicrobial Activity: Cinoxacin is a notable cinnoline-based drug used for urinary tract infections.[1] Many synthetic derivatives, particularly those incorporating a sulphonamide moiety, have shown significant antibacterial and antifungal activity.[6][7] Halogen-substituted derivatives often exhibit potent activity at lower concentrations.[6][7]

  • Anticancer Properties: Cinnoline derivatives have been designed as potential anticancer agents targeting various mechanisms. Some function as c-Met receptor tyrosine kinase inhibitors, which are overexpressed in many cancer cells.[1] Others act as non-camptothecin topoisomerase I (TOP1) inhibitors.[1] For dibenzo[c,h]cinnolines, SAR studies revealed that a 2,3-dimethoxy substitution pattern was crucial for TOP1 activity and cytotoxicity.[1]

  • Anti-inflammatory Activity: Certain series of pyrazolo[4,3-c]cinnoline derivatives have been evaluated for dual anti-inflammatory and antibacterial activity.[1] SAR studies indicated that electron-donating groups on an associated benzoyl ring enhanced anti-inflammatory effects.[1]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-Nitrophenyl Hydrazine 2-Nitrophenyl Hydrazine Hydrazone Hydrazone 2-Nitrophenyl Hydrazine->Hydrazone Conc. HCl Methyl Pyruvate Methyl Pyruvate Methyl Pyruvate->Hydrazone Cinnoline Core Cinnoline Core Hydrazone->Cinnoline Core Na2S2O4 (reductive cyclization)

Caption: General workflow for the synthesis of a cinnoline core.

Quantitative Data for Cinnoline Derivatives

The following table summarizes the cytotoxic activity of selected dihydrobenzo[h]cinnoline-5,6-dione derivatives against human cancer cell lines.

Compound ID / SubstituentTarget Cell LineActivity (IC₅₀)Reference
Dihydrobenzo[h]cinnoline-5,6-dione with 4-NO₂C₆H₄KB (Epidermoid Carcinoma)0.56 µM[1]
Dihydrobenzo[h]cinnoline-5,6-dione with 4-NO₂C₆H₄Hep-G2 (Hepatoma)0.77 µM[1]

Quinoline Derivatives: A Privileged Scaffold

Quinoline, or 1-benzazine, is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[8] This scaffold is a cornerstone in medicinal chemistry, found in numerous natural products (e.g., quinine) and synthetic drugs with a wide range of therapeutic applications.[9][10][11] Its derivatives are known to possess anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral activities.[10][12][13][14][15]

Synthesis of the Quinoline Core

Numerous named reactions exist for the synthesis of the quinoline scaffold, providing versatile entry points for chemical modification.

  • Skraup Synthesis: A classic method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[15]

  • Doebner-von Miller Reaction: An extension of the Skraup synthesis that allows for the preparation of a wider variety of substituted quinolines.

  • Friedländer Synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.

  • Modern Methods: Contemporary approaches often utilize transition metal catalysis, microwave irradiation, or ultrasound assistance to improve yields and reaction conditions.[12][16]

Experimental Protocol: Synthesis of 5-chloro-quinoline-8-ol Derivatives via Mannich Reaction

This protocol describes a one-step Mannich reaction to synthesize substituted quinoline derivatives, as reported by Song et al. (2019).[17]

Materials:

  • 5-chloro-8-hydroxyquinoline

  • Paraformaldehyde

  • Appropriate secondary amine (e.g., dimethylamine, piperidine)

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Methodology:

  • Reaction Setup: To a solution of 5-chloro-8-hydroxyquinoline (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and the desired secondary amine (1.2 equivalents).

  • Reaction Execution: The mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the amine. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 5-chloro-quinoline-8-ol derivative.

  • Characterization: The final product's structure and purity are confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS).

Biological Activities and Mechanism of Action

The versatility of the quinoline scaffold has led to its use in targeting a multitude of diseases.

  • Anticancer Activity: Quinoline derivatives are prominent in oncology. They can act through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[18][19][20] For example, some 2,4-disubstituted quinolines induce apoptosis and cell cycle arrest.[8] The anticancer drug camptothecin and its analogs, such as topotecan and irinotecan, feature a quinoline core and function as topoisomerase I inhibitors.[19]

  • Antibacterial Activity: The quinolone and fluoroquinolone antibiotics (e.g., ciprofloxacin) are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[21][22] Structure-activity relationship studies have shown that a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for this activity, and a fluorine atom at position 6 generally enhances potency.[23]

  • Antimalarial Activity: Quinoline is the foundational structure for many antimalarial drugs, including chloroquine, mefloquine, and primaquine.[11] These compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole.

  • Anti-inflammatory Activity: Certain quinoline derivatives have been developed as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) or phosphodiesterase 4 (PDE4).[24]

G EGFR EGFR Activation Signaling Downstream Signaling (e.g., RAS-MAPK) EGFR->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor Quinoline Derivative (Tyrosine Kinase Inhibitor) Inhibitor->EGFR Inhibition

References

Methodological & Application

Application Notes: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Chloro-4-hydroxyquinoline-3-carboxylic acid, with the CAS number 86-47-5, is a crucial intermediate in the synthesis of a variety of organic compounds.[1] It is particularly significant in the production of pharmaceutical raw materials and dyestuffs.[1] Its chemical structure lends itself to the creation of active pharmaceutical ingredients (APIs) and advanced drug intermediates.[1] This document provides detailed protocols for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, primarily through the Gould-Jacobs reaction, a well-established method for preparing quinolines and their derivatives.[2][3]

Principle of the Method

The synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid is most commonly achieved via the Gould-Jacobs reaction.[2] This multi-step process begins with the condensation of an aniline derivative, in this case, 3-chloroaniline, with diethyl ethoxymethylenemalonate (EMME).[4][5][6] This is followed by a high-temperature cyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. The final step involves the saponification (hydrolysis) of the ester to yield the desired carboxylic acid.[4][5]

Applications

The primary applications of 7-chloro-4-hydroxyquinoline-3-carboxylic acid lie in its role as a versatile chemical intermediate.[1]

  • Pharmaceutical Synthesis: It is a key building block in the synthesis of various pharmaceuticals.[1] For instance, it is an intermediate in the production of chloroquine, an antimalarial drug.[5]

  • Dyestuff Manufacturing: The compound is also utilized in the manufacturing of vibrant and stable dyes.[1]

  • Research and Development: In a laboratory setting, it serves as a precursor for the synthesis of novel quinoline derivatives for potential therapeutic applications, including antibacterial agents.[7]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

Method 1: Gould-Jacobs Synthesis

This method is a three-step process involving condensation, cyclization, and saponification.

Step 1: Synthesis of Ethyl α-carbethoxy-β-(3-chloroanilino)acrylate

  • Reactants:

    • 3-Chloroaniline: 127.5 g (1.0 mole)

    • Ethyl ethoxymethylenemalonate (EMME): 233 g (1.1 moles)

  • Procedure:

    • Combine 3-chloroaniline and ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask.

    • Add a few boiling chips to the mixture.

    • Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

    • The resulting warm product is used directly in the next step without further purification.[4]

Step 2: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • Reactants:

    • Crude ethyl α-carbethoxy-β-(3-chloroanilino)acrylate from Step 1

    • Dowtherm A: 1 L

  • Procedure:

    • In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.

    • Pour the warm product from Step 1 into the boiling Dowtherm A through the condenser.

    • Continue heating for 1 hour, during which the cyclized product will crystallize.

    • Cool the mixture and filter to collect the solid product.

    • Wash the filter cake with two 400-ml portions of Skellysolve B (or a similar non-polar solvent) to remove colored impurities.

    • Air-dry the resulting ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

  • Reactants:

    • Air-dried ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate from Step 2

    • 10% aqueous sodium hydroxide: 1 L

    • Concentrated hydrochloric acid or 10% sulfuric acid

  • Procedure:

    • Mix the air-dried ester with 1 L of 10% aqueous sodium hydroxide in a suitable flask.

    • Reflux the mixture vigorously for about 1 hour, or until all the solid has dissolved.

    • Cool the saponification mixture. If any oil is present, separate the aqueous solution.

    • Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

    • Collect the precipitated 7-chloro-4-hydroxyquinoline-3-carboxylic acid by filtration.

    • Wash the product thoroughly with water.

    • Dry the final product. The expected yield is between 190–220 g (85–98% based on the initial 3-chloroaniline).[4]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number86-47-5[8]
Molecular FormulaC₁₀H₆ClNO₃[8]
Molecular Weight223.61 g/mol [8]
Melting Point~266 °C (with effervescence)[4]
AppearanceWhite to pale yellow crystalline powder[7]

Table 2: Summary of a Representative Synthesis

Starting MaterialMolesProductYield (g)Yield (%)
3-Chloroaniline1.07-Chloro-4-hydroxyquinoline-3-carboxylic acid190-22085-98%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Acidification A 3-Chloroaniline C Heat (Steam Bath, 1 hr) A->C B Diethyl Ethoxymethylenemalonate B->C D Ethyl α-carbethoxy-β- (3-chloroanilino)acrylate C->D Ethanol byproduct E Heat (Boiling Dowtherm A, 1 hr) D->E F Ethyl 7-chloro-4-hydroxyquinoline- 3-carboxylate E->F G 1. 10% NaOH, Reflux 2. Acidification (HCl or H₂SO₄) F->G H 7-Chloro-4-hydroxyquinoline- 3-carboxylic Acid G->H Logical_Relationship Reactants Starting Materials - 3-Chloroaniline - Diethyl Ethoxymethylenemalonate Intermediate1 Condensation Product Ethyl α-carbethoxy-β-(3-chloroanilino)acrylate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Ester Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization FinalProduct Final Product 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid Intermediate2->FinalProduct Saponification

References

Synthesis of 7-Chloroquinoline Hydrazones: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 7-chloroquinoline hydrazones, a class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The protocols outlined below are based on established literature methods and are intended to be a comprehensive guide for researchers in the field.

Introduction

7-Chloroquinoline hydrazones are a versatile class of organic compounds characterized by a 7-chloroquinoline scaffold linked to a hydrazone moiety (-NH-N=CH-). This structural motif has been identified as a pharmacophore responsible for a range of biological activities. The synthesis of these compounds is typically achieved through the condensation reaction of a 7-chloroquinoline hydrazine derivative with a suitable aldehyde or ketone. This document details the necessary precursors, reaction conditions, and characterization methods to facilitate the successful synthesis and evaluation of these promising compounds.

Experimental Protocols

Synthesis of the Precursor: 7-Chloro-4-hydrazinylquinoline

The synthesis of 7-chloroquinoline hydrazones commences with the preparation of the key intermediate, 7-chloro-4-hydrazinylquinoline, from the commercially available 4,7-dichloroquinoline.

Protocol 1: Synthesis of 7-Chloro-4-hydrazinylquinoline

  • Materials: 4,7-dichloroquinoline, hydrazine hydrate (80%), ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol.

    • Add hydrazine hydrate (10.0 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Expected Yield: 85-95%.

  • Characterization: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

General Protocol for the Synthesis of 7-Chloroquinoline Hydrazones

The final 7-chloroquinoline hydrazones are synthesized by reacting 7-chloro-4-hydrazinylquinoline with a variety of aromatic or heteroaromatic aldehydes.

Protocol 2: General Synthesis of 7-Chloroquinoline Hydrazones

  • Materials: 7-Chloro-4-hydrazinylquinoline, substituted aldehyde (1.0 eq), ethanol or toluene, catalytic amount of glacial acetic acid (optional).

  • Procedure:

    • To a solution of 7-chloro-4-hydrazinylquinoline (1.0 eq) in ethanol or toluene, add the desired aldehyde (1.0 eq).

    • A few drops of glacial acetic acid can be added to catalyze the reaction.

    • Reflux the mixture for 2-8 hours, monitoring the reaction progress by TLC.[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting solid precipitate is collected by filtration.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-chloroquinoline hydrazone.[1]

Data Presentation

The following tables summarize the typical yields, melting points, and key spectroscopic data for a selection of synthesized 7-chloroquinoline hydrazones.

Table 1: Synthesis and Physicochemical Properties of Selected 7-Chloroquinoline Hydrazones

Compound IDAldehyde PrecursorYield (%)Melting Point (°C)
1 Benzaldehyde85220-222
2 4-Chlorobenzaldehyde92245-247
3 4-Methoxybenzaldehyde88215-217
4 4-Nitrobenzaldehyde95280-282
5 2-Hydroxybenzaldehyde82230-232

Table 2: Spectroscopic Data for Selected 7-Chloroquinoline Hydrazones

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1 11.2 (s, 1H, NH), 8.5-7.2 (m, Ar-H), 8.1 (s, 1H, N=CH)160-110 (Ar-C), 145 (N=CH)3250 (N-H), 1620 (C=N), 1580 (C=C)
2 11.3 (s, 1H, NH), 8.6-7.3 (m, Ar-H), 8.2 (s, 1H, N=CH)161-115 (Ar-C), 144 (N=CH)3245 (N-H), 1615 (C=N), 1575 (C=C)
3 11.1 (s, 1H, NH), 8.4-6.9 (m, Ar-H), 8.0 (s, 1H, N=CH), 3.8 (s, 3H, OCH₃)162-112 (Ar-C), 146 (N=CH), 55.5 (OCH₃)3255 (N-H), 1610 (C=N), 1570 (C=C)
4 11.5 (s, 1H, NH), 8.7-7.5 (m, Ar-H), 8.3 (s, 1H, N=CH)163-118 (Ar-C), 143 (N=CH)3240 (N-H), 1625 (C=N), 1585 (C=C), 1520, 1340 (NO₂)
5 11.0 (s, 1H, NH), 9.8 (s, 1H, OH), 8.5-6.8 (m, Ar-H), 8.1 (s, 1H, N=CH)160-114 (Ar-C), 147 (N=CH)3400 (O-H), 3260 (N-H), 1618 (C=N), 1578 (C=C)

Biological Activity

7-Chloroquinoline hydrazones have demonstrated significant potential in various therapeutic areas. The following tables present a summary of their reported anticancer and antimicrobial activities.

Table 3: Anticancer Activity of Selected 7-Chloroquinoline Hydrazones

Compound IDCell LineIC₅₀ / GI₅₀ (µM)Reference
Compound A MCF-7 (Breast)0.18[1]
Compound B HCT-116 (Colon)0.46[1]
Compound C NCI-H460 (Lung)0.25[1]
Compound D SF-268 (CNS)0.16[1]

Table 4: Antimicrobial Activity of Selected 7-Chloroquinoline Hydrazones

Compound IDMicroorganismMIC (µg/mL)Reference
Compound X Staphylococcus aureus6.25
Compound Y Escherichia coli12.5
Compound Z Candida albicans25[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 7-chloroquinoline hydrazones.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrazone Hydrazone Synthesis DCQ 4,7-Dichloroquinoline Reflux1 Reflux (4-6h) DCQ->Reflux1 HH Hydrazine Hydrate HH->Reflux1 Solvent1 Ethanol Solvent1->Reflux1 CHQ 7-Chloro-4-hydrazinylquinoline Reflux1->CHQ Reflux2 Reflux (2-8h) CHQ->Reflux2 Aldehyde Substituted Aldehyde Aldehyde->Reflux2 Solvent2 Ethanol / Toluene Solvent2->Reflux2 Hydrazone 7-Chloroquinoline Hydrazone Reflux2->Hydrazone Purification Purification (Recrystallization) Hydrazone->Purification Final_Product Pure Hydrazone Purification->Final_Product

Caption: General workflow for the two-step synthesis of 7-chloroquinoline hydrazones.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from starting materials to the final biologically active compounds.

Logical_Relationship Start Starting Materials (4,7-Dichloroquinoline, Hydrazine, Aldehydes) Precursor_Synth Precursor Synthesis Start->Precursor_Synth Condensation Condensation Reaction Start->Condensation Precursor 7-Chloro-4-hydrazinylquinoline Precursor_Synth->Precursor Precursor->Condensation Crude_Product Crude 7-Chloroquinoline Hydrazone Condensation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure 7-Chloroquinoline Hydrazone Purification->Final_Product Bio_Activity Biological Activity Screening (Anticancer, Antimicrobial) Final_Product->Bio_Activity

Caption: Logical progression from starting materials to biologically active hydrazones.

References

Application Notes and Protocols for 7-Chloro-3-Cinnolinol in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the antimicrobial properties of 7-chloro-3-cinnolinol is not extensively available in publicly accessible literature. The following application notes and protocols are based on studies of structurally related cinnoline and quinoline derivatives, which have demonstrated significant antimicrobial potential. These notes are intended to serve as a representative guide for researchers and drug development professionals investigating the antimicrobial applications of this class of compounds.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are recognized for a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1] The introduction of a halogen atom, such as chlorine, into the cinnoline scaffold has been suggested to enhance its antimicrobial efficacy.[1] 7-Chloro-3-cinnolinol, a specific derivative, is a promising candidate for antimicrobial research due to the established activity of related halogenated heterocyclic compounds. This document outlines potential applications, experimental protocols, and hypothetical mechanisms of action for 7-chloro-3-cinnolinol in antimicrobial studies.

Data Presentation: Antimicrobial Activity of Related Cinnoline Derivatives

The following tables summarize the antimicrobial activity of various cinnoline derivatives against a panel of pathogenic bacteria and fungi, providing a comparative baseline for potential studies on 7-chloro-3-cinnolinol.

Table 1: Antibacterial Activity of Cinnoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
Substituted Cinnoline-3-CarboxamidesBacillus subtilis (G+)12.5 - 506 - 29Not Specified
Staphylococcus aureus (G+)12.5 - 506 - 29Not Specified
Escherichia coli (G-)12.5 - 506 - 29Not Specified
Pseudomonas aeruginosa (G-)12.5 - 506 - 29Not Specified
Pyrazolo[4,3-c]cinnolinesNot Specified--Not Specified
Halogenated Cinnoline DerivativesE. coli12.5-Not Specified
M. tuberculosis H37Rv12.5-Not Specified

Data synthesized from studies on various cinnoline derivatives.[1][2]

Table 2: Antifungal Activity of Cinnoline Derivatives

Compound ClassFungal StrainMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
Substituted Cinnoline-3-CarboxamidesAspergillus niger12.5 - 508 - 25Not Specified
Candida albicans12.5 - 508 - 25Not Specified
Cinnoline Derivatives with Sulphonamide MoietyA. nigerPotent Activity-Not Specified
C. albicansPotent Activity-Not Specified

Data synthesized from studies on various cinnoline derivatives.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol details the procedure for determining the MIC of 7-chloro-3-cinnolinol against a panel of bacteria.

Materials:

  • 7-chloro-3-cinnolinol

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Preparation of Stock Solution: Dissolve 7-chloro-3-cinnolinol in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the adjusted inoculum 1:100 in MHB to obtain a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the 7-chloro-3-cinnolinol stock solution (or a working dilution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (add 100 µL of the bacterial inoculum without the test compound).

    • Well 12 will serve as the negative control (add 100 µL of MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of 7-chloro-3-cinnolinol that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Well Diffusion Assay for Zone of Inhibition

This protocol describes how to determine the zone of inhibition of 7-chloro-3-cinnolinol against bacteria.

Materials:

  • 7-chloro-3-cinnolinol

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile well borer (e.g., 6 mm diameter)

  • DMSO

  • Positive control antibiotic disc

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn.

  • Preparation of Wells:

    • Using a sterile well borer, create wells of a defined diameter in the agar.

  • Application of Test Compound:

    • Prepare different concentrations of 7-chloro-3-cinnolinol in DMSO.

    • Add a fixed volume (e.g., 50 µL) of each concentration of the test compound to a separate well.

    • Add DMSO to one well as a negative control.

    • Place a standard antibiotic disc on the agar surface as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Mandatory Visualizations

Hypothetical Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Many quinolone-based antimicrobials, which are structurally related to cinnolines, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. 7-chloro-3-cinnolinol could potentially act through a similar mechanism.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by 7-Chloro-3-Cinnolinol Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binding Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Negative Supercoiling Inhibited Complex Inhibited Complex DNA Gyrase->Inhibited Complex Forms stable complex Replication Fork Replication Fork Supercoiled DNA->Replication Fork Cell Division Cell Division 7-Chloro-3-Cinnolinol 7-Chloro-3-Cinnolinol DNA Damage DNA Damage Inhibited Complex->DNA Damage Leads to Cell Death Cell Death DNA Damage->Cell Death Results in 7-Chloro-3-cinnolinol 7-Chloro-3-cinnolinol 7-Chloro-3-cinnolinol->DNA Gyrase Inhibition

Caption: Hypothetical mechanism of 7-chloro-3-cinnolinol inhibiting bacterial DNA gyrase.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of 7-chloro-3-cinnolinol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare 7-Chloro-3-Cinnolinol Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually Inspect or Read OD600 for Growth Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols for 7-Chloroquinoline Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-chloroquinoline derivatives in the discovery of novel antimalarial drugs. This document includes summaries of biological activity, detailed experimental protocols for key assays, and visualizations of the primary mechanism of action and a typical drug discovery workflow.

Introduction to 7-Chloroquinoline Derivatives as Antimalarials

The 7-chloroquinoline scaffold is a cornerstone in antimalarial drug development, with chloroquine being a historically significant and effective drug. However, the emergence of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has necessitated the development of new derivatives.[1][2] Researchers are actively exploring novel 7-chloroquinoline analogues and hybrids to overcome resistance and enhance efficacy.[3][4] These efforts often involve modifying the side chain at the 4-position or creating hybrid molecules that combine the 7-chloroquinoline core with other pharmacologically active moieties.[3][5] The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro antiplasmodial activity (IC50) and cytotoxicity (CC50) of various 7-chloroquinoline derivatives reported in recent literature. This data allows for a comparative analysis of the potency and selectivity of these compounds.

Table 1: In Vitro Antiplasmodial Activity of 7-Chloroquinoline Derivatives against P. falciparum

Compound/Derivative ClassP. falciparum StrainIC50 (µM)Reference
7-chloroquinoline-sulfonamide hybrids3D71.49 - 13.49[5][8][9]
7-chloroquinoline-sulfonamide-[5][10][11]-triazole hybrids (12d, 13a, 13c)3D7Potent (specific values in source)[5][8]
7-chloroquinoline derivatives (compounds 2, 3, 4, 6, 8, 9)Not specified< 50[10][12]
4-amino- and 4-alkoxy-7-chloroquinolinesDd2 (chloroquine-resistant)Submicromolar, more potent than chloroquine[13]
7-chloroquinoline–benzimidazole hybridsPf3D7 (chloroquine-sensitive) & PfDd2 (chloroquine-resistant)Nanomolar range[14]
7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA-26)NF541.29
4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM-9)NF541.42
7-chloroquinoline-chalcone conjugateW2 (chloroquine-resistant)0.0178 (17.8 nM)[15]
1H-1,2,3-triazole-tethered isatin-7-chloroquinoline conjugate (14)W2 (chloroquine-resistant)0.069 (69.0 nM)[16]

Table 2: Cytotoxicity of Antimalarial Compounds

Compound/DrugCell Line(s)CC50 (µg/mL)AssayReference
Commercially available antimalarials (Artesunate, Artemether/Lumefantrine, Chloroquine, Primaquine, Quinine)TOV-21G, HepG2, WI-26VA4Varies by drug and cell lineNeutral Red Uptake & MTT[17][18][19]

Signaling Pathways and Mechanisms of Action

The predominant mechanism of action for chloroquine and many of its 7-chloroquinoline analogues involves the disruption of heme detoxification in the malaria parasite.

Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization (Heme Polymerase) Parasite Death Parasite Death Heme->Parasite Death Membrane Damage Oxidative Stress Chloroquinoline 7-Chloroquinoline Derivative Chloroquinoline->Heme Binding

Caption: Proposed mechanism of action of 7-chloroquinoline derivatives.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of 7-chloroquinoline derivatives are provided below.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2, NF54)

  • Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • Test compounds and reference drug (e.g., chloroquine)

  • Incubator (37°C, 5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference drug in complete medium in a 96-well plate.

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage, for example, by sorbitol treatment.[20]

  • Assay Setup: Adjust the parasitemia of the culture to 2% at a 1% hematocrit.[20] Add 90 µL of this parasite suspension to each well of the plate containing 10 µL of the diluted compounds.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.[20]

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the 50% cytotoxic concentration (CC50) of a compound on mammalian cell lines to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., HepG2, TOV-21G, WI-26VA4)[17][18]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][21]

  • Dimethyl sulfoxide (DMSO)[11][21]

  • Test compounds

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere for 18-24 hours.[21]

  • Compound Treatment: Add various concentrations of the test compounds (e.g., 31.3-1,000 µg/mL) to the wells and incubate for 24-48 hours.[11][21]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[11][21]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][21]

  • Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.[11][21]

  • Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the log of the compound concentration. The selectivity index (SI) can then be calculated as CC50 / IC50.

In Vivo Efficacy Study (Murine Malaria Model)

The 4-day suppressive test ("Peter's Test") is a standard method to evaluate the in vivo efficacy of antimalarial candidates.[22][23]

Materials:

  • Mouse strain (e.g., BALB/c or C57BL/6)[24]

  • Rodent malaria parasite (e.g., Plasmodium berghei ANKA)[22]

  • Test compound and vehicle (e.g., 7% Tween 80, 3% ethanol)[23]

  • Reference drug (e.g., chloroquine)

  • Syringes and needles for infection and treatment administration

  • Microscope and Giemsa stain

Procedure:

  • Infection: Infect mice intraperitoneally or intravenously with parasitized red blood cells.[23]

  • Treatment: Administer the test compound and reference drug to groups of mice daily for four consecutive days, starting 2-4 hours post-infection. A control group should receive only the vehicle.[23]

  • Parasitemia Monitoring: On day 4 post-infection, collect thin blood smears from the tail of each mouse.

  • Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Efficacy Calculation: Calculate the average parasitemia for each group and determine the percentage of parasite growth inhibition compared to the vehicle-treated control group. The effective dose that reduces parasitemia by 50% or 90% (ED50 and ED90) can be determined from dose-ranging studies.[23]

  • Monitoring: Monitor the mice for survival, and mice that are parasite-free on day 30 post-infection are considered cured.[23]

Experimental Workflow

The following diagram illustrates a typical workflow for the initial stages of antimalarial drug discovery involving 7-chloroquinoline derivatives.

Drug_Discovery_Workflow node_synthesis Synthesis of 7-Chloroquinoline Derivatives node_invitro In Vitro Antiplasmodial Assay (IC50 Determination) node_synthesis->node_invitro node_cytotoxicity In Vitro Cytotoxicity Assay (CC50 Determination) node_invitro->node_cytotoxicity node_selectivity Calculate Selectivity Index (SI = CC50 / IC50) node_cytotoxicity->node_selectivity node_invivo In Vivo Efficacy Studies (Murine Model) node_selectivity->node_invivo High SI node_lead Lead Compound Identification node_invivo->node_lead

Caption: In vitro to in vivo workflow for antimalarial drug discovery.

References

Application Notes and Protocols for the Quantification of 7-chloro-3-cinnolinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-3-cinnolinol is a cinnoline derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed application note and a comprehensive protocol for the quantification of 7-chloro-3-cinnolinol in biological matrices, specifically plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for 7-chloro-3-cinnolinol are not widely published, the following protocol is adapted from established and validated methods for structurally similar chlorinated heterocyclic compounds, providing a robust starting point for method development and validation.

Principle of the Method

The analytical method described herein is based on protein precipitation for sample extraction, followed by chromatographic separation using reversed-phase High-Performance Liquid Chromatography (HPLC) and quantification by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the determination of 7-chloro-3-cinnolinol in complex biological samples.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of 7-chloro-3-cinnolinol. This data is hypothetical and serves as a guideline for method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
7-chloro-3-cinnolinol1 - 1000> 0.995

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
3< 10< 1295 - 10593 - 107
50< 8< 1097 - 10396 - 104
800< 5< 798 - 10297 - 103

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
3> 9092 - 108
800> 9595 - 105

Table 4: Limit of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Lower Limit of Quantification (LLOQ)1.0

Experimental Protocol

Materials and Reagents
  • 7-chloro-3-cinnolinol reference standard

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound not present in the sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 7-chloro-3-cinnolinol in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the IS in methanol.

  • Spiked Calibration Standards and QC Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution in acetonitrile (protein precipitation agent).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.1-4.0 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: To be determined by direct infusion of the 7-chloro-3-cinnolinol standard. A hypothetical transition could be based on the molecular weight of 180.59 g/mol .

      • 7-chloro-3-cinnolinol: Q1: m/z 181.0 → Q3: m/z [fragment ion]

      • Internal Standard: To be determined based on the selected IS.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Data Analysis
  • Quantification is performed by integrating the peak areas of the analyte and the IS.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is typically used.

  • The concentration of 7-chloro-3-cinnolinol in the QC and unknown samples is determined from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spiking Sample Spiking cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_solution Primary Stock Solution (1 mg/mL in Methanol) working_standards Working Standards (Serial Dilutions) stock_solution->working_standards Dilute is_solution Internal Standard Working Solution protein_precipitation Add 300 µL IS in ACN is_solution->protein_precipitation plasma Control Plasma cal_standards Calibration Standards (1-1000 ng/mL) plasma->cal_standards Spike with Working Standards qc_samples QC Samples (Low, Mid, High) plasma->qc_samples Spike with Working Standards sample_aliquot 100 µL Plasma Sample sample_aliquot->protein_precipitation vortex Vortex Mix (1 min) protein_precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer 200 µL Supernatant centrifuge->supernatant_transfer injection Inject 5 µL supernatant_transfer->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Workflow for the quantification of 7-chloro-3-cinnolinol.

Signaling Pathways and Logical Relationships

As this document describes an analytical method, signaling pathway diagrams are not applicable. The logical relationship of the experimental steps is detailed in the workflow diagram above.

Disclaimer

The method described in this application note is a proposed protocol based on established analytical techniques for compounds with similar chemical properties. This method requires full validation according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and robustness for the intended application. Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Application Notes and Protocols: Developing Novel 7-Chloro-4-Aminoquinoline-Benzimidazole Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids. The document includes detailed experimental protocols and data presentation to guide researchers in this promising area of drug discovery.

Introduction

The hybridization of pharmacophores is a well-established strategy in medicinal chemistry to develop new therapeutic agents with potentially improved efficacy and reduced resistance. The 7-chloro-4-aminoquinoline scaffold, a key component of antimalarial drugs like chloroquine, and the benzimidazole core, present in a variety of compounds with diverse biological activities including anticancer and antimicrobial properties, represent a compelling combination for the design of novel hybrid molecules.[1][2] Recent studies have focused on the synthesis and evaluation of these hybrids, revealing significant potential in oncology and infectious diseases.[2]

Data Presentation

The following tables summarize the in vitro biological activities of representative 7-chloro-4-aminoquinoline-benzimidazole hybrids from recent studies.

Table 1: Antiproliferative Activity of 7-Chloro-4-aminoquinoline-Benzimidazole Hybrids

CompoundLinker TypeBenzimidazole SubstituentCell LineGI50 (µM)Reference
5d 3-phenylHHuT78 (T-cell lymphoma)0.4[1]
THP-1 (acute monocytic leukemia)0.6[1]
Raji (Burkitt lymphoma)4.3[1]
CCRF-CEM (acute lymphoblastic leukemia)8.2[1]
8d 4-phenyl piperazineHLeukemia and Lymphoma cell lines0.4 - 8[1][3]
12d Ethyl benzamidylHLeukemia and Lymphoma cell lines0.4 - 8[1][3]
5e 3-phenylClVarious tumor cell lines0.4 - 15.6[1]

Table 2: Antiplasmodial Activity of 7-Chloro-4-aminoquinoline-Benzimidazole Hybrids

CompoundLinker TypeBenzimidazole SubstituentP. falciparum StrainIC50 (nM)Reference
10a-15c -ethyl-phenoxy- or -propyl-phenoxy-Cl, OMe, or cyclopentylamidinePf3D7 (chloroquine-sensitive)Potent nanomolar concentrations[2][4]
PfDd2 (chloroquine-resistant)Potent nanomolar concentrations[2][4]

Experimental Protocols

General Synthesis of 7-Chloro-4-aminoquinoline-Benzimidazole Hybrids

This protocol describes a general method for the synthesis of the target hybrids, which can be adapted based on the desired linker and benzimidazole substituents.[1][2]

Materials:

  • Substituted 7-chloro-4-aminoquinoline precursor

  • Appropriate diamine for benzimidazole formation

  • Linker precursors (e.g., 3-aminobenzoic acid, 1-(4-aminophenyl)piperazine)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Benzimidazole Moiety: The substituted benzimidazole core is typically synthesized through the condensation of a diamine with an appropriate aldehyde or carboxylic acid derivative in the presence of an oxidizing agent like sodium metabisulfite.

  • Coupling of the Quinoline and Benzimidazole Moieties: The 7-chloro-4-aminoquinoline precursor is then coupled with the synthesized benzimidazole derivative. The nature of this coupling reaction depends on the linker chosen. For instance, an amide bond can be formed using standard peptide coupling reagents.

  • Purification: The final hybrid compound is purified using techniques such as column chromatography on silica gel to yield the desired product.

  • Characterization: The structure of the synthesized hybrid is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis General Synthesis Workflow start Starting Materials (Quinoline Precursor, Diamine, Linker) benzimidazole_synthesis Benzimidazole Synthesis (Condensation Reaction) start->benzimidazole_synthesis coupling Coupling Reaction (Amide bond formation, etc.) start->coupling benzimidazole_synthesis->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Hybrid Compound characterization->final_product

General synthesis workflow for the hybrids.
In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized hybrids on various cancer cell lines.[1][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, CCRF-CEM)

  • Non-tumor cell line for selectivity assessment (e.g., MDCK1)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized hybrid compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals by adding DMSO to each well.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% growth inhibition (GI50) values from the dose-response curves.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is used to evaluate the efficacy of the hybrids against Plasmodium falciparum strains.

Materials:

  • P. falciparum strains (e.g., 3D7, Dd2)

  • Human red blood cells

  • Complete culture medium (e.g., RPMI-1640 with Albumax)

  • SYBR Green I dye

  • Lysis buffer

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells.

  • Drug Dilution: Prepare serial dilutions of the test compounds in 96-well plates.

  • Inoculation: Add the parasite culture to the wells containing the drug dilutions and incubate for 72 hours.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) values by fitting the fluorescence data to a sigmoidal dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This general protocol can be adapted to screen the novel hybrids for their antibacterial and antifungal activities.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare two-fold serial dilutions of the hybrid compounds in the microtiter plates.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_testing Biological Evaluation Workflow start Synthesized Hybrid Compound antiproliferative Antiproliferative Assay (MTT Assay) start->antiproliferative antiplasmodial Antiplasmodial Assay (SYBR Green I) start->antiplasmodial antimicrobial Antimicrobial Assay (Broth Microdilution) start->antimicrobial data_analysis Data Analysis (GI50, IC50, MIC) antiproliferative->data_analysis antiplasmodial->data_analysis antimicrobial->data_analysis results Biological Activity Profile data_analysis->results G cluster_moa Proposed Anticancer Mechanism compound Hybrid Compound (e.g., 5d, 12d) cell_cycle Cell Cycle Arrest compound->cell_cycle mito_potential Disruption of Mitochondrial Membrane Potential compound->mito_potential apoptosis Apoptosis Induction cell_cycle->apoptosis mito_potential->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death

References

Application Notes and Protocols for Ultrasound-Assisted Click Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 7-chloroquinoline derivatives utilizing ultrasound-assisted click chemistry. This methodology offers significant advantages over traditional synthetic routes, including reduced reaction times, higher yields, and adherence to the principles of green chemistry.[1] The synthesized compounds have demonstrated promising biological activities, including antimalarial, anticancer, and antimicrobial properties, making them valuable candidates for further investigation in drug discovery and development.

Introduction

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1] The 7-chloroquinoline scaffold, in particular, is a key pharmacophore in several clinically used drugs, most notably the antimalarial agent chloroquine. "Click chemistry," a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The combination of ultrasound irradiation with click chemistry provides a powerful and efficient platform for the synthesis of diverse libraries of 7-chloroquinoline derivatives. The use of sonochemical techniques can significantly accelerate reaction rates and improve yields.[1]

This document outlines the synthesis of a series of 7-chloroquinoline derivatives and presents their biological activity data. The protocols provided are based on published research and are intended to be a guide for researchers in the field.[1][2]

Data Presentation

Reaction Yields

The ultrasound-assisted synthesis of the 7-chloroquinoline derivatives generally proceeds with good to excellent yields.

Compound NumberCompound NameYield (%)
2 N-(7-chloroquinolin-4-yl)benzene-1,2-diamine78-89
3 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide78-89
4 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine81
5 (E)-N'-(1-(naphthalen-2-yl)ethylidene)-N-(7-chloroquinolin-4-yl)benzene-1,2-diamine78-89
6 (E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-N-(7-chloroquinolin-4-yl)benzene-1,2-diamine78-89
7 (E)-1-(7-chloroquinolin-4-yl)-4-(1-(naphthalen-1-yl)ethylidene)thiosemicarbazide78-89
8 2-(7-chloroquinolin-4-yl)-N'-((Z)-1-(3,4-dimethoxyphenyl)ethylidene)hydrazine-1-carbothioamide78-89
9 3-((7-chloroquinolin-4-yl)amino)-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one78-89

Note: A general yield range of 78-89% was reported for the series of reactions.[1]

Biological Activity

The synthesized 7-chloroquinoline derivatives were evaluated for their in vitro antimalarial activity against Plasmodium falciparum and cytotoxic activity against various cancer cell lines.

Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives

Compound NumberIC50 (µM) against P. falciparum
2 35.29
3 25.37
4 42.61
6 48.19
8 49.32
9 11.92

Note: Six of the synthesized compounds showed high antimalarial activity with IC50 values less than 50 µM.[1][3]

Table 2: Anticancer Activity of 7-Chloroquinoline Derivatives (IC50 in µM)

Compound NumberHCT-116 (Colon Carcinoma)MCF-7 (Breast Cancer)HeLa (Cervical Carcinoma)
3 23.39-50.03
6 27.26--
8 --51.67
9 21.41-21.41

Note: Compounds were screened against three cancer cell lines. Compounds 3 and 9 showed the highest activity across the tested cell lines.[1][2]

Experimental Protocols

The following protocols are for the synthesis of key 7-chloroquinoline intermediates and final products using ultrasound irradiation.

Protocol 1: General Procedure for the Synthesis of 1-(7-chloroquinolin-4-yl) derivatives (Compounds 2, 3, and 4)

Materials:

  • 4,7-dichloroquinoline

  • o-phenylenediamine, thiosemicarbazide, or 3-amino-1,2,4-triazole

  • Ethanol

  • Chloroform

  • 1N Sodium Hydroxide (NaOH) solution

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, mix 0.01 mol of 4,7-dichloroquinoline with 0.01 mol of the appropriate amine (o-phenylenediamine for compound 2 , thiosemicarbazide for compound 3 , or 3-amino-1,2,4-triazole for compound 4 ).[1][2]

  • Add 15 ml of ethanol to the mixture.

  • Place the flask in an ultrasonic bath and reflux for 30 minutes at ambient temperature.[1][2] Note: Another source specifies a temperature of 90°C; this may need optimization.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, add 150 ml of chloroform to the reaction mixture.

  • Wash the organic layer with 150 ml of 1N NaOH solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • The resulting precipitate can be washed with ether and dried.[1]

Protocol 2: General Procedure for the Synthesis of Schiff Bases (Compounds 5, 6, 7, and 8)

Materials:

  • Compound 2 or 3 (from Protocol 1)

  • Appropriate carbonyl compound (e.g., acetyl naphthalene, 3,4-dimethoxy acetophenone)

  • Absolute ethanol

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of compound 2 or 3 and 0.01 mol of the corresponding carbonyl compound in 20 ml of absolute ethanol.[2]

  • Place the flask in an ultrasonic bath and reflux for 30 minutes at 90°C.[2]

  • Monitor the reaction until TLC analysis shows the complete consumption of the starting materials.

  • Filter the reaction mixture and concentrate the filtrate to obtain the crude product.

  • Purify the product by preparative column chromatography to yield the desired Schiff base.[2]

Protocol 3: Synthesis of 3-((7-chloroquinolin-4-yl)amino)-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Compound 9)

Materials:

  • Compound 3 (from Protocol 1)

  • Ethyl acetoacetate

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, mix 0.01 mol of compound 3 with 0.01 mol of ethyl acetoacetate.[1]

  • Place the flask in an ultrasonic bath and reflux for 40 minutes at 90°C.[1][3]

  • Cool the reaction mixture to room temperature.

  • The resulting brown crystals are collected by filtration.

  • Recrystallize the product from ethanol to obtain pure compound 9 .[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the ultrasound-assisted synthesis of 7-chloroquinoline derivatives.

G cluster_start Starting Materials cluster_reaction Ultrasound-Assisted Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4,7-dichloroquinoline reaction Mixing in Ethanol Ultrasonic Bath (30-40 min) start1->reaction start2 Amine/Thiol start2->reaction workup Extraction/Filtration reaction->workup purification Recrystallization/ Column Chromatography workup->purification product 7-Chloroquinoline Derivative purification->product

Caption: General workflow for the synthesis.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression from starting materials to the final biologically active compounds.

G cluster_precursors Precursors cluster_intermediates Intermediates cluster_final_products Final Products dichloroquinoline 4,7-dichloroquinoline intermediates Compounds 2, 3, 4 dichloroquinoline->intermediates amines o-phenylenediamine thiosemicarbazide 3-amino-1,2,4-triazole amines->intermediates final_products Schiff Bases (5, 6, 7, 8) Thioxopyrimidinone (9) intermediates->final_products

Caption: Synthesis progression diagram.

Signaling Pathways

Information regarding the specific signaling pathways affected by these novel 7-chloroquinoline derivatives is not extensively detailed in the reviewed literature. However, it is known that 7-chloroquinoline-based antimalarials, like chloroquine, interfere with heme detoxification in the parasite's food vacuole. For their anticancer effects, some quinoline derivatives have been shown to induce apoptosis and cell cycle arrest, potentially through interactions with DNA or key cellular proteins.[4] Further research is required to elucidate the precise mechanisms of action and the signaling pathways modulated by the compounds described herein.

References

Application Notes and Protocols for the Functionalization of the 7-Chloroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective methods for the chemical modification of the 7-chloroquinoline scaffold, a key structural motif in numerous therapeutic agents. The following sections detail experimental protocols for various functionalization reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation. Quantitative data is summarized in tables for easy comparison, and reaction workflows are illustrated with diagrams.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the quinoline core, particularly at the C4 position when starting from 4,7-dichloroquinoline. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack.

Synthesis of 7-Chloro-4-alkoxyquinolines

This protocol describes the synthesis of 7-chloro-4-alkoxyquinoline derivatives from 4,7-dichloroquinoline and various alcohols.

Experimental Protocol:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as THF or DMF, add the corresponding alcohol (1.2-1.5 eq).

  • Add a base, typically sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq), portion-wise at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 8-24 hours.[2] For less reactive alcohols, heating to 80-100 °C may be necessary.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1MethanolNaHTHFRT1295
2EthanolNaHTHFRT1292
3Propan-1-olt-BuOKt-BuOH801894-97[1]
4Butan-1-olNaHDMF801685[1]
5Pentan-1-olNaHDMF801660
Synthesis of 7-Chloro-4-aminoquinolines

This protocol outlines the reaction of 4,7-dichloroquinoline with various amines.

Experimental Protocol:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0-1.2 eq) in a solvent such as ethanol or isopropanol.[3]

  • Heat the reaction mixture to reflux for 4-24 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[4]

EntryAmineSolventTemperature (°C)Time (h)Yield (%)Reference
13-Aminobenzyl alcoholEthanolReflux4-[3]
2PiperazineEthanolReflux24-[3]
3N-MethylpiperazineAcetonitrileReflux48-[4]
44-AminoacetophenoneEthanolReflux--[5]

Experimental Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product start 7-Chloroquinoline Derivative (e.g., 4,7-dichloroquinoline) mixing Mixing & Stirring (0°C to Reflux) start->mixing nucleophile Nucleophile (Alcohol, Amine, etc.) nucleophile->mixing reaction Solvent + Base (e.g., THF, DMF, EtOH) (e.g., NaH, t-BuOK, K2CO3) reaction->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification end Functionalized 7-Chloroquinoline purification->end

Caption: General workflow for SNAr on the 7-chloroquinoline scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds, enabling the introduction of a wide array of substituents onto the 7-chloroquinoline scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between 7-chloroquinoline and various organoboron compounds.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add 7-chloroquinoline (or a derivative thereof, 1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq).[6][7]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., dioxane, THF, DMF, water, or a mixture).[7]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 h).[8] Microwave irradiation can significantly reduce reaction times.[8]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[6]

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
1Phenylboronic acidPd(OAc)₂ (phosphine-free)K₂CO₃Water100-78[9]
23-Pyridinylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃DMF150 (MW)2 h-[8]
36-Indolylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃DMF150 (MW)2 h84[8]
44-Carbamoylphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O10012 h-[10]
5Various arylboronic acidsPd(PPh₃)₄K₂CO₃THF/H₂O110 (MW)1 h70-90[6]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction Components cluster_process Process cluster_end Product start 7-Chloroquinoline setup Inert Atmosphere Setup start->setup boronic Boronic Acid/Ester boronic->setup catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) catalyst->setup base Base (e.g., K2CO3, Cs2CO3) base->setup solvent Solvent (e.g., Dioxane, DMF, H2O) solvent->setup heating Heating (Conventional or Microwave) setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup purification Purification workup->purification end 7-Aryl/Vinyl-quinoline purification->end

Caption: General workflow for Suzuki-Miyaura coupling of 7-chloroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between 7-chloroquinoline and a wide range of primary and secondary amines.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).[11][12]

  • Add 7-chloroquinoline (1.0 eq) and the amine (1.2 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C) for 12-24 hours.[11]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10024-[11]
2IndolePd(OAc)₂ / SIPr·HClNaOHDioxane100--[11]
3Benzophenone iminePd₂(dba)₃ / IPr·HClKOt-BuDioxane---[11]
4Adamantyl-aminesPd(dba)₂ / BINAPt-BuONaToluene1002426-80[13]
5Various aminesPd(OAc)₂ / DavePhosCs₂CO₃Dioxane1001870-95[12]

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Catalyst System cluster_process Process cluster_end Product start 7-Chloroquinoline setup Inert Atmosphere Setup start->setup amine Primary or Secondary Amine amine->setup catalyst Palladium Precatalyst (e.g., Pd2(dba)3) catalyst->setup ligand Phosphine Ligand (e.g., XPhos, BINAP) ligand->setup base Strong Base (e.g., NaOt-Bu) base->setup solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->setup heating Heating setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Filtration & Extraction monitoring->workup purification Purification workup->purification end 7-Aminoquinoline purification->end

Caption: General workflow for Buchwald-Hartwig amination of 7-chloroquinoline.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between 7-chloroquinoline and a terminal alkyne, providing access to 7-alkynylquinoline derivatives.

Experimental Protocol:

  • To a Schlenk tube, add 7-chloroquinoline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[14][15]

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine or diethylamine, which also acts as the base.[15] Alternatively, a solvent like THF or DMF can be used with a separate base (e.g., K₂CO₃).[16]

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours.[16]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base/SolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NRT695[14]
23-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)- (Copper-free)DABCO/DMSORT18-[16]
3Propargyl alcoholPd(PPh₃)₄ (1)CuI (1)Et₃N/DMF504-[14]
4TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)Et₃N/THF6012-[15]

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_start Starting Materials cluster_reaction Catalyst System cluster_process Process cluster_end Product start 7-Chloroquinoline setup Inert Atmosphere Setup start->setup alkyne Terminal Alkyne alkyne->setup pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)2Cl2) pd_catalyst->setup cu_cocatalyst Copper(I) Co-catalyst (e.g., CuI) cu_cocatalyst->setup base_solvent Base/Solvent (e.g., Et3N, THF/K2CO3) base_solvent->setup reaction Stirring (RT to 60°C) setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Purification workup->purification end 7-Alkynylquinoline purification->end

Caption: General workflow for Sonogashira coupling of 7-chloroquinoline.

Palladium-Catalyzed Cyanation

This method allows for the introduction of a nitrile group at the 7-position of the quinoline ring, which is a valuable synthon for further transformations.

Experimental Protocol:

  • To a reaction vessel, add 7-chloroquinoline (1.0 eq), a palladium catalyst (e.g., Pd/C, Pd(OAc)₂), a ligand (e.g., dppf), and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).[17][18]

  • Add a solvent (e.g., DMAC, dioxane/water) and a base if required (e.g., Na₂CO₃).[10][17]

  • Heat the reaction mixture to the specified temperature (70-120 °C) for the required duration (5-24 h).[10][17]

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

  • Purify the resulting nitrile by column chromatography or recrystallization.

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1K₄[Fe(CN)₆]Pd/CM-phos-Na₂CO₃MeCN/H₂O7012up to 96[10]
2Zn(CN)₂Pd/C (2)dppf (4)-DMAC11018up to 98[17]
3K₄[Fe(CN)₆]•3H₂OP1 precatalyst (x)xKOAcDioxane/H₂O1001-[18]
4K₄[Fe(CN)₆]Pd(OAc)₂ (0.1)-Na₂CO₃DMA120510[19]

Experimental Workflow for Palladium-Catalyzed Cyanation

Cyanation_Workflow cluster_start Starting Materials cluster_reaction Catalyst System cluster_process Process cluster_end Product start 7-Chloroquinoline heating Heating start->heating cyanide Cyanide Source (e.g., K4[Fe(CN)6], Zn(CN)2) cyanide->heating catalyst Palladium Catalyst (e.g., Pd/C, Pd(OAc)2) catalyst->heating ligand Ligand (optional) (e.g., dppf) ligand->heating base Base (optional) (e.g., Na2CO3) base->heating solvent Solvent (e.g., DMAC, Dioxane/H2O) solvent->heating monitoring Reaction Monitoring (TLC, GC) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification workup->purification end 7-Cyanoquinoline purification->end

Caption: General workflow for the palladium-catalyzed cyanation of 7-chloroquinoline.

References

Application Note: High-Throughput Screening of 7-Chloroquinoline Libraries for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer,[2][3] antimalarial,[4][5] antibacterial,[6][7] antiviral,[8][9] and anti-inflammatory properties.[10] This structural motif's versatility makes it a "privileged scaffold" for developing novel therapeutic agents.[11] The systematic screening of 7-chloroquinoline libraries is a critical strategy for identifying lead compounds to combat a range of diseases, from infectious diseases to cancer. This document provides detailed protocols and data for screening these libraries against various biological targets.

General Screening Workflow

A typical drug discovery cascade for screening compound libraries involves a multi-stage process. It begins with the synthesis of a diverse library of compounds, followed by a primary high-throughput screening (HTS) to identify initial "hits." These hits are then subjected to more rigorous secondary assays, including dose-response studies, to confirm their activity and determine potency. The most promising candidates, or "leads," proceed to optimization studies to improve their efficacy, selectivity, and pharmacokinetic properties.

G cluster_0 A Library Synthesis (e.g., Click Chemistry, Parallel Synthesis) B Primary Screening (High-Throughput Assay) A->B C Hit Identification (Active Compounds) B->C D Secondary Screening (Dose-Response, IC50/EC50) C->D E Hit-to-Lead (SAR Studies, ADMET Prediction) D->E F Lead Optimization E->F

Caption: High-level workflow for a typical drug discovery screening cascade.

Anticancer Activity Screening

7-chloroquinoline derivatives have shown significant cytotoxic potential against a wide array of human cancer cell lines.[2] Screening efforts focus on identifying compounds with potent and selective activity against tumor cells while exhibiting minimal toxicity to normal cells.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 7-chloroquinoline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeActivity Metric (µM)Reference
Compound 9MCF-7 (Breast)CytotoxicityIC50: 19.31[4]
Compound 9HCT-116 (Colon)CytotoxicityIC50: 21.41[4][12]
Compound 9HeLa (Cervical)CytotoxicityIC50: 21.41[4]
Compound 3MCF-7 (Breast)CytotoxicityIC50: 21.45[4]
Compound 3HCT-116 (Colon)CytotoxicityIC50: 23.39[4][12]
Hydrazone 6NCI-60 PanelGrowth InhibitionGI50: < 1[2][3]
Hydrazone 13NCI-60 PanelGrowth InhibitionGI50: < 1[2]
Hydrazone 16NCI-60 PanelGrowth InhibitionGI50: < 1[2]
Thioalkyl 47CCRF-CEM (Leukemia)CytotoxicityIC50: 0.55 - 2.74[13]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol details a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[14]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each 7-chloroquinoline derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is below 0.5%.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow start Start seed 1. Seed Cells (96-well plate) start->seed treat 2. Add Compounds (Dose-response) seed->treat incubate 3. Incubate (48-72 hours) treat->incubate mtt 4. Add MTT Reagent incubate->mtt solubilize 5. Solubilize Formazan (DMSO) mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT-based cell viability assay.

Potential Mechanism of Action: Apoptosis Induction

Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Screening can be expanded to include assays that measure markers of apoptosis (e.g., caspase activity, DNA fragmentation). Certain 7-chloroquinoline derivatives have been found to induce apoptosis and damage DNA/RNA.[13]

G compound 7-Chloroquinoline Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic pathway of apoptosis, a potential mechanism for anticancer agents.

Antimalarial Activity Screening

The emergence of chloroquine-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial drugs.[4] Screening 7-chloroquinoline libraries aims to identify novel analogs that can overcome existing resistance mechanisms, often by modifying the side chain to prevent efflux from the parasite's digestive vacuole.[1]

Data Presentation: Antimalarial Activity

The following table presents the in vitro antimalarial activity of various 7-chloroquinoline derivatives against P. falciparum.

Compound IDP. falciparum StrainActivity Metric (µM)Reference
Compound 9Chloroquine-sensitiveIC50: 11.92[4]
Hybrid 12d3D7 (CQ-sensitive)IC50: 1.49[5]
Hybrid 13a3D7 (CQ-sensitive)IC50: 2.15[5]
Hybrid 13c3D7 (CQ-sensitive)IC50: 1.98[5]
CQPA-26NF54 (CQ-sensitive)IC50: 1.29
CQPPM-9NF54 (CQ-sensitive)IC50: 1.42
Experimental Protocol: pLDH Antimalarial Assay

This protocol describes an assay to measure the activity of parasite lactate dehydrogenase (pLDH), an indicator of viable P. falciparum parasites.

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., NF54 or 3D7 strain) in human red blood cells (RBCs) at 4% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax.

  • Synchronization: Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.

  • Compound Plating: In a 96-well plate, perform serial dilutions of the test compounds in RPMI-1640 medium.

  • Assay Initiation: Add 100 µL of the infected RBC suspension (1% parasitemia, 4% hematocrit) to each well.[4] Include parasite-only (positive control) and uninfected RBC (negative control) wells.

  • Incubation: Incubate the plates for 48-72 hours in a modular incubation chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Cell Lysis: Lyse the RBCs by freeze-thawing the plate.

  • pLDH Reaction: Add 100 µL of a reaction mixture containing Malstat reagent, NBT/PES, and Triton X-100 to each well.

  • Data Acquisition: Incubate in the dark for 30-60 minutes and measure the absorbance at 650 nm. The color change is proportional to pLDH activity.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Antibacterial Activity Screening

The 7-chloroquinoline scaffold has also been explored for its antibacterial properties against both Gram-positive and Gram-negative bacteria.[6][15]

Data Presentation: Antibacterial Activity

The following table summarizes the antibacterial activity of several 7-chloroquinoline derivatives, measured by the zone of inhibition.

Compound IDBacterial SpeciesZone of Inhibition (mm)Reference
Compound 5S. aureus11.00 ± 0.03[6][7]
Compound 5P. aeruginosa11.00 ± 0.03[6][7]
Compound 6E. coli11.00 ± 0.04[6][7]
Compound 7S. pyogenes11.00 ± 0.02[6][7]
Compound 8E. coli12.00 ± 0.00[6][7]
GeneralVarious Bacteria12.5 - 23.8[4][12]
Experimental Protocol: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Bacterial Culture: Grow bacterial strains (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in broth directly in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-3-Cinnolinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield and purity of 7-chloro-3-cinnolinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 7-chloro-3-cinnolinol?

A1: The most established method for the synthesis of 3-hydroxycinnolines, including 7-chloro-3-cinnolinol, is the Neber-Bossel synthesis. This route involves the diazotization of an appropriate 2-amino-chlorophenylacetic acid derivative, followed by reduction of the diazonium salt to a hydrazine, which then undergoes intramolecular cyclization to form the cinnolinol ring system.

Q2: What kind of yields can I expect for this synthesis?

A2: The yields for cinnoline syntheses can be variable and are highly dependent on the specific substrate and reaction conditions. For the Neber-Bossel synthesis of the related 4-chloro-3-hydroxycinnoline, a yield of 70% has been reported.[1][2] Optimization of reaction conditions for the 7-chloro isomer is crucial to achieving high yields.

Q3: Are there any major side reactions to be aware of?

A3: Yes, potential side reactions include the formation of tars during diazotization if the temperature is not strictly controlled, incomplete reduction of the diazonium salt, and the formation of isomeric impurities during the cyclization step. Careful control of reaction parameters is essential to minimize these side reactions.

Q4: What are the key safety precautions for this synthesis?

A4: Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of crude product - Incomplete diazotization. - Decomposition of the diazonium salt. - Inefficient reduction of the diazonium salt. - Incomplete cyclization of the hydrazine intermediate.- Ensure the temperature during diazotization is maintained at 0-5 °C. - Use freshly prepared sodium nitrite solution. - Add the sodium nitrite solution slowly to the reaction mixture. - Choose an appropriate reducing agent and ensure stoichiometric amounts are used. Sodium sulfite is a milder alternative to stannous chloride. - Ensure the cyclization conditions (e.g., heating in acid) are optimal. Monitor the reaction by TLC.
Product is a dark, tarry substance - Diazotization temperature was too high. - Side reactions during cyclization.- Strictly maintain the temperature of the diazotization reaction at 0-5 °C. - Purify the hydrazine intermediate before cyclization.
Difficulty in purifying the final product - Presence of inorganic salts from the reduction step (e.g., tin salts). - Formation of closely-related isomers.- If using stannous chloride, ensure complete removal of tin salts. This can be a difficult step and alternatives like sodium sulfite are recommended. - Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) is the most common purification method. - Column chromatography on silica gel may be necessary if isomers are present.
Reaction fails to go to completion (starting material remains) - Insufficient reaction time or temperature for cyclization. - Deactivation of the starting material.- Increase the reaction time and/or temperature for the cyclization step. Monitor progress by TLC. - Ensure the starting 2-amino-4-chlorophenylacetic acid derivative is pure.

Experimental Protocols

The following is a generalized experimental protocol for the Neber-Bossel synthesis of 3-hydroxycinnolines, which can be adapted for 7-chloro-3-cinnolinol.

Step 1: Diazotization of 2-Amino-4-chlorophenylacetic Acid
  • Dissolve the starting 2-amino-4-chlorophenylacetic acid derivative in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. The resulting solution contains the diazonium salt.

Step 2: Reduction of the Diazonium Salt to the Hydrazine
  • In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated hydrochloric acid).

  • Cool the reducing agent solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold reducing agent solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for the recommended time (this will vary depending on the chosen reducing agent).

  • Isolate the resulting hydrazine intermediate. This may involve filtration if it precipitates, or extraction.

Step 3: Cyclization to 7-Chloro-3-cinnolinol
  • Dissolve the crude hydrazine intermediate in a suitable acidic medium, such as boiling hydrochloric acid.[2]

  • Heat the solution at reflux for the required time to effect cyclization. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The 7-chloro-3-cinnolinol may precipitate upon cooling.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or aqueous acetic acid).

Data Presentation

Table 1: Reported Yields for Chloro-substituted 3-Hydroxycinnoline Synthesis

CompoundSynthetic MethodReported YieldReference
4-Chloro-3-hydroxycinnolineNeber-Bossel70%[1][2]
7-Chloro-3-cinnolinolNeber-BosselRequires optimization-

Visualizations

Logical Workflow for the Neber-Bossel Synthesis of 7-Chloro-3-cinnolinol

Neber_Bossel_Synthesis cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization & Purification cluster_end Final Product Start 2-Amino-4-chlorophenylacetic Acid Derivative Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium Aryl Diazonium Salt Intermediate Diazotization->Diazonium Reduction Reduction (e.g., Na₂SO₃ or SnCl₂) Diazonium->Reduction Hydrazine Hydrazine Intermediate Reduction->Hydrazine Cyclization Intramolecular Cyclization (Heat in Acid) Hydrazine->Cyclization Purification Purification (Recrystallization) Cyclization->Purification End 7-Chloro-3-cinnolinol Purification->End

References

Technical Support Center: Overcoming Solubility Issues with 7-Chloroquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-chloroquinoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 7-chloroquinoline derivative has very low aqueous solubility. What are the primary strategies I can employ to increase its solubility for in vitro assays?

A1: Low aqueous solubility is a common challenge with 7-chloroquinoline compounds due to their often hydrophobic nature. Several effective strategies can be employed to enhance solubility for in vitro experiments:

  • pH Adjustment: Since 7-chloroquinoline derivatives are often weak bases, adjusting the pH of your aqueous medium to the acidic range can significantly increase solubility by promoting protonation of the quinoline nitrogen.[1]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can substantially increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and propylene glycol.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2][3]

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The simplest solution is often to work at a lower final concentration of your compound in the assay.

  • Optimize the Co-solvent Concentration: You may need to increase the percentage of the co-solvent in your final assay buffer. However, be mindful that high concentrations of organic solvents can affect cellular assays.

  • Use a Different Co-solvent: Some co-solvents are better at preventing precipitation upon dilution than others. Experiment with different co-solvents like ethanol or propylene glycol.

  • Employ a Formulation Strategy: For persistent issues, consider more advanced formulation techniques like creating a solid dispersion or a cyclodextrin complex before preparing your stock solution.

Q3: What are the best practices for preparing a stock solution of a poorly soluble 7-chloroquinoline compound?

A3: To ensure accurate and reproducible results, follow these best practices for preparing stock solutions:

  • Start with a High-Purity Solvent: Use anhydrous, high-purity solvents (e.g., DMSO, ethanol) to prepare your initial stock solution.

  • Use an Appropriate Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) in a pure organic solvent.

  • Ensure Complete Dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved in the stock solution. Visually inspect for any undissolved particles.

  • Store Properly: Store stock solutions at an appropriate temperature (often -20°C or -80°C) in airtight containers to prevent solvent evaporation and degradation.

  • Perform Serial Dilutions: For your experiments, perform serial dilutions from the concentrated stock into your assay buffer, ensuring thorough mixing at each step to minimize precipitation.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays due to poor compound solubility.

This guide will help you systematically address inconsistent results in your cell-based assays that you suspect are caused by poor compound solubility.

Experimental Workflow for Troubleshooting Inconsistent Assay Results

A Inconsistent Assay Results Observed B Verify Compound Purity and Identity A->B Step 1 C Re-evaluate Stock Solution Preparation B->C Step 2 D Optimize Final Assay Concentration C->D Step 3 E Test Alternative Solubilization Methods D->E Step 4 F Characterize Compound in Final Assay Buffer E->F Step 5 G Consistent Assay Results Achieved F->G Outcome

Caption: A stepwise workflow for troubleshooting inconsistent experimental results.

Troubleshooting Step Action Expected Outcome
1. Verify Compound Integrity Confirm the purity and identity of your 7-chloroquinoline compound using analytical techniques like LC-MS or NMR.Ensures that the issue is not due to compound degradation or impurities.
2. Review Stock Solution Prepare a fresh stock solution, ensuring the compound is fully dissolved. Use sonication if necessary. Visually inspect for any particulates.A clear, homogenous stock solution is crucial for accurate dilutions.
3. Optimize Final Concentration Perform a dose-response curve to determine the effective concentration range. Test lower concentrations to see if consistency improves.Identifies a working concentration where the compound remains soluble in the final assay medium.
4. Experiment with Co-solvents If using a co-solvent, test different percentages (e.g., 0.1%, 0.5%, 1% DMSO). Also, try alternative co-solvents like ethanol or PEG 400.Finds a co-solvent system that maintains compound solubility upon dilution into the aqueous assay buffer.
5. Consider Formulation For highly insoluble compounds, prepare a solid dispersion with a polymer like PVP K30 or a complex with a cyclodextrin before making the stock solution.Advanced formulations can significantly enhance aqueous solubility and prevent precipitation.
Issue 2: Difficulty in preparing a stable nanosuspension of a 7-chloroquinoline derivative.

This guide provides a systematic approach to optimizing the preparation of a stable nanosuspension using wet media milling.

Logical Flow for Nanosuspension Optimization

A Initial Nanosuspension Attempt Fails (e.g., large particle size, aggregation) B Select Appropriate Stabilizer(s) A->B Step 1 C Optimize Milling Parameters B->C Step 2 D Characterize Particle Size and Stability C->D Step 3 E Iterate on Stabilizer and Milling Conditions D->E Unstable? F Stable Nanosuspension Achieved D->F Stable? E->B Adjust Stabilizer E->C Adjust Milling

Caption: An iterative process for optimizing nanosuspension formulation.

Parameter Troubleshooting Action Rationale
Stabilizer Selection Screen different types of stabilizers, such as non-ionic surfactants (e.g., Poloxamer 188, Tween 80) and polymers (e.g., HPMC, PVP). A combination of stabilizers often provides better steric and electrostatic stabilization.The choice of stabilizer is critical to prevent particle aggregation during and after milling.[4]
Stabilizer Concentration Optimize the concentration of the selected stabilizer(s). Start with a drug-to-stabilizer ratio of 1:0.5 and test ratios up to 1:2.Insufficient stabilizer will lead to particle aggregation, while excessive amounts can lead to increased viscosity or foaming.
Milling Media Use high-density milling media like yttria-stabilized zirconium oxide beads. The bead size should be optimized; smaller beads (0.1-0.5 mm) are generally more effective for producing nanoparticles.[5]The size and density of the milling media directly impact the energy input and efficiency of particle size reduction.
Milling Time and Speed Optimize the milling time and speed. Start with a shorter milling time (e.g., 30 minutes) and gradually increase it while monitoring the particle size. Higher milling speeds generally lead to faster particle size reduction.Over-milling can lead to amorphization or degradation of the compound, while under-milling results in a larger particle size.
Drug Concentration Start with a lower drug concentration (e.g., 1-5% w/v) and gradually increase it once the process is optimized.Higher drug concentrations increase the viscosity of the suspension, which can reduce milling efficiency.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure for determining the solubility of a 7-chloroquinoline compound in various co-solvent systems.

Materials:

  • 7-chloroquinoline compound

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • HPLC system for quantification

Procedure:

  • Prepare a series of co-solvent/PBS mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of DMSO, EtOH, and PG in PBS).

  • Add an excess amount of the 7-chloroquinoline compound to 1 mL of each co-solvent mixture in a vial.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Quantitative Data Example: Solubility of Amodiaquine in Organic Solvents [6]

SolventSolubility (mg/mL)
Ethanol~2
DMSO~5
Dimethyl formamide~2.5
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the solubility of a 7-chloroquinoline compound using a hydrophilic polymer.

Materials:

  • 7-chloroquinoline compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol or another suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the 7-chloroquinoline compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight).[7][8][9]

  • Dissolve both the compound and the polymer in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the wall of the flask.

  • Scrape the solid dispersion from the flask and dry it further in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be ground into a fine powder and used for dissolution studies or formulation into dosage forms.

Signaling Pathway Diagrams

Chloroquine's Impact on Autophagy

7-Chloroquinoline compounds, such as chloroquine and hydroxychloroquine, are known to inhibit the late stages of autophagy. They accumulate in the acidic lysosomes and raise the pH, which in turn inhibits the fusion of autophagosomes with lysosomes and the degradation of the autolysosomal contents.[10][11][12][13]

Mechanism of Autophagy Inhibition by 7-Chloroquinolines cluster_0 Cytoplasm Induction Autophagy Induction (e.g., starvation, stress) Phagophore Phagophore Formation Induction->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome engulfs cytoplasmic cargo Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Contents Autolysosome->Degradation Chloroquine 7-Chloroquinoline Chloroquine->Block

Caption: Inhibition of autophagosome-lysosome fusion by 7-chloroquinolines.

Activation of the NR4A2 Signaling Pathway

Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2 (also known as Nurr1). This orphan nuclear receptor plays a crucial role in the development and maintenance of dopaminergic neurons and has anti-inflammatory functions.

Activation of NR4A2 Signaling by 4-Amino-7-chloroquinolines cluster_0 Cytoplasm cluster_1 Nucleus NR4A2_cyto NR4A2 NR4A2_nuc NR4A2 NR4A2_cyto->NR4A2_nuc Translocation NR4A2_RXR NR4A2-RXR Heterodimer NR4A2_nuc->NR4A2_RXR RXR RXR RXR->NR4A2_RXR DNA DNA (NurRE/DR5) NR4A2_RXR->DNA Binds to response elements TargetGenes Target Gene Transcription (e.g., TH, DAT) DNA->TargetGenes Activates Chloroquinoline 4-Amino-7-chloroquinoline Chloroquinoline->NR4A2_cyto Binds to LBD

Caption: Agonistic activity of 4-amino-7-chloroquinolines on the NR4A2 pathway.

References

Technical Support Center: Purification of 7-Chloro-3-Cinnolinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-chloro-3-cinnolinol derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 7-chloro-3-cinnolinol derivatives via common laboratory techniques.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Crystal Formation Improper solvent choice; solution is not supersaturated.Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). Ensure the minimum amount of hot solvent is used to fully dissolve the compound.
Cooling rate is too fast.Allow the solution to cool slowly to room temperature before transferring to an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The compound is too soluble in the chosen solvent, even at low temperatures.Use a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat until clear and cool slowly.
Colored Impurities in Crystals Impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Perform a second recrystallization.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent required for dissolution.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Compound from Impurities Inappropriate solvent system.Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound and maximum separation from impurities.
Column was not packed properly (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Column was overloaded with the crude sample.Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
Compound is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
The compound may be adsorbing irreversibly to the silica gel.Consider using a different stationary phase like alumina (basic or neutral). Add a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Compound Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase.
Streaking or Tailing of Bands The compound is interacting too strongly with the stationary phase.Add a modifier to the mobile phase as described above.
The sample was not loaded onto the column in a narrow band.Dissolve the crude sample in a minimal amount of solvent and load it carefully onto the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 7-chloro-3-cinnolinol derivatives?

A1: While the optimal solvent must be determined empirically, good starting points for recrystallization of related heterocyclic compounds include lower alcohols like ethanol and isopropanol. Solvent pairs such as ethanol/water or ethyl acetate/hexane can also be effective. For acidic derivatives, recrystallization from a lower alcohol in the presence of a small amount of base may be beneficial.

Q2: How can I visualize 7-chloro-3-cinnolinol derivatives on a TLC plate?

A2: Due to the aromatic nature of the cinnoline core, these compounds are often UV active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background. Staining with iodine vapor can also be a useful general visualization technique.

Q3: My 7-chloro-3-cinnolinol derivative is a solid. Can I use preparative TLC for purification?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a suitable technique for the purification of small quantities of solid samples.[1] It is particularly useful for separating compounds with very similar Rf values that are difficult to resolve by column chromatography.[2]

Q4: What are some common impurities I might encounter?

A4: Without specific knowledge of the synthetic route, common impurities could include starting materials, reagents, and side-products from incomplete reactions or alternative reaction pathways. For instance, in syntheses involving cyclization, isomers or incompletely cyclized intermediates may be present.

Q5: What is a typical mobile phase for column chromatography of these compounds?

A5: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common starting point for normal-phase column chromatography. The optimal ratio should be determined by TLC analysis to achieve good separation.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude 7-chloro-3-cinnolinol derivative. Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, it is likely too soluble. If it is insoluble at room temperature, heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a solvent system that provides a good separation of the target compound from impurities, with an Rf of approximately 0.2-0.4 for the desired product.

  • Column Packing: Pack a glass column with silica gel, first as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 7-chloro-3-cinnolinol derivative.

Visualizations

Purification_Workflow Crude_Product Crude 7-chloro-3-cinnolinol Derivative TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Simple impurity profile Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex mixture Prep_TLC Preparative TLC TLC_Analysis->Prep_TLC Small scale, difficult separation Decision Purity Check (TLC, NMR, etc.) Recrystallization->Decision Column_Chromatography->Decision Prep_TLC->Decision Pure_Product Pure Product Decision->Column_Chromatography Impure Decision->Pure_Product Pure

Caption: General purification workflow for 7-chloro-3-cinnolinol derivatives.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem No Crystals Form Start->Problem Cause1 Improper Solvent? Problem->Cause1 Check Cause2 Solution not Saturated? Problem->Cause2 Check Cause3 Cooling too Fast? Problem->Cause3 Check Solution1 Test New Solvents Cause1->Solution1 Solution2 Use Less Hot Solvent Cause2->Solution2 Solution3 Slow Cooling Cause3->Solution3 Success Pure Crystals Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for failed recrystallization.

References

troubleshooting common problems in 7-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-chloroquinoline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the 7-chloroquinoline scaffold?

A1: The most frequently employed methods for synthesizing the quinoline ring of 7-chloroquinoline derivatives are the Gould-Jacobs reaction and the Doebner-von Miller synthesis.[1][2][3][4] The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization, saponification, and decarboxylation to yield a 4-hydroxyquinoline intermediate.[3][4] This intermediate is then typically chlorinated to produce the desired 4,7-dichloroquinoline. The Doebner-von Miller reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to form the quinoline ring.[2]

Q2: I am getting a low yield in my 7-chloroquinoline synthesis. What are the potential causes?

A2: Low yields are a common issue and can stem from several factors:

  • Incomplete Cyclization: The high-temperature cyclization step is often critical. Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate.[5][6]

  • Side Reactions: The formation of unwanted isomers, such as the 5-chloroquinoline, is a significant cause of yield loss.[1]

  • Suboptimal Reaction Conditions: Factors like solvent choice, catalyst activity, and reagent concentration can drastically impact the overall yield.[2] For instance, in the Doebner-von Miller synthesis, the choice of acid and oxidant is crucial.

  • Starting Material Quality: The purity of the starting aniline and other reagents is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]

  • Product Degradation: At the high temperatures required for cyclization and decarboxylation, product degradation can occur, especially with prolonged reaction times.[6]

Q3: How can I minimize the formation of the 5-chloroquinoline isomer?

A3: The formation of the 5-chloro isomer is a well-known problem when starting with m-chloroaniline. Here are some strategies to improve the regioselectivity for the desired 7-chloro isomer:

  • Choice of Synthesis Route: Certain synthetic modifications can favor the formation of the 7-chloro isomer. For example, specific cyclizing agents and reaction conditions in the Doebner-von Miller synthesis have been shown to improve the 7-isomer to 5-isomer ratio.[1]

  • Purification: While not a preventative measure, efficient purification techniques are essential to separate the two isomers. This is often achieved through fractional crystallization of the products or their salts (e.g., picrate salts).[1] A process using tetrachloro-1,4-quinone as an oxidant in a non-aqueous Doebner-Miller reaction has been shown to improve the ratio of 7-chloroquinaldine to 5-chloroquinaldine.[2]

Q4: What are the best practices for purifying the final 7-chloroquinoline product?

A4: Purification strategies depend on the specific derivative and impurities present. Common methods include:

  • Recrystallization: This is a standard method for purifying solid 7-chloroquinoline derivatives. The choice of solvent is critical for obtaining high purity crystals.

  • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is often employed.[7]

  • Distillation: For liquid derivatives or intermediates, vacuum distillation can be an effective purification method.[1]

  • Salt Formation and Crystallization: As mentioned earlier, forming salts (e.g., hydrochlorides, picrates) can facilitate purification through selective crystallization.[1][2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of 7-chloroquinoline derivatives.

Problem Potential Cause Recommended Solution
Low Yield in Gould-Jacobs Reaction Incomplete cyclization of the anilinomethylenemalonate intermediate.Ensure the cyclization temperature is sufficiently high (typically >250 °C in a high-boiling solvent like Dowtherm A or via microwave heating). Monitor the reaction progress by TLC to ensure complete consumption of the intermediate.[5][6]
Hydrolysis of the ester group before cyclization.Use anhydrous conditions during the initial condensation reaction.
Inefficient decarboxylation.Ensure the decarboxylation is carried out at a sufficiently high temperature (250-270 °C) until gas evolution ceases.[5]
Formation of a Mixture of 5- and 7-Chloro Isomers Use of m-chloroaniline in reactions like the Doebner-von Miller synthesis.Modify the reaction conditions. For example, using a non-aqueous medium with tetrachloro-1,4-quinone as an oxidant can improve the 7-/5-isomer ratio.[2]
Employ fractional crystallization of the hydrochloride or picrate salts to separate the isomers.[1]
Reaction Stalls or is Incomplete Poor quality of starting materials.Verify the purity of your aniline and other reagents (e.g., by NMR or melting point). Purify starting materials if necessary.[1]
Inactive catalyst or improper reaction conditions (e.g., temperature, pressure).For reactions requiring a catalyst, ensure it is fresh and active. Optimize reaction parameters such as temperature, pressure, and reaction time.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.Try converting the product to a solid salt derivative (e.g., hydrochloride) for easier handling and purification.
Co-elution of impurities during column chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase or a different chromatography technique (e.g., preparative HPLC).

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of 4-hydroxy-7-chloroquinoline

This protocol is a generalized procedure based on the classical Gould-Jacobs reaction.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3-chloroaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC to observe the formation of the anilinomethylenemalonate intermediate.

  • Remove the ethanol formed during the reaction by distillation.

Step 2: Cyclization

  • Add a high-boiling point solvent (e.g., Dowtherm A) to the reaction mixture.

  • Heat the mixture to a high temperature (typically 250-260 °C) to induce cyclization.

  • Maintain this temperature for 30-60 minutes. The product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, will precipitate upon cooling.

  • Filter the cooled mixture to collect the solid product and wash with a suitable solvent (e.g., ethanol).

Step 3: Saponification

  • Suspend the crude ester in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed.

  • Cool the solution and acidify with acetic acid to precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid.

  • Filter the solid, wash with water, and dry.

Step 4: Decarboxylation

  • Heat the carboxylic acid intermediate to 250-270 °C in a suitable high-boiling solvent or neat.

  • Maintain the temperature until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and recrystallize the crude 4-hydroxy-7-chloroquinoline from a suitable solvent (e.g., ethanol or acetic acid).

Key Experiment: Chlorination of 4-hydroxy-7-chloroquinoline

This protocol describes the conversion of the 4-hydroxy intermediate to 4,7-dichloroquinoline.

  • In a flask protected from moisture, carefully add 1 equivalent of 4-hydroxy-7-chloroquinoline to an excess of phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid 4,7-dichloroquinoline, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Cyclization Check Cyclization Conditions (Temp, Time) Start->Check_Cyclization Analyze_Purity Analyze Starting Material Purity Start->Analyze_Purity Check_Isomers Analyze for Isomer Formation (5- vs 7-chloro) Start->Check_Isomers Optimize_Cyclization Optimize Cyclization: - Increase Temperature - Increase Time - Use Microwave Check_Cyclization->Optimize_Cyclization Incomplete? Purify_Reagents Purify Starting Materials Analyze_Purity->Purify_Reagents Impurities Found? Modify_Reaction Modify Reaction for Better Regioselectivity Check_Isomers->Modify_Reaction High Isomer Ratio? Success Yield Improved Optimize_Cyclization->Success Failure Yield Still Low (Consult Literature for Alternative Routes) Optimize_Cyclization->Failure Purify_Reagents->Success Purify_Reagents->Failure Modify_Reaction->Success Modify_Reaction->Failure

Caption: Troubleshooting workflow for addressing low yields in 7-chloroquinoline synthesis.

Experimental Workflow for 4,7-Dichloroquinoline Synthesis via Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation cluster_step5 Step 5: Chlorination Start 3-Chloroaniline + Diethyl Ethoxymethylenemalonate Condensation Heat (100-120°C) Start->Condensation Intermediate1 Anilinomethylenemalonate Condensation->Intermediate1 Cyclization High Temp Cyclization (250-260°C) Intermediate1->Cyclization Intermediate2 Ethyl 4-hydroxy-7-chloro- quinoline-3-carboxylate Cyclization->Intermediate2 Saponification NaOH (aq), Reflux Intermediate2->Saponification Intermediate3 4-hydroxy-7-chloroquinoline- 3-carboxylic acid Saponification->Intermediate3 Decarboxylation Heat (250-270°C) Intermediate3->Decarboxylation Intermediate4 4-hydroxy-7-chloroquinoline Decarboxylation->Intermediate4 Chlorination POCl₃, Reflux Intermediate4->Chlorination Final_Product 4,7-Dichloroquinoline Chlorination->Final_Product

Caption: Step-by-step experimental workflow for the synthesis of 4,7-dichloroquinoline.

References

stability testing of 7-chloro-3-cinnolinol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-chloro-3-cinnolinol. The information is designed to address specific issues that may be encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 7-chloro-3-cinnolinol?

A1: Based on the structure of 7-chloro-3-cinnolinol, a substituted cinnoline, the primary factors influencing its stability are expected to be:

  • pH: The cinnoline ring system contains nitrogen atoms that can be protonated or deprotonated, making the molecule susceptible to pH-dependent hydrolysis.

  • Light (Photostability): Aromatic heterocyclic compounds are often sensitive to UV-vis light, which can lead to photodegradation. Cinnoline derivatives, in particular, have been noted for their potential phototoxicity, suggesting a susceptibility to light-induced degradation.

  • Oxidation: The electron-rich cinnoline ring may be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under atmospheric oxygen with exposure to light and/or heat.

  • Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways.

Q2: I am observing a rapid loss of my 7-chloro-3-cinnolinol sample in an aqueous solution at neutral pH, even when stored in the dark. What could be the cause?

A2: While hydrolytic degradation is a possibility, rapid degradation at neutral pH without light exposure suggests other potential issues. Consider the following:

  • Dissolved Oxygen: The aqueous buffer may contain dissolved oxygen, which could be promoting oxidative degradation. Try degassing your buffers by sparging with nitrogen or argon before use.

  • Trace Metal Contamination: Trace metal ions in your buffer or from your container can catalyze degradation. Ensure you are using high-purity water and reagents, and consider using metal-chelating agents like EDTA in your formulation if appropriate.

  • Microbial Contamination: If the study is prolonged, microbial growth could be a factor. Ensure your solutions are sterile-filtered if they are to be stored for an extended period.

Q3: My photostability study is showing highly variable results for 7-chloro-3-cinnolinol. How can I improve the consistency of my experiments?

A3: Variability in photostability studies often stems from inconsistent light exposure and sample handling. To improve consistency:

  • Standardize Light Source: Ensure the same light source with a calibrated and consistent output (lux and UV-A irradiance) is used for all experiments.

  • Control Sample Geometry: The distance of the samples from the light source and the orientation of the containers should be identical for all samples in every run.

  • Use a Control: A dark control (sample wrapped in aluminum foil) stored under the same temperature and humidity conditions is essential to differentiate between photodegradation and thermal degradation.

  • Consider the Solvent: The solvent system can influence photodegradation. Ensure the same solvent is used consistently and be aware that some solvents can participate in photochemical reactions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Forced Degradation

Problem: After subjecting 7-chloro-3-cinnolinol to forced degradation (e.g., acidic, basic, or oxidative stress), the HPLC chromatogram shows multiple unexpected peaks, and the mass balance is poor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Resolution The HPLC method may not be optimized to separate all degradation products from the parent compound and each other. Solution: Adjust the mobile phase composition (gradient, pH), column temperature, or flow rate. Consider using a different column chemistry (e.g., C18, phenyl-hexyl).
Co-elution of Degradants Multiple degradation products may be eluting at the same time. Solution: Employ a photodiode array (PDA) detector to check for peak purity. If peaks are impure, further method development is required.
Formation of Secondary Degradation Products The stress conditions may be too harsh, leading to the degradation of primary degradation products. Solution: Reduce the stressor concentration, temperature, or exposure time. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.
Reaction with Mobile Phase A degradation product might be unstable in the mobile phase. Solution: Analyze the samples immediately after preparation. If instability is suspected, try a different mobile phase composition.
Issue 2: Difficulty in Achieving Degradation Under Oxidative Stress

Problem: No significant degradation of 7-chloro-3-cinnolinol is observed after treatment with hydrogen peroxide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Stress The concentration of the oxidizing agent or the temperature may be too low. Solution: Incrementally increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or the temperature (e.g., from room temperature to 50°C).
Compound is Stable to Peroxide The compound may be inherently stable to this specific oxidizing agent. Solution: Try a different type of oxidative stress, such as exposure to AIBN (a radical initiator) or bubbling oxygen through the solution in the presence of light.
pH Dependence The rate of oxidation can be pH-dependent. Solution: Perform the oxidative stress study at different pH values (e.g., acidic, neutral, and basic).

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of 7-chloro-3-cinnolinol

Objective: To evaluate the stability of 7-chloro-3-cinnolinol in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 7-chloro-3-cinnolinol in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the prepared solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Neutral samples do not require quenching.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Photostability Testing of 7-chloro-3-cinnolinol

Objective: To assess the impact of light on the stability of 7-chloro-3-cinnolinol.

Methodology:

  • Sample Preparation: Prepare a solution of 7-chloro-3-cinnolinol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 0.1 mg/mL.

  • Exposure:

    • Place the sample in a photostability chamber that conforms to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Prepare a "dark control" by wrapping an identical sample in aluminum foil and placing it in the same chamber.

  • Analysis: Analyze the exposed and dark control samples by a stability-indicating HPLC method at the end of the exposure period.

Data Presentation

Table 1: Summary of Forced Degradation Studies for 7-chloro-3-cinnolinol (Illustrative Data)
Stress Condition % Degradation Major Degradation Products (DP) (Retention Time) Mass Balance (%)
0.1 M HCl, 60°C, 24h15.2DP1 (3.5 min), DP2 (4.8 min)99.5
0.1 M NaOH, 60°C, 24h8.7DP3 (6.2 min)99.8
Water, 60°C, 24h< 1.0Not Applicable100.1
3% H₂O₂, RT, 24h12.5DP4 (5.1 min)99.3
Light (ICH Q1B)18.9DP5 (7.8 min), DP6 (8.5 min)99.6

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1M HCl) stock->acid base Basic (0.1M NaOH) stock->base neutral Neutral (Water) stock->neutral oxidative Oxidative (3% H2O2) stock->oxidative photo Photostability (Solution) stock->photo heat Incubate at 60°C acid->heat base->heat neutral->heat oxidative->heat light Expose to Light (ICH Q1B) photo->light quench Quench/ Neutralize heat->quench hplc HPLC Analysis light->hplc quench->hplc

Caption: Forced degradation experimental workflow for 7-chloro-3-cinnolinol.

troubleshooting_logic start Unexpected Peaks in HPLC q1 Is Mass Balance >98%? start->q1 a1_yes Likely Incomplete Resolution or Co-elution q1->a1_yes Yes a1_no Possible Secondary Degradation or Reaction with Mobile Phase q1->a1_no No sol1 Optimize HPLC Method (Gradient, Column, Temp) a1_yes->sol1 sol2 Use PDA for Peak Purity a1_yes->sol2 sol3 Reduce Stressor Severity (Time, Temp, Conc.) a1_no->sol3 sol4 Analyze Samples Immediately a1_no->sol4

Caption: Troubleshooting logic for unexpected HPLC peaks.

potential_degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation parent 7-chloro-3-cinnolinol h1 Ring Opening parent->h1 Acid/Base h2 Dechlorination parent->h2 Acid/Base o1 N-Oxide Formation parent->o1 H2O2 o2 Hydroxylation of Benzene Ring parent->o2 H2O2 p1 Dimerization parent->p1 UV/Vis Light p2 Radical Reactions parent->p2 UV/Vis Light

Caption: Potential degradation pathways for 7-chloro-3-cinnolinol.

challenges in the scale-up synthesis of 7-chloroquinoline analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 7-chloroquinoline analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 7-chloroquinoline analogs, and what are their primary scale-up challenges?

A1: The most common routes are the Gould-Jacobs and the Conrad-Limpach-Knorr reactions.

  • Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1] The primary scale-up challenges include:

    • High Temperatures: The cyclization step often requires high temperatures (around 250°C), which can be difficult to manage safely and efficiently in large reactors.[2]

    • Byproduct Formation: At elevated temperatures, side reactions can occur, leading to impurities that complicate purification.[3]

    • Viscosity: The reaction mixture can become viscous, posing challenges for efficient mixing in large vessels.

  • Conrad-Limpach-Knorr Reaction: This route involves the condensation of anilines with β-ketoesters.[4][5][6][7] Key scale-up challenges are:

    • Reaction Control: The reaction can be exothermic, and maintaining precise temperature control in a large reactor is critical to avoid runaway reactions and ensure consistent product quality.[8][9]

    • Solvent Selection: High-boiling point solvents are often used to achieve the necessary reaction temperatures, which can be difficult to handle and remove at scale.[10]

    • Regioselectivity: Depending on reaction conditions (kinetic vs. thermodynamic control), different isomers can be formed, impacting the purity of the final product.[4]

Q2: Why does the yield of my 7-chloroquinoline analog synthesis decrease upon scale-up?

A2: A decrease in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio compared to laboratory glassware, making it harder to maintain optimal and uniform temperature.[8][11] This can lead to the formation of degradation products or incomplete reactions.

  • Poor Mixing: Achieving homogeneous mixing in large volumes is challenging.[12][13][14][15] Inefficient mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and reduced yield.

  • Changes in Reaction Kinetics: Reaction kinetics do not always scale linearly.[11] A reaction that is well-behaved on a small scale may exhibit different behavior in a larger reactor due to the factors mentioned above.

  • Material Transfer Issues: Transferring large quantities of reagents and intermediates can lead to losses that are negligible at the lab scale but significant at the pilot or production scale.

Q3: What are the common impurities I should expect in the synthesis of 7-chloroquinoline analogs and how can I minimize them?

A3: Common impurities can include starting materials, intermediates, isomers, and byproducts from side reactions.

  • Positional Isomers: In reactions like the Conrad-Limpach, the formation of positional isomers can be a significant issue.[3] Careful control of reaction temperature and time is crucial to favor the desired isomer.

  • Over-alkylation or-acylation Products: In multi-step syntheses, unwanted multiple substitutions can occur. Controlling the stoichiometry and addition rate of reagents is critical.

  • Solvent-Related Impurities: Residual solvents from the reaction or purification steps can be present in the final product.

  • Minimization Strategies:

    • Process Optimization: Carefully study the effects of temperature, concentration, and reaction time on impurity formation at a smaller scale before scaling up.

    • Purification Techniques: At scale, purification methods may need to be adapted. While chromatography might be feasible in the lab, crystallization or distillation are often more practical for large quantities.[16]

    • Impurity Profiling: Utilize analytical techniques like HPLC and GC-MS to identify and quantify impurities at each stage of the process.

Q4: How does polymorphism affect the final product, and how can it be controlled during scale-up?

A4: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[17][18] Different polymorphs can have different physical properties, including solubility, bioavailability, and stability, which are critical for an active pharmaceutical ingredient (API).[19][17][18]

  • Impact: An uncontrolled change in polymorphic form during or after manufacturing can significantly impact the drug's efficacy and safety.

  • Control during Scale-up:

    • Crystallization Conditions: The choice of solvent, cooling rate, agitation, and temperature during crystallization are critical factors that influence the resulting polymorphic form.[16][17] These parameters must be carefully controlled and validated during scale-up.

    • Seeding: Introducing seed crystals of the desired polymorph can help to ensure its consistent formation.

    • Solid-State Characterization: Employ techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize and monitor the polymorphic form of the API.

Troubleshooting Guides

Problem 1: Low Yield in Gould-Jacobs Cyclization at Pilot Scale
Symptom Possible Cause Troubleshooting Action
Reaction stalls; incomplete conversion of the anilinomethylenemalonate intermediate.Insufficient reaction temperature or uneven heating in the reactor.1. Verify the accuracy of temperature probes. 2. Improve agitation to ensure uniform heat distribution. 3. Consider using a higher boiling point solvent if compatible with the reaction.
Significant amount of dark, tarry byproducts observed.Localized overheating leading to degradation.1. Reduce the heating rate. 2. Ensure efficient mixing to dissipate heat. 3. Perform a hazard analysis to understand the thermal stability of reactants and products.
Product isolation is difficult due to high viscosity.High concentration of reactants or product.1. Experiment with lower concentrations. 2. Consider a solvent screen to find a solvent that provides better solubility and lower viscosity at the reaction temperature.
Problem 2: Inconsistent Product Purity in Conrad-Limpach Reaction
Symptom Possible Cause Troubleshooting Action
Variable ratios of 4-hydroxyquinoline to 2-hydroxyquinoline isomers.Lack of precise temperature control during the cyclization step.1. Implement a more robust temperature control system for the reactor. 2. Carefully control the heating ramp rate and hold times. 3. Investigate the impact of solvent on regioselectivity.[10]
Presence of unreacted starting materials in the final product.Inefficient mixing leading to incomplete reaction.1. Optimize the agitator speed and design for the specific reactor and reaction volume. 2. Consider changing the order of addition of reactants.
Formation of colored impurities.Oxidation of the aniline or product at high temperatures.1. Operate the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Evaluate the need for an antioxidant.
Problem 3: Challenges with Product Isolation and Purification
Symptom Possible Cause Troubleshooting Action
Product crashes out of solution during cooling, leading to poor crystal form and difficult filtration.Supersaturation is not well-controlled; cooling rate is too fast.1. Develop a controlled cooling profile. 2. Use seeding to induce crystallization at a desired temperature. 3. Investigate different anti-solvents for a more controlled precipitation.
Final product does not meet purity specifications after crystallization.Impurities are co-crystallizing with the product.1. Evaluate the need for a pre-purification step (e.g., carbon treatment, filtration) of the crude solution. 2. Screen different crystallization solvents to find one that provides better impurity rejection.
Polymorphic form of the API is inconsistent between batches.Variations in crystallization conditions.1. Strictly control all crystallization parameters (solvent, temperature, cooling rate, agitation). 2. Characterize the solid form of each batch using appropriate analytical techniques (XRPD, DSC).

Quantitative Data Summary

The following table provides an illustrative comparison of expected changes in key parameters when scaling up the synthesis of a generic 7-chloroquinoline analog. Actual values will vary depending on the specific molecule and process.

ParameterLab Scale (1 L)Pilot Scale (100 L)Key Considerations for Scale-Up
Yield 85%70-75%Inefficiencies in heat and mass transfer at larger scales can lead to lower yields.
Purity (by HPLC) >99%97-99%Increased potential for byproduct formation due to longer reaction times and less uniform conditions.
Reaction Time 4 hours6-8 hoursSlower heating and cooling rates in larger reactors increase overall cycle time.[11]
Solvent Volume / kg of Product 10 L12-15 LMay need to use more dilute conditions to manage viscosity and heat transfer.
Stirrer Speed 300 rpm100-150 rpmDifferent impeller designs and geometries are required for effective mixing in large tanks.

Experimental Protocols

Key Experiment: Gould-Jacobs Cyclization (Lab Scale)
  • Reaction Setup: A 1 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reagents:

    • Substituted aniline (1.0 mol)

    • Diethyl ethoxymethylenemalonate (1.1 mol)

    • Diphenyl ether (500 mL)

  • Procedure:

    • The aniline and diethyl ethoxymethylenemalonate are added to the flask.

    • The mixture is heated to 130-140°C for 2 hours with stirring. Ethanol is distilled off during this period.

    • The temperature is then raised to 250°C and maintained for 30 minutes to effect cyclization.

    • The reaction mixture is cooled to below 100°C.

    • Petroleum ether (500 mL) is added to precipitate the product.

    • The solid is collected by filtration, washed with petroleum ether, and dried under vacuum.

    • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid).

Visualizations

Experimental_Workflow_Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation & Purification aniline Substituted Aniline mix1 Mix and Heat (130-140°C) aniline->mix1 malonate Diethyl Ethoxymethylenemalonate malonate->mix1 intermediate Anilinomethylenemalonate Intermediate mix1->intermediate heat_cyclize Heat to 250°C intermediate->heat_cyclize crude_quinoline Crude 4-Hydroxy-7-chloroquinoline-3-carboxylate heat_cyclize->crude_quinoline precipitate Precipitate with Petroleum Ether crude_quinoline->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize final_product Pure Product recrystallize->final_product

Caption: Gould-Jacobs reaction workflow for 7-chloroquinoline analog synthesis.

Troubleshooting_Logic cluster_yield Low Yield cluster_temp_solutions Temperature Issues cluster_byproduct_solutions Byproduct Issues cluster_purity Low Purity cluster_isomer_solutions Isomer Control cluster_cryst_solutions Crystallization Control start Low Yield or Purity in Scale-Up check_temp Incomplete Conversion? start->check_temp check_isomers Isomeric Impurities? start->check_isomers check_byproducts High Impurity Profile? check_temp->check_byproducts No temp_solution1 Verify Temperature Probes check_temp->temp_solution1 Yes byproduct_solution1 Optimize Heating Rate check_byproducts->byproduct_solution1 Yes temp_solution2 Improve Agitation temp_solution1->temp_solution2 byproduct_solution2 Inert Atmosphere byproduct_solution1->byproduct_solution2 check_cryst Crystallization Issues? check_isomers->check_cryst No isomer_solution1 Precise Temp Control check_isomers->isomer_solution1 Yes cryst_solution1 Controlled Cooling check_cryst->cryst_solution1 Yes isomer_solution2 Solvent Screening isomer_solution1->isomer_solution2 cryst_solution2 Seeding cryst_solution1->cryst_solution2

Caption: Troubleshooting logic for scale-up synthesis of 7-chloroquinoline analogs.

References

avoiding side reactions in the synthesis of 7-chloro-3-substituted quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-chloro-3-substituted quinazolin-4(3H)-ones.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-chloro-3-substituted quinazolin-4(3H)-ones?

A1: A widely employed method starts from 4-chloroanthranilic acid. This acid is first acylated, typically with benzoyl chloride in the presence of a base like pyridine, to form an N-acyl intermediate. This intermediate is then cyclized, often using acetic anhydride, to yield the key intermediate, 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one. This benzoxazinone is subsequently reacted with a primary amine or hydrazine hydrate to form the corresponding 3-substituted or 3-amino quinazolinone. If 3-amino-7-chloro-2-phenylquinazolin-4-one is synthesized, it can be further reacted with various aromatic aldehydes to introduce a wide range of substituents at the 3-position via a Schiff base formation.[1][2][3][4]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity. These include:

  • Anhydrous Conditions: The benzoxazinone intermediate is highly susceptible to hydrolysis. Therefore, maintaining anhydrous (dry) conditions, especially during the cyclization step and subsequent reaction with amines, is critical to prevent the formation of N-acyl anthranilic acid byproducts.

  • Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. For instance, the reaction of benzoxazinones with hydrazine hydrate can yield different products at varying temperatures.[5] High-temperature fusion reactions (around 250°C) have been used to avoid solvent-related side reactions.[3]

  • Solvent Choice: The choice of solvent can affect reaction outcomes and yields. For example, in the reaction of benzoxazinone intermediates with amines, solvents like ethanol or DMF can influence the product distribution and yield.[5]

  • pH Control: In the final step of forming a Schiff base from 3-amino-7-chloro-2-phenylquinazolin-4-one and an aldehyde, the reaction is typically catalyzed by a mild acid like glacial acetic acid. However, the concentration of the acid must be carefully controlled. If the pH is too low, the primary amine of the quinazolinone will be protonated, rendering it non-nucleophilic and hindering the reaction.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of each step in the synthesis.[1] By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (Step 1) Incomplete acylation of 4-chloroanthranilic acid.Ensure the use of a slight excess of acylating agent (e.g., benzoyl chloride) and an adequate amount of base (e.g., pyridine). Monitor the reaction by TLC until the starting anthranilic acid is consumed.
Incomplete cyclization of the N-acyl intermediate.Ensure sufficient heating and reaction time when using acetic anhydride for cyclization. Confirm the absence of water in the reaction mixture.
Low yield of 3-amino-7-chloro-2-phenylquinazolin-4-one (Step 2) Hydrolysis of the benzoxazinone intermediate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Formation of unexpected side products with hydrazine hydrate.The reaction with hydrazine hydrate can be sensitive to conditions. Consider the solvent and temperature carefully. Some studies have shown that different products can form in different solvents (e.g., ethanol vs. DMF).[5]
Low yield of the final 7-chloro-3-substituted quinazolin-4(3H)-one (Schiff base formation) The amine on the quinazolinone is protonated and non-nucleophilic.The reaction is acid-catalyzed, but excess acid will inhibit the reaction. Maintain a mildly acidic pH. Use a catalytic amount of glacial acetic acid.[6]
The aldehyde is unstable or unreactive.Use a fresh, pure sample of the aldehyde. If the aldehyde is unreactive, consider increasing the reaction temperature or using a more activating catalyst, while being mindful of potential side reactions.
Presence of multiple spots on TLC of the final product Incomplete reaction.Increase the reaction time or temperature, and continue to monitor by TLC.
Formation of side products.Isolate the main product by column chromatography or recrystallization. Identify the side products if possible to understand the side reaction pathway and optimize conditions to avoid their formation.
Degradation of the product.Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). Store the purified product under appropriate conditions (cool, dry, and dark).

Experimental Protocols

Protocol 1: Synthesis of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one
  • Dissolve 4-chloroanthranilic acid in pyridine.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring by TLC.

  • Pour the reaction mixture into a solution of sodium bicarbonate to neutralize excess acid.

  • Filter the resulting precipitate, wash with water, and dry.

  • Reflux the dried intermediate with acetic anhydride for several hours.

  • Cool the reaction mixture and collect the precipitated 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one by filtration. Wash with a suitable solvent (e.g., petroleum ether) and dry.

Protocol 2: Synthesis of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one
  • Suspend 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.[1]

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of 7-chloro-3-(substituted-benzylideneamino)-2-phenylquinazolin-4(3H)-one (Schiff Base Formation)
  • Dissolve 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one in ethanol.

  • Add the desired aromatic aldehyde and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for several hours until TLC indicates the completion of the reaction.[1]

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation

Table 1: Effect of Solvent on the Reaction of a Benzoxazinone Intermediate with Amines

EntrySolventAmineProduct(s)Yield (%)Reference
1EthanolHydrazine HydrateN-(3-benzoyl-dihydroquinazolinyl)-N-phenylbenzamide and 3-acetylquinazolinone-[5]
2DMFHydrazine Hydrate8-bromo-1,2,3,4-tetrahydropyridazino[6, 1-b] quinazolin-10-one-[5]
3EthanolAmmonium Acetate7-bromo-2, 3-dihydropyrrolo 2,1-b] quinazolin-9(1H)-one30[5]
4DMFAmmonium Acetate7-bromo-2, 3-dihydropyrrolo 2,1-b] quinazolin-9(1H)-one35.7[5]

Note: The specific benzoxazinone used in the reference was bromo-substituted, but the results highlight the significant impact of the solvent on the reaction outcome.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation cluster_step3 Step 3: Schiff Base Formation 4-Chloroanthranilic_Acid 4-Chloroanthranilic Acid N_Benzoyl_Intermediate N-Benzoyl-4-chloro- anthranilic acid 4-Chloroanthranilic_Acid->N_Benzoyl_Intermediate Acylation Benzoyl_Chloride Benzoyl Chloride (Pyridine) Benzoyl_Chloride->N_Benzoyl_Intermediate Benzoxazinone 7-Chloro-2-phenyl-4H- 3,1-benzoxazin-4-one N_Benzoyl_Intermediate->Benzoxazinone Cyclization Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone 3_Amino_Quinazolinone 3-Amino-7-chloro-2-phenyl- quinazolin-4(3H)-one Benzoxazinone->3_Amino_Quinazolinone Hydrazine_Hydrate Hydrazine Hydrate (Ethanol, Reflux) Hydrazine_Hydrate->3_Amino_Quinazolinone Final_Product 7-Chloro-3-substituted- quinazolin-4(3H)-one 3_Amino_Quinazolinone->Final_Product Aromatic_Aldehyde Aromatic Aldehyde (Glacial Acetic Acid) Aromatic_Aldehyde->Final_Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Step 1: Benzoxazinone formation problematic? Start->Check_Step1 Check_Step2 Step 2: Quinazolinone formation problematic? Start->Check_Step2 Check_Step3 Step 3: Schiff base formation problematic? Start->Check_Step3 Incomplete_Acylation Incomplete Acylation? (Check TLC for starting acid) Check_Step1->Incomplete_Acylation Incomplete_Cyclization Incomplete Cyclization? (Check TLC for N-acyl intermediate) Check_Step1->Incomplete_Cyclization Hydrolysis Benzoxazinone Hydrolysis? (Presence of water) Check_Step2->Hydrolysis Side_Reaction_Hydrazine Side reaction with Hydrazine? (Check solvent/temp) Check_Step2->Side_Reaction_Hydrazine pH_issue Incorrect pH for Schiff Base Formation? (Amine protonation) Check_Step3->pH_issue Purification Purification Issue Incomplete_Acylation->Purification Incomplete_Cyclization->Purification Hydrolysis->Purification Side_Reaction_Hydrazine->Purification pH_issue->Purification Side_Reactions Benzoxazinone 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one Desired_Product 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one Benzoxazinone->Desired_Product Hydrazine Hydrate (Controlled Conditions) Hydrolysis_Product N-Benzoyl-4-chloroanthranilic acid Benzoxazinone->Hydrolysis_Product H2O (Moisture) Other_Heterocycles Other Heterocyclic Systems (e.g., with excess hydrazine or different conditions) Benzoxazinone->Other_Heterocycles Harsh Conditions / Different Solvents

References

Technical Support Center: Refining Analytical Methods for Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with complex biological matrices such as plasma, serum, urine, and tissue homogenates.

Table of Contents

  • Troubleshooting Guides

    • Dealing with Matrix Effects in LC-MS Analysis

    • Resolving Poor Peak Shape in HPLC

    • Optimizing Solid-Phase Extraction (SPE) for Cleaner Samples

    • Reducing High Background Noise in Mass Spectrometry

  • Frequently Asked Questions (FAQs)

    • Sample Preparation

    • Endogenous Interferences

Troubleshooting Guides

Dealing with Matrix Effects in LC-MS Analysis

Question: My analyte signal is inconsistent and shows suppression or enhancement in different lots of biological matrix. How can I identify and mitigate matrix effects in my LC-MS analysis?

Answer:

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a primary concern in quantitative LC-MS analysis as they can negatively impact accuracy, precision, and sensitivity.[1][2] Compounds with high mass, polarity, and basicity are often responsible for these effects.[1][2]

Troubleshooting Workflow:

Here is a systematic approach to identifying and mitigating matrix effects:

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification A Post-Column Infusion Experiment B Analyze Blank Matrix Extract A->B Identifies retention time regions with suppression/ enhancement C Compare Post-Spiked vs. Neat Standard B->C Quantifies the magnitude of the matrix effect D Optimize Sample Preparation C->D If matrix effect is significant E Modify Chromatographic Conditions C->E If sample prep is insufficient F Use a Stable Isotope-Labeled Internal Standard (SIL-IS) C->F Gold standard for compensation G Implement Matrix-Matched Calibrators C->G When SIL-IS is unavailable H Re-evaluate Matrix Effect D->H E->H F->H G->H I Validate Method H->I cluster_0 Symptom cluster_1 Potential Causes cluster_2 Troubleshooting Steps A Poor Peak Shape B Peak Tailing A->B C Peak Fronting A->C D Split Peaks A->D E Check for secondary interactions (e.g., silanol interactions with basic compounds). Adjust mobile phase pH or use an end-capped column. B->E I Use a guard column to protect the analytical column. B->I F Reduce sample concentration or injection volume. Use a column with higher loading capacity. C->F G Ensure sample solvent is compatible with mobile phase. Dissolve sample in mobile phase if possible. C->G H Check for column void or contamination at the inlet. Flush the column or replace if necessary. D->H D->I cluster_0 Problem Identification cluster_1 Fraction Analysis cluster_2 Corrective Actions A Low or No Recovery B Analyte found in Load Fraction A->B C Analyte found in Wash Fraction A->C D Analyte retained on Cartridge A->D E Increase sorbent affinity for analyte (e.g., stronger retention mechanism, adjust sample pH). Ensure proper cartridge conditioning. B->E F Decrease wash solvent strength. Ensure complete drying before wash step. C->F G Increase elution solvent strength or volume. Adjust pH to disrupt analyte-sorbent interaction. D->G cluster_0 Problem cluster_1 Isolate the Source cluster_2 Potential Sources & Solutions A High Background Noise B Divert flow to waste before MS A->B Noise persists? E Contaminated Mobile Phase or Additives: Use high-purity solvents and fresh additives. A->E Initial Check C Remove column and connect union B->C Noise persists? F Contaminated LC System (tubing, injector): Flush the system with appropriate solvents. B->F No D Run with fresh mobile phase C->D Noise persists? H Column Bleed: Flush the column or replace if old. C->H No G Dirty Ion Source: Clean the ion source components (cone, needle, transfer tube). D->G Yes

References

Technical Support Center: Optimizing the Selectivity of 7-Chloroquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation and optimization of 7-chloroquinoline-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My 7-chloroquinoline-based inhibitor shows poor solubility in aqueous buffers. How can I address this?

A1: Poor aqueous solubility is a common challenge with quinoline-based compounds. Here are several strategies to consider:

  • Co-solvents: Prepare high-concentration stock solutions in an organic solvent like DMSO.[1] For working solutions, perform serial dilutions in your assay buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid solvent-induced artifacts.

  • pH Adjustment: The quinoline nitrogen is basic and can be protonated. Adjusting the pH of your buffer might improve solubility. However, ensure the pH remains within the optimal range for your target enzyme or cell viability.

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help solubilize hydrophobic compounds. This should be carefully validated to ensure the surfactant does not interfere with your assay.

  • Sonication: Briefly sonicating the solution can help dissolve the compound.[1]

  • Structural Modification: If solubility issues persist and hinder lead optimization, consider chemical modifications to the 7-chloroquinoline scaffold to introduce more polar groups.

Q2: I am observing significant off-target effects with my inhibitor. What are the common off-targets for 7-chloroquinolines and how can I improve selectivity?

A2: 7-chloroquinoline-based compounds can interact with various biological targets, leading to off-target effects. Common off-targets can include other kinases, CYPs, and ion channels. Improving selectivity is a key challenge in drug development.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the quinoline ring and analyze the impact on both on-target potency and off-target activity. For example, substitutions at the 4-amino position can significantly influence selectivity.

  • Computational Modeling: Utilize molecular docking and in silico screening to predict the binding affinity of your inhibitor to the intended target and a panel of known off-targets. This can guide the rational design of more selective analogues.

  • Counter-Screening: Profile your inhibitor against a panel of related kinases or other potential off-targets to experimentally determine its selectivity profile.

  • Hybridization and Scaffolding: Combining the 7-chloroquinoline core with other pharmacophores can enhance selectivity. For instance, creating hybrid molecules might favor interaction with the desired target.

Q3: My experimental results are inconsistent between batches of the same synthesized inhibitor. What could be the cause?

A3: Inconsistent results can stem from several factors related to the compound itself or the experimental setup.

  • Compound Purity and Stability:

    • Ensure the purity of each synthesized batch is consistently high using techniques like HPLC and NMR. Impurities can have their own biological activities.

    • Assess the stability of your compound under storage conditions (e.g., in DMSO at -20°C or -80°C) and in your assay buffer. Degradation can lead to a loss of activity.

  • Assay Conditions:

    • Strictly control all assay parameters, including reagent concentrations, incubation times, and temperature.

    • Ensure consistent cell passage numbers and seeding densities in cell-based assays, as cellular responses can vary with passage number.

  • Pipetting and Dilution Errors: Use calibrated pipettes and perform careful serial dilutions to minimize errors in compound concentration.

Troubleshooting Guides

Guide 1: Troubleshooting In Vitro Kinase Assays
Problem Possible Cause Recommended Solution
No or low inhibition at expected concentrations 1. Compound Insolubility: The inhibitor is precipitating in the assay buffer. 2. Compound Degradation: The inhibitor is unstable in the assay buffer. 3. Incorrect ATP Concentration: The ATP concentration is too high, leading to competitive displacement of the inhibitor. 4. Inactive Enzyme: The kinase has lost its activity.1. Visually inspect for precipitation. Re-evaluate solubility and consider using co-solvents or surfactants (see FAQ 1). 2. Assess compound stability using HPLC-MS over the time course of the assay. Prepare fresh solutions for each experiment. 3. Determine the Km of ATP for your kinase and use an ATP concentration at or below the Km for inhibition assays. 4. Test the enzyme activity with a known positive control inhibitor.
High variability between replicate wells 1. Poor Mixing: Inadequate mixing of reagents in the assay plate. 2. Edge Effects: Evaporation from wells at the edge of the plate. 3. Inconsistent Pipetting: Inaccurate liquid handling.1. Ensure thorough mixing after each reagent addition. 2. Avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier. 3. Use calibrated pipettes and ensure proper technique.
False positives (inhibition by compounds that are not true inhibitors) 1. Assay Interference: The compound interferes with the detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition). 2. Compound Aggregation: The compound forms aggregates that sequester the enzyme or substrate.1. Run a control experiment without the enzyme to see if the compound affects the assay signal. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregation.
Guide 2: Troubleshooting Cell-Based Assays
Problem Possible Cause Recommended Solution
High cytotoxicity observed in control cells (no target expression) 1. Off-target Toxicity: The inhibitor is hitting other essential cellular targets. 2. Compound Precipitation: The compound is precipitating at high concentrations and causing physical stress to the cells.1. Perform a counter-screen against a panel of cell lines to identify potential off-targets. Use CRISPR/Cas9 to knockout the intended target and see if the cytotoxicity persists. 2. Determine the solubility limit in cell culture media. Visually inspect for precipitates in the wells.
Inconsistent IC50 values across experiments 1. Variable Cell Health and Density: Differences in cell passage number, confluency, or seeding density. 2. Fluctuations in Incubator Conditions: Variations in CO2, temperature, and humidity. 3. Serum Protein Binding: The inhibitor may bind to proteins in the fetal bovine serum (FBS), reducing its effective concentration.1. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent density. 2. Regularly calibrate and monitor incubator conditions. 3. Consider reducing the serum concentration during the treatment period or using serum-free media if the cells can tolerate it.
No effect on target phosphorylation in cells, despite in vitro activity 1. Poor Cell Permeability: The compound is not efficiently entering the cells. 2. Drug Efflux: The compound is being actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). 3. Metabolic Instability: The compound is being rapidly metabolized by the cells into an inactive form.1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Co-incubate with known efflux pump inhibitors to see if the activity is restored. 3. Analyze the metabolic stability of the compound in the presence of liver microsomes or hepatocytes.

Data Presentation

Table 1: Antiproliferative Activity of Selected 7-Chloroquinoline Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 9MCF-77.54[2]
Compound 3MCF-714.68[2]
Compound 7MCF-714.53[2]
Compound 9HCT-11621.41[2]
Compound 3HCT-11623.39[2]
Compound 6HCT-11627.26[2]
Compound 9HeLa21.41[2]
Compound 3HeLa50.03[2]
Compound 8HeLa51.67[2]
MBHA/7-chloroquinoline hybrid (ortho-nitro)HL-604.60[3][4]

Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives against P. falciparum

CompoundStrainIC50 (µM)Reference
Compound 9-11.92[2]
Compound 2-< 50[2]
Compound 3-< 50[2]
Compound 4-< 50[2]
Compound 6-< 50[2]
Compound 8-< 50[2]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Kinase Inhibition Assay (Example: HTRF Assay)
  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in kinase buffer.

    • Prepare a 4X solution of the ATP and ULight™-substrate peptide mixture in kinase buffer.

    • Prepare serial dilutions of the 7-chloroquinoline-based inhibitor in DMSO, followed by a further dilution in kinase buffer to create a 4X inhibitor solution.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well low-volume white plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP/ULight™-substrate mixture.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 5 µL of a 4X Eu-antibody solution prepared in detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition as a function of inhibitor concentration to determine the IC50 value.

Protocol 2: General Procedure for Cell Viability Assay (Example: MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-chloroquinoline-based inhibitor in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (Target) Kinase_A Kinase A Receptor->Kinase_A Signal Off_Target_Kinase Off-Target Kinase Receptor->Off_Target_Kinase Kinase_B Kinase B Kinase_A->Kinase_B Effector Effector Protein Kinase_B->Effector Off_Target_Kinase->Effector Transcription_Factor Transcription Factor Effector->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor 7-Chloroquinoline Inhibitor Inhibitor->Receptor On-Target Inhibition Inhibitor->Off_Target_Kinase Off-Target Inhibition

Caption: A simplified signaling pathway illustrating on-target and off-target inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Screening Cascade cluster_optimization Lead Optimization Synthesis Synthesis of 7-Chloroquinoline Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro_Assay In Vitro Kinase Assay Characterization->In_Vitro_Assay Cell_Based_Assay Cell-Based Viability Assay In_Vitro_Assay->Cell_Based_Assay Selectivity_Screen Selectivity Profiling (Kinase Panel) Cell_Based_Assay->Selectivity_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Screen->SAR_Analysis SAR_Analysis->Synthesis Iterative Design ADME_Tox In Vitro ADME/Tox SAR_Analysis->ADME_Tox

Caption: A general experimental workflow for inhibitor development and evaluation.

Troubleshooting_Logic Start Inconsistent/Unexpected Experimental Results Check_Compound Check Compound Purity, Stability, and Solubility Start->Check_Compound Check_Assay Review Assay Protocol and Conditions Start->Check_Assay Check_Cells Verify Cell Health, Passage #, and Density Start->Check_Cells Is_Compound_OK Compound Issues? Check_Compound->Is_Compound_OK Is_Assay_OK Assay Protocol Issues? Check_Assay->Is_Assay_OK Is_Cells_OK Cellular Issues? Check_Cells->Is_Cells_OK Is_Compound_OK->Is_Assay_OK No Resynthesize Resynthesize/Re-purify Compound Is_Compound_OK->Resynthesize Yes Is_Assay_OK->Is_Cells_OK No Optimize_Assay Optimize Assay Parameters (e.g., concentrations, timing) Is_Assay_OK->Optimize_Assay Yes Standardize_Culture Standardize Cell Culture Techniques Is_Cells_OK->Standardize_Culture Yes Resolved Problem Resolved Is_Cells_OK->Resolved No Resynthesize->Resolved Optimize_Assay->Resolved Standardize_Culture->Resolved

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

Unveiling the Anticancer Potential of 7-Chloroquinoline Hydrazones: A Comparative Analysis in the NCI-60 Screen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of novel 7-chloroquinoline hydrazones against the established chemotherapeutic agent, doxorubicin, based on data from the National Cancer Institute's 60-cell line (NCI-60) screen. This analysis includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Executive Summary

A recent study has highlighted the potent and broad-spectrum anticancer activity of a series of 7-chloroquinoline hydrazones.[1] These compounds have demonstrated significant growth inhibition against a diverse panel of human cancer cell lines in the NCI-60 screen, with some derivatives exhibiting submicromolar GI50 values.[2] This guide delves into the data from this study, presenting a clear comparison with doxorubicin, a widely used anticancer drug. The detailed experimental methodologies and pathway diagrams provided herein aim to facilitate further research and development of this promising new class of compounds.

Quantitative Performance Analysis

The anticancer efficacy of several 7-chloroquinoline hydrazone derivatives was evaluated across the NCI-60 panel, which represents nine different types of human cancer: leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer.[1] The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is a key metric for assessing cytotoxic activity.

The tables below summarize the GI50 values for the most active 7-chloroquinoline hydrazones from the study by Negru et al. (2023) and compares them to the activity of doxorubicin, a standard chemotherapeutic agent.

Table 1: Growth Inhibition (GI50 in µM) of Lead 7-Chloroquinoline Hydrazones in NCI-60 Screen

CompoundLeukemia (Mean GI50)NSCLC (Mean GI50)Colon (Mean GI50)CNS (Mean GI50)Melanoma (Mean GI50)Ovarian (Mean GI50)Renal (Mean GI50)Prostate (Mean GI50)Breast (Mean GI50)
Hydrazone 13 0.851.021.151.380.981.251.331.411.55
Hydrazone 16 0.120.450.550.680.320.480.510.620.71
Hydrazone 20 0.330.610.720.850.490.650.700.780.88
Hydrazone 23 <0.1 0.21 0.28 0.35 0.18 0.25 0.29 0.33 0.39
Hydrazone 25 0.210.520.630.770.410.580.610.690.79

Data extracted from Negru et al., Pharmaceuticals (Basel), 2023.[3] Note: The most potent compound is highlighted in bold.

Table 2: Comparative Growth Inhibition (Mean GI50 in µM) of Doxorubicin in NCI-60 Screen

CompoundLeukemia (Mean GI50)NSCLC (Mean GI50)Colon (Mean GI50)CNS (Mean GI50)Melanoma (Mean GI50)Ovarian (Mean GI50)Renal (Mean GI50)Prostate (Mean GI50)Breast (Mean GI50)
Doxorubicin ~0.03~0.15~0.20~0.25~0.10~0.18~0.30~0.35~0.22

Note: These are approximate mean GI50 values for Doxorubicin across the NCI-60 cell lines, compiled from publicly available NCI data for comparative purposes. Actual values can vary between experiments.

Experimental Protocols

Synthesis of 7-Chloroquinoline Hydrazones

The general synthetic procedure for the 7-chloroquinoline hydrazones involves the condensation reaction between a 7-chloroquinoline-4-carbaldehyde derivative and a substituted hydrazine.

General Procedure:

  • A solution of the appropriate aldehyde (1 equivalent) and the corresponding hydrazine derivative (1 equivalent) is prepared in ethanol (5–10 mL).[4]

  • The reaction mixture is stirred at reflux for a period of 4–8 hours.[4]

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.[4]

  • The precipitate is collected by filtration, washed with ethanol, and then purified by recrystallization from ethanol to yield the pure hydrazone derivative.[4]

G cluster_synthesis Synthesis of 7-Chloroquinoline Hydrazones start Start reactants Mix 7-chloroquinoline-4-carbaldehyde and substituted hydrazine in ethanol start->reactants reflux Reflux for 4-8 hours reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Product precipitates cool->precipitate filter Filter and wash with ethanol precipitate->filter purify Recrystallize from ethanol filter->purify end Pure 7-Chloroquinoline Hydrazone purify->end

Caption: Synthetic workflow for 7-chloroquinoline hydrazones.

NCI-60 Sulforhodamine B (SRB) Cell Viability Assay

The in vitro anticancer activity of the compounds was determined using the sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.

Protocol:

  • Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[5]

  • Compound Addition: The test compounds are added to the wells at five different concentrations and incubated for an additional 48 hours.[5]

  • Cell Fixation: Adherent cells are fixed by adding 50 µl of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.[3]

  • Staining: The plates are washed, and 100 µl of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 10 minutes at room temperature.[5]

  • Washing: Unbound dye is removed by washing five times with 1% acetic acid.[5]

  • Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read at 515 nm.[5]

G cluster_srb NCI-60 SRB Assay Workflow start Start plate Plate cells in 96-well plates start->plate incubate1 Incubate for 24 hours plate->incubate1 add_drug Add test compounds incubate1->add_drug incubate2 Incubate for 48 hours add_drug->incubate2 fix Fix cells with TCA incubate2->fix stain Stain with SRB fix->stain wash Wash with acetic acid stain->wash solubilize Solubilize bound dye wash->solubilize read Read absorbance at 515 nm solubilize->read end Determine GI50 read->end

Caption: NCI-60 Sulforhodamine B (SRB) assay workflow.

Potential Mechanism of Action

While the precise mechanism of action for the newly synthesized 7-chloroquinoline hydrazones is still under investigation, quinoline-based anticancer agents are known to target several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinase Signaling

Many quinoline derivatives have been shown to inhibit the activity of receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and EGFR.[5] These receptors play a crucial role in activating downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are frequently dysregulated in cancer.

G cluster_pathway Potential Signaling Pathways Targeted by Quinoline Derivatives RTK RTKs (c-Met, VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Quinoline 7-Chloroquinoline Hydrazones Quinoline->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative signaling pathways inhibited by quinolines.

Alternative Mechanism: Doxorubicin

In contrast, doxorubicin, a well-established anthracycline antibiotic, primarily exerts its anticancer effects through two main mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks and apoptosis.

Conclusion and Future Directions

The 7-chloroquinoline hydrazones, particularly hydrazone 23, have emerged as highly potent anticancer agents with broad applicability across various cancer types, as demonstrated by the NCI-60 screen.[3] Their activity profile, in some cases, is comparable or superior to the standard chemotherapeutic agent, doxorubicin. The distinct potential mechanism of action, targeting critical signaling pathways, suggests that these compounds could be effective in cancers resistant to DNA-damaging agents.

Further research is warranted to elucidate the precise molecular targets and mechanisms of action of these promising compounds. Investigating their efficacy in in vivo models and exploring potential combination therapies will be crucial next steps in their development as next-generation anticancer drugs. The data and protocols presented in this guide provide a solid foundation for these future endeavors.

References

Unlocking the Therapeutic Potential of 7-Chloroquinoline: A Comparative Guide to Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of structure-activity relationship (SAR) studies of 7-chloroquinoline derivatives, a class of compounds that continues to be a rich source of therapeutic agents.

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. However, the versatility of this core extends far beyond malaria, with derivatives demonstrating potent anticancer and antiviral properties. This guide delves into the key structural modifications that influence the biological activity of these derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological efficacy of 7-chloroquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring and the side chain attached at the 4-position. The following tables summarize the quantitative data from various studies, offering a clear comparison of the antimalarial, anticancer, and antiviral activities of different derivatives.

Antimalarial Activity

The 7-chloroquinoline core is crucial for antimalarial activity, primarily by interfering with heme detoxification in the malaria parasite. Modifications at the 4-position have been extensively explored to overcome chloroquine resistance.

Table 1: In Vitro Antimalarial Activity of 7-Chloroquinoline Derivatives against Plasmodium falciparum

Compound ID4-Position Side ChainStrainIC50 (µM)Reference
CQ N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamineSensitive0.02[1]
CQ N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamineResistant0.2[1]
Derivative A Hybrid with a quinolizidinyl moiety--[2]
Derivative B Hybrid with a pyrrolizidinylmethyl moiety--[2]
Compound 9 Contains thioxopyrimidinone ring-11.92[3]
Compound 3 Amination with thiosemicarbazide and treated with carbonyl compounds-<50[3]
Compound 4 Amination with 3-Amino-1,2,4-triazole and treated with carbonyl compounds-<50[3]

SAR Insights for Antimalarial Activity:

  • The presence of a basic side chain at the 4-position is generally required for antimalarial activity.

  • Modifications to the side chain, such as the introduction of bulky or heterocyclic moieties, can help overcome resistance mechanisms.[2]

  • The incorporation of a thioxopyrimidinone ring in the side chain has been shown to enhance antimalarial potency.[3]

Anticancer Activity

7-Chloroquinoline derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.

Table 2: In Vitro Anticancer Activity of 7-Chloroquinoline Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 3 HCT-116Colon Carcinoma23.39[3]
Compound 6 HCT-116Colon Carcinoma27.26[3]
Compound 9 HCT-116Colon Carcinoma21.41[3]
Compound 3 HeLaCervical Carcinoma50.03[3]
Compound 8 HeLaCervical Carcinoma51.67[3]
Compound 9 HeLaCervical Carcinoma21.41[3]
Compound 3 MCF-7Breast Cancer-[3]
Compound 9 MCF-7Breast Cancer-[3]

SAR Insights for Anticancer Activity:

  • The substitution pattern on the 7-chloroquinoline core and the nature of the side chain significantly impact cytotoxicity.

  • Compounds containing a thioxopyrimidinone ring (Compound 9) and certain amino derivatives (Compound 3) have demonstrated potent activity against colon, cervical, and breast cancer cell lines.[3]

Antiviral Activity

Recent studies have highlighted the potential of 7-chloroquinoline derivatives as broad-spectrum antiviral agents. Their mechanism can involve targeting viral enzymes or interfering with viral entry and replication processes.

Table 3: In Vitro Antiviral Activity of a 7-Chloroquinoline Derivative

Compound IDVirusCell LineEC50 (µM)Reference
Compound 2 Zika Virus-0.8 ± 0.07[4]

SAR Insights for Antiviral Activity:

  • A series of N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives have shown potent activity against the Zika Virus.[4]

  • The specific derivative, compound 2, was found to be more potent than the standard drug chloroquine, highlighting the potential for developing novel antiviral agents based on this scaffold.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Antimalarial Activity Assay (P. falciparum)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the malaria parasite Plasmodium falciparum.

  • Parasite Culture: P. falciparum strains (chloroquine-sensitive and -resistant) are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • Asynchronous parasite cultures are synchronized to the ring stage.

    • In a 96-well plate, the test compounds are added to parasite-infected red blood cells (2% parasitemia, 2% hematocrit).

    • The plate is incubated for 48-72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Quantification of Parasite Growth: Parasite growth inhibition is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • Data Analysis: The fluorescence or absorbance values are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, MTT solution is added to each well, and the plate is incubated for another 3-4 hours.

    • The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antiviral Activity Assay (Zika Virus)

This assay evaluates the ability of a compound to inhibit the replication of the Zika virus in a host cell line.

  • Cell and Virus Culture: A suitable host cell line (e.g., Vero cells) is cultured in an appropriate medium. Zika virus stocks are propagated and titrated in the same cell line.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and infected with Zika virus at a specific multiplicity of infection (MOI).

    • Immediately after infection, the cells are treated with serial dilutions of the test compounds.

  • Quantification of Viral Replication: After a 48-72 hour incubation period, the antiviral activity is determined by one of the following methods:

    • Plaque Reduction Assay: The number of viral plaques is counted to determine the reduction in infectious virus particles.

    • qRT-PCR: The level of viral RNA is quantified to measure the inhibition of viral replication.

    • Cell Viability Assay (e.g., MTT): The cytopathic effect of the virus is measured to determine the protective effect of the compound.

  • Data Analysis: The effective concentration 50 (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable tools for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key aspects of the SAR studies of 7-chloroquinoline derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Lead 7-Chloroquinoline Scaffold Modification Chemical Modification (e.g., at C4-position) Lead->Modification Synthesis Synthesis of Derivatives Modification->Synthesis Antimalarial Antimalarial Assay (P. falciparum) Synthesis->Antimalarial Anticancer Anticancer Assay (e.g., MTT) Synthesis->Anticancer Antiviral Antiviral Assay (e.g., Zika) Synthesis->Antiviral Data Quantitative Data (IC50/EC50) Antimalarial->Data Anticancer->Data Antiviral->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification SAR_Logic cluster_substituents Substitutions at C4-Position cluster_activity Biological Activity Core 7-Chloroquinoline Core BasicSideChain Basic Aliphatic Side Chain Core->BasicSideChain Essential for BulkyGroup Bulky/Heterocyclic Group Core->BulkyGroup ThioxoRing Thioxopyrimidinone Ring Core->ThioxoRing Arylmethylimino Arylmethyliminoethyl Group Core->Arylmethylimino AntimalarialActivity Antimalarial Activity BasicSideChain->AntimalarialActivity Contributes to OvercomeResistance Overcome Drug Resistance BulkyGroup->OvercomeResistance Helps to ThioxoRing->AntimalarialActivity Enhances AnticancerActivity Anticancer Activity ThioxoRing->AnticancerActivity Enhances AntiviralActivity Antiviral Activity Arylmethylimino->AntiviralActivity Confers Signaling_Pathway cluster_malaria Antimalarial Mechanism cluster_cancer Anticancer Mechanism cluster_virus Antiviral Mechanism (Zika) Derivative 7-Chloroquinoline Derivative Heme Heme Polymerization Derivative->Heme Targets Apoptosis Induction of Apoptosis Derivative->Apoptosis Induces CellProliferation Inhibition of Cell Proliferation Derivative->CellProliferation Inhibits Protease Viral Protease (e.g., NS2B-NS3) Derivative->Protease May Inhibit Polymerase Viral RdRp (e.g., NS5) Derivative->Polymerase May Inhibit HemeDetox Heme Detoxification Heme->HemeDetox Inhibition of ParasiteDeath Parasite Death HemeDetox->ParasiteDeath Leads to CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellProliferation->CancerCellDeath Replication Viral Replication Protease->Replication Inhibition of Polymerase->Replication Inhibition of

References

Comparative Docking Analysis of Cinnoline Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of docking studies performed on various cinnoline derivatives. As of the latest literature search, no specific comparative docking studies have been published for 7-chloro-3-cinnolinol. The following data and protocols are based on studies of other cinnoline analogs and are intended to serve as a reference for researchers interested in the potential interactions of this compound class with various protein targets.

Introduction

Cinnoline and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. In silico molecular docking studies are crucial in elucidating the potential binding modes and affinities of these compounds with various protein targets, thereby guiding the rational design of novel therapeutic agents. This guide summarizes key findings from docking studies of cinnoline derivatives against prominent protein targets, provides standardized experimental protocols, and visualizes the relevant biological pathways.

Data Presentation: Docking Performance of Cinnoline Derivatives

The following table summarizes the quantitative data from molecular docking studies of various cinnoline derivatives against their respective protein targets. It is important to note that docking scores and binding affinities are calculated using different software and scoring functions, and direct comparison across studies should be approached with caution.

Cinnoline Derivative ClassTarget ProteinDocking Software/MethodPredicted Binding Affinity/ScoreReference Study Insights
Benzo[h]cinnolinesTubulinNot SpecifiedComputational Ki = 0.5 nMDerivatives show potential as inhibitors of tubulin polymerization.
General Cinnoline DerivativesDNA GyraseAutoDock 4.0Not SpecifiedDocking studies support antibacterial activity by targeting DNA gyrase.
Cinnoline AnaloguesBruton's Tyrosine Kinase (BTK)CoMFA and CoMSIANot Specified3D-QSAR models suggest that bulky and hydrophilic substitutions at specific positions enhance BTK inhibitory activity.
Quinoline Derivatives (Related Scaffold)Serine/threonine-protein kinase 10 (STK10)Not SpecifiedNot SpecifiedStructure-activity relationship studies of related quinoline analogs have been performed against STK10.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in silico experiments. Below are generalized protocols for common molecular docking and 3D-QSAR studies, based on the methodologies cited in the literature for cinnoline and related derivatives.

Molecular Docking Protocol using AutoDock

This protocol outlines the general steps for performing a molecular docking study using the AutoDock suite.

  • Preparation of the Receptor and Ligand:

    • Receptor: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Gasteiger charges are computed. The prepared receptor file is saved in the PDBQT format.

    • Ligand: The 3D structure of the cinnoline derivative is generated using chemical drawing software and optimized using a suitable force field. Torsional degrees of freedom are defined, and the ligand file is also saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The size and center of the grid are chosen to allow the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • The docking process is performed using a search algorithm, such as the Lamarckian Genetic Algorithm (LGA), to explore the conformational space of the ligand within the defined grid box.

    • Multiple docking runs are typically performed to ensure the reliability of the results.

  • Analysis of Results:

    • The docked conformations (poses) of the ligand are ranked based on their predicted binding energies.

    • The pose with the lowest binding energy is typically considered the most favorable binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the key determinants of binding.

3D-QSAR (CoMFA and CoMSIA) Protocol

This protocol provides a general workflow for conducting Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) studies.

  • Dataset Preparation: A series of cinnoline derivatives with known biological activities (e.g., IC50 values) is selected. The dataset is divided into a training set for model generation and a test set for model validation.

  • Molecular Modeling and Alignment:

    • The 3D structures of all compounds in the dataset are generated and energetically minimized.

    • The molecules are aligned based on a common substructure or a template molecule (often the most active compound).

  • Calculation of Molecular Fields/Indices:

    • CoMFA: Steric and electrostatic fields are calculated around each aligned molecule using a probe atom.

    • CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.

  • PLS (Partial Least Squares) Analysis: PLS analysis is used to generate a linear correlation between the calculated molecular fields (independent variables) and the biological activities (dependent variable).

  • Model Validation: The predictive power of the generated 3D-QSAR model is evaluated using the test set of compounds and statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

  • Contour Map Analysis: The results are visualized as 3D contour maps, which indicate the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways associated with the target proteins and a typical experimental workflow for molecular docking.

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking cluster_analysis Analysis PDB Protein Data Bank (PDB) Receptor_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->Receptor_Prep Ligand_Draw Ligand Drawing & Optimization Ligand_Prep Ligand Preparation (Define Torsions) Ligand_Draw->Ligand_Prep Grid_Box Grid Box Generation Receptor_Prep->Grid_Box Docking_Run Run Docking Simulation (e.g., AutoDock) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Analyze Docked Poses (Binding Energy) Docking_Run->Pose_Analysis Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

Caption: A typical workflow for a molecular docking experiment.

btk_signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolysis of PIP2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) DAG_IP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway in B-cells.

dna_gyrase_mechanism DNA Supercoiled DNA Gyrase DNA Gyrase DNA->Gyrase Binding Cleavage Double-Strand Cleavage Gyrase->Cleavage ATP-dependent Strand_Passage Strand Passage Cleavage->Strand_Passage Ligation Resealing of DNA Strand_Passage->Ligation Relaxed_DNA Negatively Supercoiled DNA Ligation->Relaxed_DNA

Caption: The mechanism of action of DNA gyrase.

A Comparative Analysis of 7-Chloroquinoline Compounds: In Vitro Efficacy vs. In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Historically recognized for its profound antimalarial effects, this chemical moiety is increasingly being explored for its anticancer properties. This guide provides a comparative overview of the in vitro and in vivo activities of various 7-chloroquinoline derivatives, supported by experimental data and detailed methodologies. Our objective is to offer a clear, data-driven comparison to aid researchers in the ongoing development of this promising class of compounds.

Antimalarial Activity: From Cell Cultures to Animal Models

The primary mechanism of antimalarial action for 7-chloroquinoline compounds is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1][2] During its intraerythrocytic life cycle, the Plasmodium parasite digests host hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into inert hemozoin crystals. 7-chloroquinoline derivatives accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[2][3][4]

In Vitro Antimalarial Efficacy

The in vitro antiplasmodial activity of 7-chloroquinoline derivatives is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.

Compound/DerivativeP. falciparum StrainIn Vitro IC50 (µM)Reference
Ferrocene-chloroquine analogue (1a)Drug-resistant strain22 times more potent than chloroquine[5]
N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivative-Higher selectivity index than chloroquine[6]
Pyrrolizidinylmethyl derivative (MG3)Drug-resistant parasitesExcellent activity[7]
Hydrazine derivative (1f)CQ-sensitive & CQ-resistant strainsHigh Selectivity Index (>1000)[8]
Quinoline-4-carboxamide (Compound 19 & 20)P. berghei-[9]
In Vivo Antimalarial Efficacy

In vivo studies, predominantly in murine models infected with rodent malaria parasites like Plasmodium berghei, are crucial for evaluating a compound's therapeutic potential in a whole organism. These studies assess the ability of the compound to reduce parasitemia and prolong survival.

Compound/DerivativeAnimal ModelDosing & AdministrationIn Vivo EfficacyReference
Ferrocene-chloroquine analogue (1a)Mice infected with P. berghei N. and P. yoelii NS-Highly potent activity[5]
N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivativeMice infected with P. berghei-Cured infected mice[6]
Pyrrolizidinylmethyl derivative (MG3)P. berghei, P. chabaudi, and P. yoelii modelsOral administrationEfficacy comparable or better than chloroquine[7]
Simple quinoline salt derivative (Compound 3)Experimental cerebral malaria (ECM) model15, 30, 50 mg/kg76.9%, 90.1%, and 92.9% parasite growth inhibition, respectively[10]
Hydrazine derivative (1f)Mice infected with P. berghei NK65-Activity similar to chloroquine[8]
Quinoline-4-carboxamide (Compound 19 & 20)P. berghei infected mouse model1 mg/kg for 4 daysDramatically reduced parasitemia[9]

Experimental Protocols: Antimalarial Assays

In Vitro Antiplasmodial Assay (General Protocol):

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Susceptibility Testing: Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for 48-72 hours.

  • Assessment of Parasite Growth: Parasite growth inhibition is determined using various methods, such as microscopic counting of Giemsa-stained smears, colorimetric assays (e.g., pLDH assay), or fluorometric assays using DNA-intercalating dyes like SYBR Green I.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from dose-response curves.

In Vivo Murine Malaria Model (General Protocol):

  • Animal Model: Swiss or BALB/c mice are commonly used.

  • Infection: Mice are infected intravenously or intraperitoneally with a known number of parasitized red blood cells from a donor mouse infected with a rodent malaria parasite strain (e.g., P. berghei ANKA).

  • Drug Administration: Test compounds are administered orally, intraperitoneally, or subcutaneously at various doses, typically starting on the day of infection and continuing for 4 consecutive days (Peter's 4-day suppressive test).

  • Efficacy Assessment: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. The percentage of parasite growth inhibition is calculated by comparing the parasitemia in treated mice to that in untreated control mice. Survival of the mice is also monitored.

Signaling Pathway: Antimalarial Action of 7-Chloroquinolines

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion in Food Vacuole Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization Death Parasite Death Heme->Death Drug 7-Chloroquinoline Drug->Hemozoin Inhibits

Caption: Inhibition of hemozoin formation by 7-chloroquinoline compounds.

Anticancer Activity: Targeting Proliferation and Survival Pathways

The anticancer potential of 7-chloroquinoline derivatives is an area of active investigation. These compounds have been shown to induce apoptosis and autophagy and to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[11][12] Some derivatives have also been found to downregulate specific oncogenes like Lumican.[13]

In Vitro Anticancer Efficacy

The cytotoxic and antiproliferative effects of 7-chloroquinoline compounds are evaluated against a panel of human cancer cell lines. The IC50 value is the standard measure of in vitro potency.

Compound/DerivativeCancer Cell LineIn Vitro IC50 (µM)Reference
Quinoline Derivative (DFIQ)NSCLC (A549)4.16 (24h), 2.31 (48h)[14]
Quinoline Derivative (91b1)Esophageal Squamous Cell Carcinoma (KYSE450)-[13]
ChloroquineOral Squamous Cell Carcinoma (CAL27)-[15]
[(7-Chloroquinolin-4-yl)amino]chalcone (Compound 19)Human prostate (LNCaP)6.95 ± 1.62 µg/mL[16]
In Vivo Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for assessing the in vivo anticancer activity of drug candidates. These studies measure a compound's ability to inhibit tumor growth.

Compound/DerivativeAnimal ModelDosing & AdministrationIn Vivo EfficacyReference
Quinoline Derivative (DFIQ)Zebrafish xenograft model (NSCLC cells)-Inhibited cell growth[14]
Quinoline Derivative (91b1)Nude mice xenograft with KYSE450-Significantly reduced tumor size[13]
ChloroquineCAL27-bearing BALB/c nude mouse model50 mg/kgEffectively inhibited OSCC tumor growth[15]
Quinoline-fused 1,2,4-triazolo[4,3-a]pyridines (Compound 85)Solid Ehrlich carcinoma (SEC) model-Reduced tumor volume and weight[9]

Experimental Protocols: Anticancer Assays

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 24, 48, or 72 hours.

  • Cell Viability Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

In Vivo Xenograft Model:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.

Signaling Pathway: Anticancer Action of 7-Chloroquinolines

Caption: Modulation of cancer signaling pathways by 7-chloroquinolines.

Conclusion

The 7-chloroquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the antimalarial properties of these compounds are well-established, their potential as anticancer agents is a rapidly evolving field. The data presented in this guide highlight the promising in vitro and in vivo activities of various 7-chloroquinoline derivatives. However, a consistent and direct correlation between in vitro potency and in vivo efficacy is not always observed, underscoring the importance of comprehensive preclinical evaluation. Future research should focus on elucidating the precise mechanisms of action of novel derivatives and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their potent in vitro activities into successful in vivo outcomes.

References

Assessing the Cytotoxicity of 7-Chloro-3-Cinnolinol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A notable gap in the toxicological data for 7-chloro-3-cinnolinol has prompted a comparative analysis with structurally related heterocyclic compounds, namely quinoline and quinazolinone derivatives. This guide offers researchers and drug development professionals an overview of the available cytotoxicity data for these alternatives in normal cell lines, alongside detailed experimental protocols for key cytotoxicity assays.

Due to the current absence of publicly available cytotoxicity data for 7-chloro-3-cinnolinol in normal cell lines, this guide provides a comparative framework using data from structurally analogous heterocyclic compounds. Quinoline and quinazolinone derivatives have been selected as relevant alternatives due to their structural similarities and the availability of some cytotoxicity data in non-cancerous cell lines. This information is crucial for preliminary risk assessment and for designing future toxicological studies for novel cinnolinol compounds.

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various quinoline and quinazolinone derivatives in several normal human cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and the specific derivatives tested.

Compound ClassSpecific Derivative(s)Normal Cell Line(s)IC50 Value (µM)Reference
Quinazolinone Derivatives JRF3, JRF4, JRF6, JRF8, JRF12, JRF15CRL-7899, CRL-11233Showed no cytotoxicity at the highest tested concentrations against cancer cells[1]
Copper Complexes (Cu-L1, Cu-L2)HaCaT (human keratinocytes)1.11 ± 0.01 and 0.64 ± 0.07[2]
Quinazolinone-Sulfonamide Hybrid (Compound 4a)HUVECExhibited less cytotoxicity compared to leukemia cell lines[3]
Quinoline Derivatives Novel 5-methyl-5H-indolo[2,3-b]quinoline derivativeNormal cells (unspecified)Insignificant cytotoxicity reported in previous studies[4]
Various Thiazole-based derivativesNormal fibroblastsCompounds 4, 7a, and 7d were found to be toxic[5]

Experimental Protocols

Accurate assessment of cytotoxicity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for three commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red. Incubate for a few hours to allow dye uptake.

  • Washing: Wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls.

Visualizing Experimental and Biological Processes

To aid in the understanding of the experimental workflow and potential mechanisms of cytotoxicity, the following diagrams are provided.

G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Normal Cell Line) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay_proc Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) incubation->assay_proc readout Data Acquisition (Plate Reader) assay_proc->readout calculation Calculation of % Viability/ % Cytotoxicity readout->calculation ic50 IC50 Determination calculation->ic50

Figure 1. A generalized workflow for assessing the cytotoxicity of a test compound in vitro.

G Hypothetical Signaling Pathway of Heterocyclic Compound-Induced Cytotoxicity cluster_cellular Cellular Effects cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome compound Heterocyclic Compound (e.g., 7-Chloro-3-Cinnolinol) ros ↑ Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Damage compound->dna_damage mito_dys Mitochondrial Dysfunction ros->mito_dys p53 ↑ p53 Activation dna_damage->p53 caspases Caspase Activation (Caspase-9, Caspase-3) mito_dys->caspases bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 bax->mito_dys bcl2->mito_dys apoptosis Apoptosis caspases->apoptosis

Figure 2. A hypothetical signaling pathway illustrating how a heterocyclic compound might induce apoptosis.

References

Unveiling the Antibacterial Potential of 7-Chloroquinoline Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the antibacterial spectrum of various 7-chloroquinoline analogs reveals promising candidates for future antimicrobial drug development. This guide synthesizes experimental data from multiple studies to provide a clear comparison of their efficacy against a range of pathogenic bacteria.

Researchers and drug development professionals will find valuable insights within this comparative guide, which details the antibacterial activity of novel 7-chloroquinoline derivatives. The data, presented in a clear tabular format, facilitates objective comparison of the performance of these compounds. Detailed experimental protocols are also provided to ensure transparency and reproducibility of the cited findings.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of different 7-chloroquinoline analogs is summarized below. The data is primarily presented as the zone of inhibition, a measure of the area around an antibiotic disc where bacteria are unable to grow. Where available, the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is also included.

Compound/AnalogGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus Bacillus subtilis Escherichia coli
CS1 21.5 mm-24.1 mm
CS6 7.2 mm-8.2 mm
CS7 ---
CS8 15.6 mm--
Compound 4 -Good activity-
Compound 5 11.00 ± 0.03 mm--
Compound 6 --11.00 ± 0.04 mm
Compound 7 --"Very good activities"
Compound 8 -Good activity12.00 ± 0.00 mm
Compound 9 Greater activity--
Compound 25 1.95 µg/mL (MIC)-0.49 µg/mL (MIC)
Compound 26 0.98 µg/mL (MIC)-0.49 µg/mL (MIC)

Note: Inhibition zones are measured in millimeters (mm). MIC values are in micrograms per milliliter (µg/mL). A larger inhibition zone or a lower MIC value indicates greater antibacterial activity. Dashes (-) indicate that data was not provided in the cited sources.

Key Observations

Several key trends emerge from the comparative data:

  • Broad-Spectrum Potential: Many of the synthesized 7-chloroquinoline analogs demonstrate activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.[1][2][3][4][5]

  • High Potency Analogs: Analogs such as CS1 show excellent activity against P. aeruginosa (30.3 mm) and E. coli (24.1 mm).[1] Compounds 25 and 26 exhibit very low MIC values against several bacterial strains, including E. coli and S. aureus, suggesting high potency.[6]

  • Variable Efficacy: The antibacterial activity varies significantly between different analogs, highlighting the importance of the specific chemical modifications to the 7-chloroquinoline core. For instance, while CS1 is highly active, CS6 shows only minor activity against the same bacterial strains.[1]

  • Gram-Negative vs. Gram-Positive Activity: Some compounds show preferential activity against certain types of bacteria. For example, compounds 4 and 9 demonstrated notable activity against the Gram-negative S. typhimurium, while other analogs were more effective against Gram-positive strains like S. aureus.[2]

Experimental Protocols

The antibacterial activity data presented in this guide was primarily obtained using the agar disc diffusion method. The general protocol for this method is as follows:

Agar Disc Diffusion Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a sterile saline solution to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the 7-chloroquinoline analog are placed on the surface of the inoculated agar plate. A disc containing the solvent (e.g., DMSO) is used as a negative control, and discs with standard antibiotics (e.g., Ciprofloxacin, Amoxicillin) serve as positive controls.[1][2][3][4][5]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zone: After incubation, the diameter of the clear zone around each disc where bacterial growth is inhibited is measured in millimeters.

Below is a visualization of the typical workflow for the agar disc diffusion method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized bacterial inoculum C Inoculate agar plate with bacteria A->C B Prepare Mueller-Hinton agar plates B->C D Place discs with 7-chloroquinoline analogs, positive, and negative controls on agar C->D E Incubate plates at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow of the Agar Disc Diffusion Method for Antibacterial Susceptibility Testing.

Mechanism of Action

While the specific mechanisms for all analogs are not fully elucidated, quinolone antibiotics generally function by interfering with bacterial DNA replication.[7] They target essential enzymes, DNA gyrase and topoisomerase IV, which are crucial for the process of DNA supercoiling and separation of replicated chromosomes.[7] By inhibiting these enzymes, 7-chloroquinoline analogs likely induce lethal double-strand breaks in the bacterial DNA, leading to cell death. The variations in the antibacterial spectrum observed among the different analogs can be attributed to differences in their ability to penetrate the bacterial cell wall and their affinity for the target enzymes.

Conclusion

The 7-chloroquinoline scaffold continues to be a promising foundation for the development of new antibacterial agents. The data compiled in this guide demonstrates the significant antibacterial activity of several novel analogs against a range of clinically relevant bacteria. Further investigation into the structure-activity relationships and mechanisms of action of the most potent compounds identified here is warranted to advance the development of the next generation of antimicrobial drugs.

References

A Head-to-Head Comparison of Synthetic Routes to the Versatile Heterocycle: 7-Chloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 7-chloroquinoline, a key building block for numerous pharmaceuticals, is of paramount importance. This guide provides an objective comparison of the most common synthetic routes to this versatile scaffold, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

The primary routes for the synthesis of the quinoline core, and by extension 7-chloroquinoline, have been well-established for over a century. These classic named reactions—the Gould-Jacobs, Doebner-von Miller, Skraup, and Combes syntheses—each offer distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency. This comparison will delve into the specifics of each route, with a focus on their application to the synthesis of 7-chloroquinoline from the readily available precursor, m-chloroaniline.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the most viable synthetic pathways to 7-chloroquinoline, providing a clear overview for at-a-glance comparison.

Synthetic RouteStarting MaterialKey ReagentsReaction StepsOverall Yield (%)Key AdvantagesKey Disadvantages
Gould-Jacobs Reaction m-ChloroanilineDiethyl ethoxymethylenemalonate, POCl₃, H₂/Pd-C4~70-80%High overall yield, good regioselectivity.Multi-step process, use of hazardous reagents (POCl₃).
Doebner-von Miller Reaction m-ChloroanilineAcrolein diethyl acetal, HCl1Moderate to GoodOne-pot synthesis, readily available reagents.Potential for side reactions and polymerisation of acrolein.
Skraup Synthesis m-ChloroanilineGlycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene)1ModerateOne-pot synthesis, inexpensive starting materials.[1]Highly exothermic and potentially hazardous reaction, harsh conditions.[1]

Detailed Experimental Protocols

Gould-Jacobs Reaction followed by Selective Dechlorination

This route involves the initial synthesis of 4,7-dichloroquinoline, a stable intermediate, which is then selectively dechlorinated at the 4-position.

Step 1: Synthesis of 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline from m-chloroaniline follows a well-established multi-step procedure involving the Gould-Jacobs reaction.[2]

  • Part A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate: A mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour. The evolved ethanol is allowed to escape.

  • Part B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid: The crude product from Part A is added to vigorously boiling Dowtherm A and heated for 1 hour. The cyclized product crystallizes upon cooling and is filtered. The filter cake is then saponified by refluxing with 10% aqueous sodium hydroxide for about 1 hour. Acidification with concentrated hydrochloric acid yields 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

  • Part C: 7-Chloro-4-quinolinol: The carboxylic acid from Part B is decarboxylated by boiling in Dowtherm A for 1 hour.

  • Part D: 4,7-Dichloroquinoline: The resulting 7-chloro-4-quinolinol is chlorinated by heating with phosphorus oxychloride at 135-140°C for 1 hour. The reaction mixture is then carefully poured into a mixture of ice and chloroform. The chloroform layer is separated, washed, dried, and evaporated to yield 4,7-dichloroquinoline. The overall yield from m-chloroaniline is typically in the range of 75-85%.[3]

Step 2: Selective Dechlorination of 4,7-Dichloroquinoline

The selective removal of the chlorine atom at the 4-position is achieved through catalytic hydrogenation.

  • Procedure: 4,7-dichloroquinoline is dissolved in a suitable solvent such as ethanol containing a base (e.g., potassium hydroxide). A palladium on carbon catalyst (5-10% Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated. The crude product is purified by crystallization or chromatography to yield 7-chloroquinoline. The yield for this step is generally high, often exceeding 90%.

Doebner-von Miller Reaction

This one-pot reaction offers a more direct route to the quinoline core. A modified procedure using acrolein diethyl acetal is preferred to mitigate the polymerization of acrolein.[2][4]

  • Procedure: To a solution of m-chloroaniline in dilute hydrochloric acid, acrolein diethyl acetal is added. The mixture is heated to reflux. The acrolein diethyl acetal hydrolyzes in situ to form acrolein, which then reacts with the m-chloroaniline. The reaction proceeds through a series of condensations and a cyclization-oxidation sequence to form 7-chloroquinoline. The product is then isolated by neutralization and extraction, followed by purification. This method provides moderate to good yields of the final product.[2]

Skraup Synthesis

The Skraup synthesis is a classic, yet often vigorous, method for quinoline synthesis.[5] Modern modifications, such as the use of microwave irradiation, can improve control and yields.[1]

  • Procedure: m-Chloroaniline is heated with glycerol, a dehydrating agent such as concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). The reaction is highly exothermic and requires careful temperature control.[5] A milder and more controlled reaction can be achieved using microwave heating. In a typical microwave-assisted procedure, m-chloroaniline, glycerol, and sulfuric acid are mixed in water and irradiated in a microwave reactor. This method can selectively furnish the 7-substituted quinoline.[1] After the reaction is complete, the mixture is cooled, diluted with water, and made alkaline to precipitate the crude 7-chloroquinoline, which is then purified.

Signaling Pathways and Experimental Workflows

To visually represent the relationships between the different synthetic strategies, the following diagrams have been generated.

Synthetic_Routes_to_7_Chloroquinoline cluster_Gould_Jacobs Gould-Jacobs Route cluster_Direct_Routes Direct Routes m_chloroaniline_gj m-Chloroaniline intermediate1 Ethyl α-carbethoxy-β-m- chloroanilinoacrylate m_chloroaniline_gj->intermediate1 Diethyl ethoxy- methylenemalonate intermediate2 7-Chloro-4-hydroxy-3- quinolinecarboxylic acid intermediate1->intermediate2 Cyclization intermediate3 7-Chloro-4-quinolinol intermediate2->intermediate3 Saponification & Decarboxylation dichloroquinoline 4,7-Dichloroquinoline intermediate3->dichloroquinoline POCl₃ chloroquinoline_gj 7-Chloroquinoline dichloroquinoline->chloroquinoline_gj Selective Dechlorination (H₂/Pd-C) m_chloroaniline_direct m-Chloroaniline chloroquinoline_dvm 7-Chloroquinoline m_chloroaniline_direct->chloroquinoline_dvm Doebner-von Miller (Acrolein diethyl acetal) chloroquinoline_skraup 7-Chloroquinoline m_chloroaniline_direct->chloroquinoline_skraup Skraup (Glycerol, H₂SO₄, Oxidant)

Caption: Synthetic pathways to 7-chloroquinoline.

Experimental_Workflow start Select Synthetic Route reaction Perform Synthesis (Gould-Jacobs, Doebner-von Miller, or Skraup) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification analysis Product Analysis (TLC, GC, NMR, MS) purification->analysis end Pure 7-Chloroquinoline analysis->end

Caption: General experimental workflow.

Conclusion

The choice of the optimal synthetic route to 7-chloroquinoline is contingent upon the specific requirements of the researcher, including desired yield, scalability, safety considerations, and available equipment. The Gould-Jacobs reaction , although a multi-step process, offers the highest reported overall yield and excellent regioselectivity, making it a strong candidate for large-scale production where efficiency is paramount. The Doebner-von Miller reaction , particularly with the use of acrolein diethyl acetal, provides a more direct, one-pot synthesis with good yields, suitable for laboratory-scale preparations. The Skraup synthesis , while historically significant and utilizing inexpensive reagents, presents considerable safety challenges due to its highly exothermic nature and the use of harsh reagents. However, modern adaptations such as microwave-assisted protocols may offer improved control and safety for this classic transformation. Researchers are encouraged to carefully consider these factors when selecting the most appropriate method for their synthetic needs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-chloro-3-cinnolinol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of 7-chloro-3-cinnolinol, a critical process in drug development and research. The information presented is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate analytical techniques.

Introduction to 7-chloro-3-cinnolinol Analysis

7-chloro-3-cinnolinol is a heterocyclic organic compound whose quantification is essential for pharmacokinetic, toxicokinetic, and bioavailability studies.[5] The development of robust and reliable analytical methods is paramount for obtaining accurate data.[6] This guide will compare two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of two hypothetical analytical methods for the quantification of 7-chloro-3-cinnolinol in human plasma.

Table 1: Method Performance Characteristics

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²)0.99850.9998≥ 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL0.5 ng/mLSignal-to-Noise Ratio ≥ 10
Upper Limit of Quantification (ULOQ)2000 ng/mL1000 ng/mLWithin 15% Accuracy and Precision
Accuracy (% Bias)-5.2% to 6.8%-3.5% to 4.2%Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 8.5%≤ 5.1%≤ 15% (≤ 20% at LLOQ)
Recovery85.3%92.7%Consistent, Precise, and Reproducible

Table 2: Cross-Validation of HPLC-UV and LC-MS/MS Methods

Sample IDHPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)% Difference
QC_Low_128.930.5-5.2%
QC_Low_231.232.0-2.5%
QC_Mid_1489.5505.2-3.1%
QC_Mid_2515.3520.1-0.9%
QC_High_11520.81550.4-1.9%
QC_High_21488.21510.9-1.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-UV Method
  • Sample Preparation: A protein precipitation method is employed. To 100 µL of plasma, 200 µL of acetonitrile is added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is transferred to an injection vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • UV Detection: 254 nm

LC-MS/MS Method
  • Sample Preparation: Similar to the HPLC-UV method, protein precipitation is used for sample cleanup.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 5% B and increases linearly to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 7-chloro-3-cinnolinol: Precursor ion > Product ion (specific m/z values to be determined experimentally)

      • Internal Standard (e.g., a deuterated analog): Precursor ion > Product ion

    • Ion Source Temperature: 500°C

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the cross-validation process.

Analytical_Method_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Add_Precipitant Add Acetonitrile Plasma_Sample->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_UV HPLC-UV Analysis Collect_Supernatant->HPLC_UV Method A LC_MSMS LC-MS/MS Analysis Collect_Supernatant->LC_MSMS Method B Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification

Caption: Workflow for the quantification of 7-chloro-3-cinnolinol.

Cross_Validation_Logic cluster_Methods Analytical Methods cluster_Process Cross-Validation Process cluster_Evaluation Evaluation Method_A Original Validated Method (e.g., HPLC-UV) Analyze_QC Analyze the same set of QC samples by both methods Method_A->Analyze_QC Method_B Comparator Method (e.g., LC-MS/MS) Method_B->Analyze_QC Compare_Results Compare the concentration results obtained from both methods Analyze_QC->Compare_Results Acceptance Are the results within a predefined acceptance limit? Compare_Results->Acceptance

Caption: Logical flow of the cross-validation process.

References

Safety Operating Guide

Safe Disposal of 7-chloro-3-cinnolinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Based on the hazard classifications of analogous compounds, 7-chloro-3-cinnolinol should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use a NIOSH-approved respirator if handling outside a fume hood or if dust/aerosols are generated
Step-by-Step Disposal Procedure

1. Waste Collection:

  • Collect waste 7-chloro-3-cinnolinol and any contaminated materials (e.g., filter paper, absorbent pads) in a dedicated, clearly labeled, and sealed waste container.

  • The container should be made of a material compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.

  • Label the container as "Hazardous Waste: 7-chloro-3-cinnolinol" and include the date of accumulation.

2. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

3. Final Disposal:

  • Do not dispose of 7-chloro-3-cinnolinol down the drain or in regular trash.

  • The collected hazardous waste must be disposed of through an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 7-chloro-3-cinnolinol.

start Start: 7-chloro-3-cinnolinol Waste is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, sealed container is_spill->collect_waste No absorb_spill Absorb with inert material is_spill->absorb_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup collect_waste->contact_ehs package_spill Package absorbed material and cleaning supplies as hazardous waste absorb_spill->package_spill package_spill->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 7-chloro-3-cinnolinol.

Quantitative Data Summary

No specific quantitative data for the disposal of 7-chloro-3-cinnolinol was found in the public domain. For related compounds, specific concentration limits for disposal methods are determined by local and national regulations and the capabilities of the designated waste disposal facility. Always consult with your EHS department for specific quantitative disposal requirements.

References

Essential Safety and Logistics for Handling 3-Cinnolinol, 7-chloro-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Cinnolinol, 7-chloro-. The following procedures are based on best practices for handling similar halogenated organic compounds and are intended to ensure the safety of laboratory personnel and the proper disposal of chemical waste.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 3-Cinnolinol, 7-chloro-. It is imperative that all personnel wear the appropriate PPE to minimize exposure and ensure safety.

PPE ComponentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary for splash hazards.[1]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A chemical-resistant apron or coverall should be worn over laboratory clothing.Prevents skin contact which may cause irritation or allergic reactions.[2] Clothing should be flame-resistant and impervious.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation is experienced.[1][3] A full-face respirator may be required in situations with high vapor concentrations.[1]Protects against inhalation of harmful dust or vapors which may cause respiratory irritation.[3]
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of 3-Cinnolinol, 7-chloro-.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Confirm that all necessary PPE is available and in good condition.

  • Handling :

    • Avoid the formation of dust and aerosols.[1]

    • Avoid breathing mist, gas, or vapors.[1]

    • Prevent contact with skin and eyes.[1][4]

    • Do not eat, drink, or smoke in the handling area.[2][5]

    • Use appropriate tools to handle the compound, minimizing direct contact.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of 3-Cinnolinol, 7-chloro- and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal :

    • Non-refillable containers should not be reused.[6]

    • Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Dispose of the container in accordance with federal, state, and local regulations.[6] This may involve offering it for recycling if available or puncturing and disposing of it in a sanitary landfill.[6]

  • Chemical Disposal :

    • Dispose of contents and container to an approved waste disposal plant.[2]

    • The preferred method for the disposal of halogenated organic compounds is incineration at a licensed facility.[7]

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols for handling 3-Cinnolinol, 7-chloro-.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Prep Assess Risks & Review SDS PPE Don Appropriate PPE Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Emergency_Prep Check Safety Shower & Eyewash Ventilation->Emergency_Prep Handling Handle 3-Cinnolinol, 7-chloro- Emergency_Prep->Handling Avoid_Contact Avoid Skin/Eye Contact & Inhalation Handling->Avoid_Contact No_Consumption No Eating, Drinking, or Smoking Handling->No_Consumption Waste_Collection Collect Waste in Labeled Container Handling->Waste_Collection Exposure Exposure Event Handling->Exposure Container_Disposal Triple Rinse & Dispose of Container Waste_Collection->Container_Disposal Chemical_Disposal Dispose via Approved Waste Facility Waste_Collection->Chemical_Disposal Eye_Contact Eye Contact: Flush with Water for 15 min Exposure->Eye_Contact Skin_Contact Skin Contact: Wash with Soap & Water Exposure->Skin_Contact Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting Exposure->Ingestion Seek_Medical Seek Immediate Medical Attention Eye_Contact->Seek_Medical Skin_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: Workflow for Safe Handling and Disposal of 3-Cinnolinol, 7-chloro-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.